molecular formula C25H18O3 B076987 4,4'-Diphenoxybenzophenone CAS No. 14984-21-5

4,4'-Diphenoxybenzophenone

Cat. No.: B076987
CAS No.: 14984-21-5
M. Wt: 366.4 g/mol
InChI Key: BSILAEQTGTZMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Diphenoxybenzophenone is a high-value aromatic ketone derivative extensively utilized as a key monomer and intermediate in advanced polymer synthesis. Its primary research application lies in the development of high-performance polymers, particularly polyarylates and polyetherketones, where it acts as a crucial building block to impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials. The compound's mechanism of action is based on its bifunctional molecular structure; the two phenoxy-terminated arms facilitate incorporation into polymer backbones via polycondensation reactions, such as with aromatic diacid chlorides, while the central benzophenone moiety contributes to chain rigidity and high glass transition temperatures (Tg). This makes it an indispensable reagent for researchers engineering novel engineering plastics, specialty coatings, and high-temperature adhesives. Furthermore, its structural features are of significant interest in the synthesis of photoactive polymers and as a model compound in studies of electron transfer and photophysical properties in condensed phases. We provide this compound in high purity to ensure consistent and reliable performance in your research applications.

Properties

IUPAC Name

bis(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSILAEQTGTZMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065835
Record name Methanone, bis(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14984-21-5
Record name 4,4′-Diphenoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diphenoxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(4-phenoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, bis(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIPHENOXYBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4,4'-Diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4,4'-diphenoxybenzophenone, a chemical compound utilized in the production of high-performance plastics.[1] The information is presented to be a valuable resource for professionals in research and development.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₅H₁₈O₃[1][2][3]
Molecular Weight 366.42 g/mol [3]
IUPAC Name bis(4-phenoxyphenyl)methanone[2][3]
CAS Number 14984-21-5[1][2][3]
Appearance Off-white crystalline powder[1]
Melting Point 147-151 °C[3]
Boiling Point 514.4 ± 35.0 °C (Predicted)[1]
Density 1.186 ± 0.06 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in organic solvents[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard laboratory procedures.

The melting point is a crucial indicator of a compound's purity.[4] For a pure crystalline solid, the melting point is sharp, typically within a 0.5-1.0°C range. Impurities tend to lower and broaden the melting point range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (one end sealed)[4][5]

  • Thermometer[4]

  • Spatula[6]

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5][7] Introduce a small amount of the powder into the open end of a capillary tube.[4][5] Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[5] The packed sample should be approximately 1-2 mm high.[4]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]

  • Heating: Heat the sample rapidly at first to determine an approximate melting range. Then, allow the apparatus to cool to at least 20°C below the approximate melting point.[5]

  • Measurement: Begin heating again at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting).[6] This range is the melting point of the sample.

G Workflow for Melting Point Determination A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube A->B C Place Tube in Melting Point Apparatus B->C D Rapid Initial Heating to Find Approximate MP C->D E Cool Apparatus Below Approximate MP D->E F Slow, Controlled Heating (1-2°C/min) E->F G Record Temperature Range of Melting F->G H Analyze Data for Purity Assessment G->H

Workflow for Melting Point Determination

This protocol provides a qualitative assessment of a substance's solubility in various solvents.

Apparatus:

  • Test tubes and rack[8]

  • Spatula

  • Graduated cylinder or pipettes[8]

  • Vortex mixer or stirring rods

Procedure:

  • Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a test tube.[8]

  • Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 0.75 mL of water) to the test tube.[8]

  • Mixing: Vigorously shake or vortex the test tube to ensure thorough mixing.[8]

  • Observation: Observe whether the solid dissolves completely. If it does, the substance is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.

  • Systematic Testing: Repeat the process with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, toluene) to establish a solubility profile.

G Workflow for Solubility Determination A Weigh a Small Amount of Sample B Place Sample in Test Tube A->B C Add a Measured Volume of Solvent B->C D Vigorously Mix the Sample and Solvent C->D E Observe for Complete Dissolution D->E F Is the sample fully dissolved? E->F G Record as 'Soluble' F->G Yes H Record as 'Insoluble' or 'Sparingly Soluble' F->H No I Repeat with Different Solvents G->I H->I

References

An In-depth Technical Guide to the Synthesis of 4,4'-Diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4,4'-diphenoxybenzophenone, a key building block in the synthesis of high-performance polymers such as polyether ether ketone (PEEK). This document details the core methodologies, presents experimental protocols, and offers a comparative analysis of the available synthetic strategies.

Introduction

This compound is a diaryl ether ketone characterized by a central carbonyl group flanked by two phenoxyphenyl moieties. Its robust chemical structure imparts exceptional thermal and chemical stability to polymers derived from it. The synthesis of this monomer is, therefore, a critical step in the production of advanced materials. The primary synthetic strategies revolve around the formation of the ether linkages or the construction of the benzophenone core. This guide will focus on two principal and well-documented methods: Friedel-Crafts Acylation and Nucleophilic Aromatic Substitution.

Synthesis Routes

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of this compound. This approach involves the acylation of diphenyl ether with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

A logical workflow for this synthesis route is as follows:

A 4-Phenoxybenzoic Acid C 4-Phenoxybenzoyl Chloride F Friedel-Crafts Acylation A->F B Thionyl Chloride (SOCl₂) B->C Reflux C->F D Diphenyl Ether D->F E Aluminum Trichloride (AlCl₃) E->F Catalyst G This compound F->G

Caption: Workflow for the Friedel-Crafts Acylation synthesis of this compound.

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser, combine 4-phenoxybenzoic acid (2.5 g, 11.7 mmol) and thionyl chloride (50 ml).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride in vacuo to yield 4-phenoxybenzoyl chloride as a pale yellow oil (2.72 g, 100% yield).

Step 2: Friedel-Crafts Acylation

  • Dissolve the 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in dichloromethane (20 ml).

  • In a separate flask, dissolve diphenyl ether (1.99 g, 11.7 mmol) in dichloromethane (30 ml).

  • Add the 4-phenoxybenzoyl chloride solution to the diphenyl ether solution.

  • Carefully add aluminum trichloride (1.56 g, 11.7 mmol) to the mixture.

  • Heat the resulting mixture to reflux for 3 hours.

  • After reflux, pour the reaction mixture onto ice-water (approximately 100 ml).

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 ml).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain this compound as a colorless solid (2.76 g, 64% yield).

Route 2: Nucleophilic Aromatic Substitution (Ullmann-type Condensation)

This route involves the formation of ether linkages through a nucleophilic aromatic substitution reaction, often facilitated by a copper catalyst in what is known as an Ullmann condensation.[1][2] A common strategy is the reaction of a dihalogenated benzophenone, such as 4,4'-difluorobenzophenone or 4,4'-dichlorobenzophenone, with a phenoxide salt. The fluoro-substituted benzophenone is generally more reactive towards nucleophilic substitution.[3][4][5]

The general signaling pathway for this synthesis is depicted below:

A 4,4'-Dihalobenzophenone (X = F, Cl) E Nucleophilic Aromatic Substitution A->E B Phenol D Phenoxide B->D C Base (e.g., K₂CO₃, NaH) C->D Deprotonation D->E F This compound E->F G Copper Catalyst (optional) G->E Catalyst H High-Boiling Polar Solvent (e.g., DMF, NMP) H->E Solvent

Caption: General pathway for Nucleophilic Aromatic Substitution synthesis.

While a specific protocol for this compound via this route was not explicitly detailed in the search results, a general procedure can be adapted from similar Williamson ether syntheses and Ullmann condensations.[1][6] This protocol is based on the reaction of 4,4'-difluorobenzophenone with phenol.

Step 1: Synthesis of 4,4'-Difluorobenzophenone (Precursor)

4,4'-Difluorobenzophenone can be synthesized via the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of aluminum chloride.[7]

Step 2: Nucleophilic Aromatic Substitution

  • In a reaction vessel equipped with a stirrer and condenser, add 4,4'-difluorobenzophenone (1 eq), phenol (2.2 eq), and a suitable base such as potassium carbonate (2.5 eq) to a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • If employing an Ullmann-type reaction, a copper catalyst (e.g., copper(I) oxide or copper powder) can be added.

  • Heat the reaction mixture to an elevated temperature (typically 150-210°C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the crude product, wash thoroughly with water and then a suitable organic solvent (e.g., methanol) to remove unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

Data Presentation

The following table summarizes the quantitative data for the described synthesis routes.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsSolventYieldMelting Point (°C)
Friedel-Crafts Acylation [8]4-Phenoxybenzoic acid, Diphenyl etherThionyl chloride, Aluminum trichlorideDichloromethane64%130-132[8]
Nucleophilic Aromatic Substitution 4,4'-Dihalobenzophenone, PhenolBase (e.g., K₂CO₃), Copper catalyst (optional)High-boiling polar solvent (e.g., DMF, NMP)High yields are generally achievable but are dependent on specific conditions.130-132[8]

Comparative Analysis

  • Friedel-Crafts Acylation: This is a direct and well-established method. However, it requires the pre-synthesis of 4-phenoxybenzoyl chloride and the use of stoichiometric amounts of a Lewis acid catalyst, which can generate significant waste and require careful handling. The overall yield of 64% is moderate.

  • Nucleophilic Aromatic Substitution: This method is highly versatile and is a cornerstone of polyether synthesis.[9][10] The use of 4,4'-difluorobenzophenone as a starting material is advantageous due to the high reactivity of the C-F bond towards nucleophilic attack. This route can often provide high yields, although it may require high reaction temperatures and the use of a copper catalyst, which can be difficult to remove completely from the final product. The choice of base and solvent is critical for achieving optimal results.

Conclusion

Both Friedel-Crafts acylation and nucleophilic aromatic substitution are viable and effective methods for the synthesis of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. For laboratory-scale synthesis, the Friedel-Crafts route offers a straightforward approach with a detailed published protocol. For industrial-scale production, particularly in the context of polymer synthesis, the nucleophilic aromatic substitution pathway is often preferred due to its potential for higher yields and its direct relevance to polymerization processes. Further optimization of reaction conditions for the nucleophilic aromatic substitution route could lead to a more efficient and atom-economical process.

References

chemical structure and IUPAC name of 4,4'-diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Diphenoxybenzophenone

Introduction

The benzophenone scaffold is a prominent structural motif in medicinal chemistry, found in numerous naturally occurring and synthetic molecules.[1] Compounds containing this diaryl ketone core exhibit a wide range of pharmacological activities, including anti-inflammatory, antineoplastic, antimicrobial, and antiviral properties.[1][2] The versatility of the benzophenone framework allows for extensive derivatization, making it a valuable building block in drug discovery and development.[1] this compound is a specific derivative characterized by phenoxy groups at the 4 and 4' positions of the diphenyl ketone structure. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential relevance in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical structure and systematic nomenclature.

IUPAC Name: bis(4-phenoxyphenyl)methanone[3][4]

Synonyms: 4,4'-Bis(phenoxy)benzophenone, Methanone, bis(4-phenoxyphenyl)-[3][5]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification, characterization, and application of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties.

PropertyValueReference(s)
Molecular Formula C₂₅H₁₈O₃[3][4]
Molecular Weight 366.42 g/mol [4]
CAS Number 14984-21-5[3][4]
Appearance Colorless to off-white solid[5]
Melting Point 130-132 °C or 148-150 °C[5][6]
Boiling Point 514.4 ± 35.0 °C (Predicted)[6]
InChI Key BSILAEQTGTZMIW-UHFFFAOYSA-N[4]

Note: Discrepancies in reported melting points may arise from different purification methods or polymorphic forms.

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

SpectroscopyDataReference(s)
¹H NMR δ 6.9 - 7.9 (18H, multiplet, Aromatic H)[5]
¹³C NMR Spectra available[3]
UV-Vis (in EtOH) λ_max_: 291 nm (ε = 2.3 x 10⁴)[5]
IR (KBr Pellet) Spectra available[3]
Mass Spec (GC-MS) Major Fragments (m/z): 197, 273, 366[3]
Raman (FT-Raman) Spectra available[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. The workflow and a detailed protocol are provided below.

Synthesis Workflow

The logical flow from starting materials to the final product involves a two-step process.

G start 4-Phenoxybenzoic Acid intermediate 4-Phenoxybenzoyl Chloride start->intermediate Reflux reagent1 Thionyl Chloride (SOCl₂) reagent1->intermediate workup Aqueous Workup & Purification intermediate->workup Reflux reagent2 Diphenyl Ether reagent2->workup catalyst Aluminum Trichloride (AlCl₃) catalyst->workup product This compound workup->product Extraction & Evaporation

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a documented synthesis.[5]

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

  • In a round-bottom flask, add 4-phenoxybenzoic acid (2.5 g, 11.7 mmol) to thionyl chloride (50 ml).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride in vacuo.

  • The resulting pale yellow oil is 4-phenoxybenzoyl chloride (2.72 g, 100% yield).

Step 2: Synthesis of this compound

  • Dissolve the 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in dichloromethane (20 ml).

  • In a separate flask, dissolve diphenyl ether (1.99 g, 11.7 mmol) in dichloromethane (30 ml).

  • Add the 4-phenoxybenzoyl chloride solution to the diphenyl ether solution.

  • Carefully add aluminum trichloride (1.56 g, 11.7 mmol) to the mixture.

  • Heat the resulting mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, pour the mixture onto approximately 100 ml of an ice-water slurry.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ether (2 x 100 ml).

  • Combine all organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting solid is this compound (2.76 g, 64% yield).

Relevance in Drug Discovery and Development

While specific applications of this compound in drug development are not extensively documented, its core structure is of significant interest. Benzophenone derivatives are known to modulate key cellular signaling pathways often dysregulated in diseases like cancer.[7]

The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone moiety is a versatile scaffold for synthesizing nonsteroidal antiestrogen drugs and other therapeutic agents.[2] For instance, the related compound 4,4'-dihydroxybenzophenone is a crucial precursor for synthesizing analogues of Tamoxifen, a Selective Estrogen Receptor Modulator (SERM) used in breast cancer therapy.[2]

Potential Signaling Pathway Modulation

Derivatives of the closely related 4,4'-dihydroxybenzophenone have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.[7] Inhibition of these pathways is a key strategy in modern cancer therapy.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Inhibitor Benzophenone Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by benzophenone derivatives.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and synthetic routes. While its direct therapeutic applications are still an area for exploration, its structural relationship to a class of compounds with proven biological significance makes it a molecule of interest for researchers in medicinal chemistry and materials science. The detailed protocols and data presented in this guide serve as a valuable technical resource for professionals engaged in the synthesis, characterization, and evaluation of novel chemical compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Diphenoxybenzophenone

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. This document collates essential chemical and physical data, detailed experimental protocols for its synthesis, and visual representations of key workflows to support research and development activities.

Chemical Identification and Properties

This compound is an aromatic ketone. Its chemical identity and key physical properties are summarized below.

IdentifierValueReference
CAS Number 14984-21-5[1][2][3]
Molecular Formula C25H18O3[1][2][3]
Molecular Weight 366.42 g/mol [1]
IUPAC Name bis(4-phenoxyphenyl)methanone[1][2]
Synonyms bis(4-phenoxyphenyl)methanone, 4,4'-bis(phenoxy)benzophenone[1][4]
Melting Point 130 to 132°C[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDetailsReference
UV-Vis (EtOH) λmax = 291 nm (ε=2.3×104)[4]
¹H NMR δH 6.9 to 7.9 (18H, M, Ar H)[4]
IR (KBr Pellet) A peak at 1760 cm⁻¹ is characteristic of the 4-phenoxybenzoyl chloride intermediate.[4]
Mass Spectrometry (GC-MS) Key fragments observed at m/z 197, 273, and 366.[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This method involves a Friedel-Crafts acylation reaction.

Synthesis of this compound [4]

Objective: To synthesize this compound from 4-phenoxybenzoic acid and diphenyl ether.

Materials:

  • 4-phenoxybenzoic acid

  • Thionyl chloride

  • Dichloromethane

  • Diphenyl ether

  • Aluminum trichloride

  • Ice-water

  • Ether

Procedure:

  • Formation of 4-Phenoxybenzoyl Chloride:

    • In a round-bottom flask, reflux 2.5 g (11.7 mmol) of 4-phenoxybenzoic acid in 50 ml of thionyl chloride for 3 hours.

    • After refluxing, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride in vacuo to yield 4-phenoxybenzoyl chloride as a pale yellow oil (2.72 g, 100% yield).

  • Friedel-Crafts Acylation:

    • Dissolve the 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in 20 ml of dichloromethane.

    • In a separate flask, dissolve diphenyl ether (1.99 g, 11.7 mmol) in 30 ml of dichloromethane.

    • Add the 4-phenoxybenzoyl chloride solution to the diphenyl ether solution.

    • To this mixture, add aluminum trichloride (1.56 g, 11.7 mmol).

    • Reflux the resulting mixture for 3 hours.

  • Work-up and Purification:

    • After reflux, pour the reaction mixture into approximately 100 ml of an ice-water mixture.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with 100 ml portions of ether.

    • Combine all organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent.

    • The resulting product is 4,4'-bis(phenoxy)benzophenone as a colorless solid (2.76 g, 64% yield).

Workflow and Synthesis Diagrams

The following diagrams illustrate the synthesis workflow for this compound and a general workflow for the synthesis and evaluation of related benzophenone derivatives.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Work-up and Purification A 4-Phenoxybenzoic Acid C Reflux (3h) A->C B Thionyl Chloride B->C D 4-Phenoxybenzoyl Chloride C->D H Reflux (3h) D->H E Diphenyl Ether E->H F Dichloromethane F->H G Aluminum Trichloride G->H I Crude Product H->I J Ice-Water Quench I->J K Solvent Extraction (Ether) J->K L Drying and Evaporation K->L M This compound L->M

Caption: Synthesis workflow for this compound.

General_Workflow General Workflow for Benzophenone Derivatives cluster_derivatives Examples of Derivatives A Starting Material (e.g., 4,4'-Dihydroxybenzophenone) B Derivatization A->B C Functional Group Modification B->C E Ethers C->E F Esters C->F G Hydrazones C->G H Chalcones C->H D Biological Evaluation E->D F->D G->D H->D

Caption: General workflow for synthesis and evaluation of benzophenone derivatives.[5]

Applications in Research and Development

While this compound itself is primarily a chemical intermediate, the broader class of benzophenones has significant applications. For instance, derivatives of the structurally related 4,4'-dihydroxybenzophenone are utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and exhibit a range of pharmacological activities, including anti-inflammatory and antineoplastic properties.[5][6] Furthermore, fluorinated analogs like 4,4'-difluorobenzophenone are key precursors for high-performance polymers such as polyether ether ketone (PEEK).[7][8] Research into the photophysical properties of benzophenones is also an active area, with applications as UV stabilizers.[9] These related applications suggest potential avenues for the further derivatization and investigation of this compound in materials science and medicinal chemistry.

References

An In-depth Technical Guide on Bis(4-phenoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of bis(4-phenoxyphenyl)methanone, including its molecular weight and other key data. It details a plausible experimental protocol for its synthesis via Friedel-Crafts acylation and outlines standard procedures for its characterization using modern spectroscopic techniques.

Core Data Presentation

The quantitative data for bis(4-phenoxyphenyl)methanone are summarized in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Weight 366.41 g/mol [1][2]
Exact Mass 366.4086 g/mol [3]
Chemical Formula C₂₅H₁₈O₃[1][3]
CAS Number 14984-21-5[1][3]
Common Synonyms 4,4'-Diphenoxybenzophenone[1][3]
Melting Point (Tf) 596.62 K (323.47 °C) (Joback Method)[1]
Boiling Point (Tb) 986.79 K (713.64 °C) (Joback Method)[1]
LogP (Octanol/Water) 6.502 (Crippen Method)[1]

Chemical Structure

The following diagram illustrates the chemical structure of bis(4-phenoxyphenyl)methanone.

experimental_workflow Experimental Workflow for Bis(4-phenoxyphenyl)methanone cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Diphenyl ether, 4-Phenoxybenzoyl chloride, AlCl3) reaction Friedel-Crafts Acylation Reaction start->reaction quenching Quenching (Ice and HCl) reaction->quenching workup Aqueous Workup (Extraction and Washing) quenching->workup purification Purification (Recrystallization) workup->purification product Pure Bis(4-phenoxyphenyl)methanone purification->product Yields ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms final_data Structural Confirmation and Purity Assessment ir->final_data nmr->final_data ms->final_data

References

In-Depth Technical Guide: FT-Raman Spectral Analysis of 4,4'-Diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Fourier Transform (FT) Raman spectral analysis of 4,4'-diphenoxybenzophenone. Due to the absence of publicly available, specific experimental FT-Raman data for this compound in the searched scientific literature and spectral databases, this document outlines the theoretical vibrational modes, a standardized experimental protocol for data acquisition, and the logical workflow for spectral analysis and interpretation. This guide serves as a foundational resource for researchers intending to perform and interpret FT-Raman spectroscopy on this molecule, enabling consistent and reproducible research.

Introduction to this compound and FT-Raman Spectroscopy

This compound is a complex aromatic ketone. Its molecular structure, characterized by a central benzophenone core with two phenoxy groups at the para positions, suggests a rich and complex vibrational spectrum. FT-Raman spectroscopy is a powerful, non-destructive analytical technique ideal for the characterization of such compounds. It provides detailed information about the molecular vibrations, offering insights into chemical structure, polymorphism, and purity. The technique's advantages include minimal sample preparation, insensitivity to aqueous media, and reduced fluorescence when using near-infrared excitation lasers.

Theoretical Vibrational Mode Analysis

While specific experimental data is unavailable, a theoretical analysis of the vibrational modes of this compound can be predicted based on its functional groups. The primary vibrational modes expected in the FT-Raman spectrum are summarized in Table 1. This theoretical framework is essential for the preliminary assignment of spectral peaks upon data acquisition.

Table 1: Theoretical FT-Raman Vibrational Modes of this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H Stretching (Aromatic)3100 - 3000Stretching vibrations of the carbon-hydrogen bonds on the phenyl and phenoxy rings.
C=O Stretching (Ketone)1680 - 1640Characteristic stretching vibration of the carbonyl group in the benzophenone core.
C=C Stretching (Aromatic)1620 - 1450In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-O-C Stretching (Ether)1270 - 1200Asymmetric stretching of the ether linkage between the benzophenone core and the phenoxy groups.
C-H In-Plane Bending (Aromatic)1300 - 1000In-plane bending (scissoring and rocking) vibrations of the aromatic C-H bonds.
Ring Breathing (Aromatic)1050 - 950Collective, symmetric in-plane stretching and contracting of the aromatic rings.
C-H Out-of-Plane Bending (Aromatic)900 - 675Out-of-plane bending (wagging and twisting) vibrations of the aromatic C-H bonds.
C-C-C BendingBelow 600Skeletal bending and deformation modes of the entire molecular structure.

Experimental Protocol for FT-Raman Analysis

To ensure high-quality and reproducible data, a standardized experimental protocol is crucial. The following methodology is recommended for the FT-Raman analysis of this compound.

Instrumentation
  • Spectrometer: A high-resolution FT-Raman spectrometer, such as a Bruker MultiRAM or equivalent, is recommended.

  • Laser Source: A near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm, should be used to minimize fluorescence.

  • Detector: A liquid nitrogen-cooled Germanium (Ge) or an Indium Gallium Arsenide (InGaAs) detector is suitable for detecting the Raman scattered photons.

Sample Preparation
  • Ensure the this compound sample is in a solid, powdered form.

  • If necessary, gently grind the sample to a fine, homogenous powder using an agate mortar and pestle to ensure consistent scattering.

  • Place a small amount of the powdered sample into a sample holder, such as an aluminum cup or a glass capillary tube. Ensure the sample is packed to a sufficient depth to maximize the Raman signal.

Data Acquisition
  • Laser Power: Set the laser power to an appropriate level (e.g., 100-300 mW) to obtain a good signal-to-noise ratio without causing sample degradation.

  • Spectral Range: Collect the Raman spectrum over a range of approximately 3500 cm⁻¹ to 100 cm⁻¹.

  • Resolution: Set the spectral resolution to 4 cm⁻¹ or better to resolve closely spaced peaks.

  • Number of Scans: Co-add a sufficient number of scans (e.g., 128 or 256) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform necessary data processing steps, including baseline correction and normalization, to prepare the spectra for analysis.

Logical Workflow for Spectral Analysis

The analysis of the acquired FT-Raman spectrum should follow a logical progression to ensure accurate interpretation and assignment of the vibrational modes.

FT_Raman_Analysis_Workflow Workflow for FT-Raman Spectral Analysis A Data Acquisition B Data Pre-processing (Baseline Correction, Normalization) A->B C Peak Picking and Tabulation B->C D Comparison with Theoretical Modes C->D E Vibrational Mode Assignment D->E F Structural Interpretation E->F G Comparative Analysis (with related compounds) E->G H Final Report and Data Archiving F->H G->H

Caption: A flowchart illustrating the systematic workflow for acquiring and analyzing FT-Raman spectral data.

Data Presentation and Interpretation

Upon successful data acquisition and analysis, the quantitative data should be summarized in a clear and structured format. Table 2 provides a template for presenting the experimental FT-Raman spectral data for this compound.

Table 2: Experimental FT-Raman Spectral Data of this compound

Observed Wavenumber (cm⁻¹)Relative IntensityVibrational Assignment
e.g., 3065e.g., Mediume.g., Aromatic C-H Stretching
e.g., 1660e.g., Stronge.g., C=O Stretching (Ketone)
e.g., 1595e.g., Very Stronge.g., Aromatic C=C Stretching
.........

The interpretation of the spectrum involves assigning each observed peak to a specific molecular vibration, guided by the theoretical predictions in Table 1 and comparison with spectral data of structurally related molecules such as benzophenone and diphenyl ether.

Conclusion

This technical guide provides a comprehensive framework for the FT-Raman spectral analysis of this compound. While experimental data for this specific molecule is not currently available in the public domain, the outlined theoretical basis, detailed experimental protocol, and systematic analysis workflow will empower researchers to generate and interpret high-quality spectral data. This foundational work is anticipated to facilitate further research into the material properties and applications of this compound in various scientific and industrial fields, including drug development and materials science.

An In-depth Technical Guide to the Photoinitiator Mechanism of Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photoinitiator mechanism of benzophenones, a class of compounds widely used in photochemistry and photopolymerization. The document details the core photochemical processes, presents quantitative data in a structured format, outlines key experimental protocols, and provides visualizations of the critical pathways and workflows.

The Core Mechanism of Benzophenone Photoinitiation

Benzophenone (BP) and its derivatives are classic Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage upon light absorption, Type II initiators require a bimolecular reaction with a co-initiator to generate free radicals.[1] The overall mechanism can be broken down into several key steps:

  • Photoexcitation: Benzophenone absorbs ultraviolet (UV) light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital (n→π transition). This initially forms a short-lived excited singlet state (S₁).[2]

  • Intersystem Crossing (ISC): The excited singlet state (S₁) undergoes highly efficient intersystem crossing to a more stable, longer-lived triplet state (T₁).[2] The quantum yield for this process in benzophenone is nearly unity (~100%), making it a very effective triplet sensitizer.[3][4] This high efficiency is a key characteristic of benzophenone's photochemical behavior.

  • Hydrogen Abstraction: The triplet state benzophenone (³BP*), which has a diradical character, abstracts a hydrogen atom from a suitable hydrogen donor, also known as a co-initiator or synergist.[5] Common co-initiators are molecules with readily abstractable hydrogens, such as tertiary amines (e.g., N-methyldiethanolamine), alcohols, and thiols. This hydrogen abstraction step results in the formation of two radical species: a benzophenone ketyl radical and a co-initiator radical.

  • Initiation of Polymerization: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers (e.g., acrylates). The benzophenone ketyl radical is less reactive towards initiating polymerization and often terminates by dimerization to form benzpinacol.

The efficiency of the overall process is dependent on the concentration of both the benzophenone derivative and the co-initiator, as well as the reactivity of the co-initiator towards hydrogen abstraction.

Visualizing the Mechanism and Workflows

To better understand the complex processes involved in benzophenone photoinitiation, the following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows.

Signaling Pathway of Benzophenone Photoinitiation

Benzophenone_Photoinitiation_Pathway Signaling Pathway of Benzophenone Photoinitiation BP_ground Benzophenone (S₀) BP_singlet Excited Singlet State (S₁) BP_ground->BP_singlet UV Light (hν) BP_triplet Excited Triplet State (T₁) BP_singlet->BP_triplet Intersystem Crossing (ISC) Ketyl_radical Benzophenone Ketyl Radical BP_triplet->Ketyl_radical Hydrogen Abstraction Co_initiator_radical Co-initiator Radical (R•) BP_triplet->Co_initiator_radical Hydrogen Abstraction Co_initiator Co-initiator (RH) Polymer Growing Polymer Chain Co_initiator_radical->Polymer Initiation Monomer Monomer (M) Transient_Absorption_Workflow Workflow for Transient Absorption Spectroscopy start Start prep_sample Prepare Sample Solution (Benzophenone in Solvent) start->prep_sample load_sample Load Sample into Cuvette prep_sample->load_sample setup_laser Configure Pump-Probe Laser System load_sample->setup_laser pump_pulse Excite Sample with Pump Pulse (e.g., 355 nm) setup_laser->pump_pulse probe_pulse Probe Sample with White Light Continuum pump_pulse->probe_pulse record_spectra Record Transient Absorption Spectra at Various Delay Times probe_pulse->record_spectra analyze_data Analyze Data: - Identify Transient Species - Determine Lifetimes record_spectra->analyze_data end End analyze_data->end Chemical_Species_Relationships Logical Relationships of Key Chemical Species BP_S0 Benzophenone (S₀) Ground State BP_S1 Excited Singlet (S₁) Short-lived BP_S0->BP_S1 Absorption (hν) BP_T1 Excited Triplet (T₁) Long-lived Photoactive BP_S1->BP_T1 ISC BP_T1->BP_S0 Phosphorescence / Non-radiative decay Ketyl_Radical Benzophenone Ketyl Radical Termination Product BP_T1->Ketyl_Radical Hydrogen Abstraction Co_initiator_Radical Co-initiator Radical (R•) Initiating Species BP_T1->Co_initiator_Radical Hydrogen Abstraction Co_initiator Co-initiator (RH) Hydrogen Donor Co_initiator->Ketyl_Radical Hydrogen Abstraction Co_initiator->Co_initiator_Radical Hydrogen Abstraction Polymer Polymer Final Product Co_initiator_Radical->Polymer Initiation & Propagation Monomer Monomer Polymer Precursor Monomer->Polymer Initiation & Propagation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyetherketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyetherketones (PEKs) are a class of high-performance thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. A prominent member of this family is Polyetheretherketone (PEEK). These properties make them highly valuable in demanding applications across the aerospace, automotive, medical, and chemical processing industries. The synthesis of PEKs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

This document provides a detailed protocol for the synthesis of polyetherketones, focusing on the well-established method utilizing 4,4'-difluorobenzophenone and a bisphenol comonomer. It is important to note that 4,4'-diphenoxybenzophenone, as mentioned in the topic, is structurally representative of the repeating unit in a polyetherketone and is not a starting monomer in the conventional synthesis. The ether linkages are formed during the polymerization process.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of polyetherketones proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] This reaction involves the following key steps:

  • Deprotonation of the Bisphenol: A weak base, typically anhydrous potassium carbonate, deprotonates the hydroxyl groups of the bisphenol monomer (e.g., hydroquinone) to form a more nucleophilic bisphenolate salt.[4]

  • Nucleophilic Attack: The highly reactive bisphenolate anion attacks the electron-deficient carbon atoms of the activated aromatic halide, 4,4'-difluorobenzophenone. The strong electron-withdrawing effect of the ketone group activates the fluorine atoms, making them excellent leaving groups.[2][4]

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

  • Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the high molecular weight polyetherketone chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[4]

Experimental Protocol: Synthesis of Polyetheretherketone (PEEK)

This protocol describes a representative synthesis of PEEK, a widely used polyetherketone.

Materials and Equipment
Reagents Equipment
4,4'-Difluorobenzophenone (DFBP)Three-necked round-bottom flask
Hydroquinone (HQ)Mechanical stirrer
Anhydrous Potassium Carbonate (K₂CO₃)Nitrogen or Argon inlet
Diphenyl sulfone (solvent)Dean-Stark trap with condenser
Toluene (azeotroping agent)Heating mantle with temperature controller
Acetone (for purification)Buchner funnel and filter paper
Deionized water (for purification)Vacuum oven
Isopropanol (for purification)
Procedure
  • Reactor Setup: A thoroughly dried three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. The flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate. Toluene is added to facilitate the azeotropic removal of water.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen or argon for at least 30 minutes to eliminate oxygen and moisture. A gentle, continuous flow of the inert gas should be maintained throughout the reaction.[4]

  • Azeotropic Dehydration: The reaction mixture is heated to 140-160°C with continuous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap. This step is crucial as the presence of water can negatively impact the polymerization.

  • Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually increased. The polymerization is typically carried out in stages:

    • Heat to 180-200°C and maintain for 1-2 hours.

    • Increase the temperature to 250-280°C and hold for 1-2 hours.

    • Finally, raise the temperature to 300-320°C and maintain for 2-4 hours.[6] The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Isolation: After the polymerization is complete, the heating is stopped, and the reactor is allowed to cool to room temperature. The resulting solid polymer mass is carefully broken up and ground into a fine powder.

  • Purification: The powdered polymer is washed sequentially with hot deionized water to remove the potassium fluoride salt and residual solvent. This is followed by washing with acetone and then isopropanol to remove any remaining impurities. The purified polymer is collected by filtration.

  • Drying: The final PEEK product is dried in a vacuum oven at 120-150°C for 12-24 hours to remove any residual solvent and water.

Data Presentation

The properties of the synthesized polyetherketone are highly dependent on the reaction conditions. The following table summarizes typical parameters and their effects on the final polymer.

Parameter Typical Value / Range Effect on Polymer Properties
Monomer Ratio (DFBP:HQ)1.00 : 1.00 (equimolar)Deviation from equimolar ratio limits molecular weight.
Potassium Carbonate (moles per mole of HQ)1.0 - 1.2Excess base ensures complete deprotonation of hydroquinone.
Reaction Temperature180 - 320 °CHigher temperatures increase reaction rate and polymer molecular weight.
Reaction Time4 - 8 hoursLonger times generally lead to higher molecular weight.
Solvent Concentration30-50% (w/w) solidsAffects viscosity and heat transfer during polymerization.

Typical Properties of Synthesized PEEK:

Property Value
Glass Transition Temperature (Tg)~143 °C[7]
Melting Temperature (Tm)~343 °C[7]
Inherent Viscosity0.8 - 1.5 dL/g
Tensile Strength90 - 100 MPa
Flexural Modulus3.5 - 4.0 GPa

Visualizations

Synthesis Pathway of PEEK

PEEK_Synthesis cluster_reactants Reactants cluster_conditions Conditions DFBP 4,4'-Difluorobenzophenone PEEK Polyetheretherketone (PEEK) DFBP->PEEK HQ Hydroquinone Bisphenolate Hydroquinone Bisphenolate HQ->Bisphenolate + K₂CO₃ Base K₂CO₃ Base->Bisphenolate Solvent Diphenyl Sulfone (Solvent) Solvent->PEEK Heat Heat (300-320°C) Heat->PEEK Bisphenolate->PEEK Nucleophilic Attack KF 2n KF H2O H₂O CO2 CO₂ PEEK_Workflow start Start setup Reactor Setup: - 3-necked flask - Stirrer, N₂ inlet, Dean-Stark start->setup charge Charge Reactants: - DFBP, HQ, K₂CO₃ - Diphenyl sulfone, Toluene setup->charge purge Purge with Nitrogen (>30 min) charge->purge dehydrate Azeotropic Dehydration (140-160°C) purge->dehydrate polymerize Polymerization: - Distill off Toluene - Heat to 300-320°C dehydrate->polymerize cool Cool to Room Temperature polymerize->cool isolate Isolate Solid Polymer cool->isolate grind Grind to Powder isolate->grind wash Purification: - Wash with H₂O, Acetone, Isopropanol grind->wash filter Filter wash->filter dry Dry in Vacuum Oven (120-150°C) filter->dry end Final PEEK Product dry->end SNAr_Mechanism start Start: Bisphenol + Dihalobenzophenone deprotonation Deprotonation of Bisphenol (forms Bisphenolate) start->deprotonation Base (e.g., K₂CO₃) nucleophilic_attack Nucleophilic Attack by Bisphenolate on Dihalobenzophenone deprotonation->nucleophilic_attack meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized Intermediate) nucleophilic_attack->meisenheimer elimination Elimination of Halide Ion (Restores Aromaticity) meisenheimer->elimination ether_linkage Formation of Ether Linkage elimination->ether_linkage polymerization Repetition of Steps (Chain Growth) ether_linkage->polymerization end High Molecular Weight Polyetherketone polymerization->end

References

Application Notes and Protocols for High-Performance Polymers Incorporating the 4,4'-Diphenoxybenzophenone Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of high-performance polymers containing the 4,4'-diphenoxybenzophenone chemical structure, with a primary focus on Poly(ether ether ketone) (PEEK). The content is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in the application of these advanced materials.

Introduction

High-performance polymers are characterized by their exceptional thermal, mechanical, and chemical resistance properties, which are often retained at elevated temperatures.[1] The this compound moiety is a key structural component in many of these polymers, contributing to their rigidity and high-temperature stability.[2] One of the most prominent examples of such a polymer is Poly(ether ether ketone) (PEEK), a semi-crystalline thermoplastic belonging to the polyaryletherketone (PAEK) family.[3]

PEEK is synthesized via a step-growth polymerization, typically through a nucleophilic aromatic substitution (SNAr) reaction.[1][3] The most common industrial synthesis involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone in a high-boiling polar aprotic solvent.[1][3] The resulting polymer chain incorporates the this compound structure, which imparts the desirable properties to the material.

Synthesis of Poly(ether ether ketone) (PEEK)

The synthesis of PEEK is a well-established process that can be adapted to control the molecular weight and, consequently, the final properties of the polymer. Below is a general protocol for the laboratory-scale synthesis of PEEK.

2.1. Reaction Mechanism

The synthesis of PEEK proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Deprotonation of Hydroquinone: In the presence of a weak base, such as anhydrous potassium carbonate, hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt in situ.[3]

  • Nucleophilic Attack: The bisphenolate then acts as a nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer. The electron-withdrawing ketone group in 4,4'-difluorobenzophenone activates the fluorine atoms, making them effective leaving groups.[3]

  • Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[3]

Caption: Reaction mechanism for the synthesis of PEEK.

2.2. Experimental Protocol

This protocol provides a representative example for the synthesis of PEEK. The molar ratios of the monomers can be adjusted to control the molecular weight of the resulting polymer.

Materials and Equipment:

  • Monomers: 4,4'-difluorobenzophenone (DFBP), Hydroquinone (HQ)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Solvent: Diphenyl sulfone

  • Inert Gas: High-purity nitrogen or argon

  • Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Heating and Temperature Control: Heating mantle with a temperature controller.

  • Purification: Acetone, deionized water, isopropanol.

  • Drying: Vacuum oven.

Procedure:

  • Reactor Setup: A thoroughly dried three-necked flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[3]

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.[3]

  • Heating Profile: The reaction mixture is stirred continuously and heated according to the following temperature profile:[3]

    • Heat to 160°C and hold for 2 hours.

    • Increase the temperature to 250°C and hold for 2 hours.

    • Further increase the temperature to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.[3]

  • Cooling and Isolation: After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature. The resulting solid mass is then carefully broken up and ground into a fine powder.[3]

  • Purification: The powdered product is washed sequentially with hot acetone (three times), hot deionized water (three times), and finally with isopropanol (two times) to remove the diphenyl sulfone solvent and inorganic salts.[3]

  • Drying: The purified PEEK polymer is dried in a vacuum oven at 150°C for 12 hours to remove any residual solvent and water.[3]

PEEK_Synthesis_Workflow start Start setup Reactor Setup: - Charge DFBP, HQ, K₂CO₃, Diphenyl Sulfone - Purge with N₂ start->setup heating Heating Profile: 1. 160°C for 2h 2. 250°C for 2h 3. 320°C for 1-5h setup->heating cooling Cooling & Isolation: - Cool to room temperature - Grind the solid polymer heating->cooling purification Purification: - Wash with hot acetone (3x) - Wash with hot DI water (3x) - Wash with isopropanol (2x) cooling->purification drying Drying: - Vacuum oven at 150°C for 12h purification->drying end PEEK Polymer Powder drying->end

Caption: Experimental workflow for the synthesis of PEEK.

Properties of PEEK

PEEK is renowned for its excellent balance of properties, making it suitable for a wide range of demanding applications. The properties can be influenced by the processing conditions, which affect the degree of crystallinity.[1]

3.1. Mechanical Properties

PEEK is a strong and stiff thermoplastic with good dimensional stability.[4]

PropertyValueTest Standard
Tensile Strength90 - 115 MPaASTM D638 / ISO 527-1/-2[1][5]
Tensile Modulus3.6 - 4.3 GPaASTM D638 / ISO 527-1/-2[1][5]
Elongation at Break17 - 50%ASTM D638 / ISO 527-1/-2[1][5]
Flexural Strength170 MPaISO 178[5]
Flexural Modulus4.1 GPaASTM D790[5]
Notched Impact Strength55 kJ/m²-[1]
Rockwell Hardness (M)100 - 105ASTM D785 / ISO 2039-2[5]

3.2. Thermal Properties

PEEK exhibits exceptional thermal stability, retaining its mechanical properties at elevated temperatures.[6]

PropertyValueTest Standard
Glass Transition Temperature (Tg)143 - 149 °C-[1][7]
Melting Temperature (Tm)340 - 343 °CISO 11357-1/-3 / ASTM D3418[1][5]
Heat Deflection Temperature (HDT)160 °C-[5]
Continuous Service Temperatureup to 250 °C-[1]
Thermal Conductivity0.25 W/(m·K)-[1]
Coefficient of Linear Thermal Expansion50 x 10⁻⁶ K⁻¹-[8]

3.3. Electrical Properties

PEEK is a good electrical insulator, particularly at high temperatures and frequencies.

PropertyValueTest Standard
Dielectric Constant (1 MHz)3.1 - 3.2-[8][9]
Dielectric Strength20 kV/mm-[8]
Volume Resistivity6.2 x 10¹⁷ Ω·cm-[9]

Characterization Protocols

4.1. Thermal Analysis

4.1.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the PEEK sample.

  • Protocol:

    • Accurately weigh 5-10 mg of the PEEK powder into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to 380°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Hold at 380°C for 5 minutes to erase the thermal history.

    • Cool the sample to room temperature at a rate of 10°C/min.

    • Reheat the sample to 380°C at a heating rate of 10°C/min.

    • The Tg is determined from the inflection point of the baseline shift in the second heating scan, and the Tm is determined from the peak of the endothermic melting transition.[10]

4.1.2. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition temperature of the PEEK sample.

  • Protocol:

    • Accurately weigh 10-15 mg of the PEEK powder into a ceramic TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.[11]

    • Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs. PEEK is generally stable up to around 575-600°C in an inert atmosphere.[6][11]

4.2. Mechanical Testing

4.2.1. Tensile Testing

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of PEEK.

  • Protocol:

    • Prepare dog-bone shaped specimens according to ASTM D638 standard dimensions by injection molding or machining from a compression-molded plaque.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to calculate the tensile properties.

Logical Relationships and Applications

The structure of the this compound unit is fundamental to the high-performance characteristics of PEEK.

Caption: Relationship between PEEK's molecular structure and its properties and applications.

Due to its outstanding properties, PEEK finds applications in demanding environments across various industries:

  • Aerospace: Components requiring high strength-to-weight ratio and resistance to jet fuel and hydraulic fluids.

  • Medical: Biocompatible and sterilizable implants, such as spinal fusion cages and dental implants.[1]

  • Automotive: Under-the-hood components that are exposed to high temperatures and aggressive fluids.

  • Electronics: Insulators and connectors for high-performance applications.

  • Oil and Gas: Seals, valves, and compressor parts operating in harsh downhole environments.

References

Application Notes: Protocol for Friedel-Crafts Acylation to Synthesize Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis.[1][2] It provides a robust method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[2][3] This reaction is of paramount importance for synthesizing aryl ketones, which are pivotal intermediates in the pharmaceutical and chemical industries.[1][2] Benzophenones, a class of diaryl ketones, are significant structural motifs found in numerous biologically active compounds, photoinitiators, and UV stabilizers.[2] These application notes provide a detailed experimental protocol for the synthesis of benzophenone and its derivatives, summarize key quantitative data, and illustrate the reaction mechanism and experimental workflow.

General Principles & Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, which typically involves three primary steps:[2]

  • Generation of the Electrophile: A strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with an acylating agent (e.g., benzoyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[2][4]

  • Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) acts as a nucleophile and attacks the acylium ion.[4] This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2][4]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[2][5] This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final aryl ketone product.[2][6]

Unlike the related Friedel-Crafts alkylation, the acylation reaction product (a ketone) is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[2] Furthermore, the acylium ion is stable and does not undergo rearrangement.[2]

G Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylHalide Acyl Halide / Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AreniumIon Arenium Ion (Sigma Complex) AcyliumIon->AreniumIon + Aromatic Ring Arene Aromatic Ring (e.g., Benzene) Arene->AreniumIon Product Aryl Ketone (Benzophenone Derivative) AreniumIon->Product - H⁺ (Catalyst Regenerated)

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocols

Protocol 1: General Synthesis of Benzophenone

This protocol details the synthesis of benzophenone from benzene and benzoyl chloride using aluminum chloride as the catalyst.[1]

Materials and Reagents:

  • Benzene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Petroleum Ether (for recrystallization)

  • Crushed ice

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and a pressure-equalizing addition funnel.[1]

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent moisture from deactivating the catalyst.[3]

  • Addition of Reactants:

    • In the reaction flask, suspend anhydrous aluminum chloride (1.1 molar equivalents) in anhydrous dichloromethane.[1]

    • Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.[1]

    • Dissolve benzoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane and place this solution in the addition funnel.

    • Slowly add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.[1]

    • After the complete addition of benzoyl chloride, add benzene (1.0-1.2 molar equivalents) dropwise via the addition funnel, again keeping the temperature at 0-5 °C.[1]

  • Reaction:

    • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

    • Stir the mixture vigorously for 2-4 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Upon completion, carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated HCl to decompose the aluminum chloride-ketone complex.[1] Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[1]

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1][3]

  • Purification and Analysis:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1][7]

    • The identity and purity of the synthesized benzophenone can be confirmed by measuring its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[1]

G Experimental Workflow for Benzophenone Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Assemble and Dry Glassware B Add AlCl₃ and Anhydrous Solvent A->B C Cool to 0-5 °C in Ice Bath B->C D Add Benzoyl Chloride Solution Dropwise C->D E Add Benzene Dropwise D->E F Warm to Room Temperature and Stir for 2-4h E->F G Quench with Ice/HCl F->G H Separate Organic Layer G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry with MgSO₄ I->J K Filter and Concentrate J->K L Recrystallize or Column Chromatography K->L M Characterize Product (NMR, IR, MS, MP) L->M

Caption: Experimental workflow for the synthesis of benzophenone.

Data Presentation

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide range of substituted benzophenones by varying the aromatic substrate, acylating agent, and catalyst.

Table 1: Reaction Conditions and Yields for the Synthesis of Various Benzophenone Derivatives

Aromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference(s)
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[1]
BenzeneBenzoyl ChlorideBmimCl–FeCl₃Ionic LiquidRT0.5Benzophenone97[8]
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6[1]
ChlorobenzeneBenzoyl ChlorideAlCl₃ (1)Nitrobenzene25-4-Chlorobenzophenone84-97 (isomer mix)[9]
BromobenzeneBenzoyl ChlorideAlCl₃ (1.6)NoneWater Bath0.334-Bromobenzophenone-[10]
BenzeneN-(4-nitrophenyl)benzamideCF₃SO₃H (4)Benzene503Benzophenone93[11]
AnisoleBenzoyl ChlorideIn₂O₃/MCM-41-8024-MethoxybenzophenoneHigh Conversion[12]

Note: Reaction conditions and yields can vary based on the specific procedure, scale, and purity of reagents. The data presented are for comparative purposes.[3]

Safety Considerations
  • Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes. Ensure all equipment is dry.[13]

  • Acyl Chlorides: Acyl chlorides like benzoyl chloride are corrosive, lachrymatory, and react with moisture. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated area.

  • Quenching: The work-up procedure involving the addition of the reaction mixture to ice/acid is highly exothermic and releases corrosive HCl gas. This step must be performed slowly and cautiously in a fume hood.

References

Application Notes and Protocols for the Use of Benzophenone-Based Monomers in Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them highly valuable in demanding applications, including aerospace, electronics, and increasingly, the biomedical and pharmaceutical fields. The synthesis of PAEKs typically involves a nucleophilic aromatic substitution polycondensation reaction between a bisphenol and an activated dihalobenzophenone.

While 4,4'-diphenoxybenzophenone is specified as the monomer of interest, literature primarily details the use of its analogue, 4,4'-dihydroxybenzophenone, as the bisphenolic monomer in polycondensation reactions. The phenoxy groups in this compound are not readily displaceable in typical nucleophilic aromatic substitution reactions. Therefore, for the purpose of these application notes and to provide a practical experimental protocol, we will focus on the polycondensation of 4,4'-dihydroxybenzophenone with an activated dihalide, a common and well-documented route for synthesizing advanced poly(aryl ether ketone)s. This approach provides a relevant and instructive example of how a benzophenone-based monomer is utilized in the synthesis of these advanced polymers.

Application Notes

Polymers derived from benzophenone-based monomers, particularly those in the PAEK family, offer a unique combination of properties that make them suitable for a range of applications in research, medical devices, and drug development.

  • Medical Implants: Due to their excellent biocompatibility, high strength, and resistance to in-vivo degradation, PAEKs are used in orthopedic and spinal implants.[1][2] They can be sterilized using standard methods without significant degradation of their properties. Their radiolucency also allows for clear imaging of the surrounding tissue post-implantation.

  • Surgical Instruments: The high-temperature resistance and ability to withstand repeated sterilization cycles make these polymers ideal for reusable surgical instruments.

  • Drug Delivery Systems: The chemical inertness and biocompatibility of PAEKs make them promising candidates for implantable drug delivery devices, providing controlled and sustained release of therapeutics.[3][4] Research is ongoing to develop PAEK-based systems for long-term drug delivery.

  • Tissue Engineering Scaffolds: The processability of PAEKs allows for the fabrication of porous scaffolds with controlled architectures, which can support cell growth and tissue regeneration.

  • Dental Applications: In dentistry, PAEKs are used for removable partial denture frameworks, crowns, and bridges due to their metal-free aesthetics, lightweight nature, and good mechanical properties.

Quantitative Data Presentation

The following tables summarize typical quantitative data for a poly(ether ether ketone) synthesized from 4,4'-dihydroxybenzophenone and 4,4'-difluorobenzophenone.

Table 1: Reagents for Polycondensation

ReagentAbbreviationMolar Mass ( g/mol )Typical Molar Ratio
4,4'-DihydroxybenzophenoneDHBP214.221.00
4,4'-DifluorobenzophenoneDFB P218.181.00
Anhydrous Potassium CarbonateK₂CO₃138.211.10
Diphenyl SulfoneDPS218.27Solvent
Toluene-92.14Azeotroping Agent

Table 2: Typical Polymer Properties

PropertyValue
Number Average Molecular Weight (Mn)20,000 - 40,000 g/mol
Weight Average Molecular Weight (Mw)50,000 - 100,000 g/mol
Polydispersity Index (PDI)2.0 - 3.0
Glass Transition Temperature (Tg)145 - 165 °C
Melting Temperature (Tm)330 - 350 °C
Tensile Strength90 - 110 MPa
Tensile Modulus3.5 - 4.5 GPa
Elongation at Break20 - 50%

Experimental Protocols

Protocol 1: Synthesis of Poly(ether ether ketone) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a poly(ether ether ketone) from 4,4'-dihydroxybenzophenone and 4,4'-difluorobenzophenone.

Materials:

  • 4,4'-Dihydroxybenzophenone (DHBP)

  • 4,4'-Difluorobenzophenone (DFBP)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Diphenyl Sulfone (DPS)

  • Toluene

  • N-Methyl-2-pyrrolidone (NMP)

  • Methanol

  • High-purity Nitrogen or Argon gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen/Argon inlet and outlet

  • Thermocouple

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add 4,4'-dihydroxybenzophenone (1.00 molar equivalent), 4,4'-difluorobenzophenone (1.00 molar equivalent), anhydrous potassium carbonate (1.10 molar equivalents), and diphenyl sulfone as the solvent (approximately 3:1 solvent to monomer weight ratio). Add toluene to the flask (approximately 1:1 volume ratio with diphenyl sulfone).

  • Azeotropic Dehydration: Purge the flask with nitrogen for 30 minutes. Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene will begin to reflux, and water generated from the reaction of the bisphenol with potassium carbonate will be collected in the Dean-Stark trap. Continue this azeotropic dehydration for 2-4 hours until no more water is collected.

  • Removal of Toluene: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-200°C to remove the remaining toluene from the reaction mixture.

  • Polymerization: Once all the toluene has been removed, gradually increase the temperature to 280-320°C to initiate the polymerization. The viscosity of the reaction mixture will increase as the polymer chains grow. Maintain the reaction at this temperature for 4-8 hours.

  • Isolation and Purification: After the desired reaction time, cool the mixture to approximately 150°C and pour the viscous solution into a large volume of rapidly stirred methanol to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it extensively with hot deionized water to remove any remaining salts and solvent. Then, wash with methanol to remove any unreacted monomers or low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

Visualizations

Polycondensation_Reaction DHBP 4,4'-Dihydroxybenzophenone reaction_node Polycondensation (Nucleophilic Aromatic Substitution) DHBP->reaction_node DFBP 4,4'-Difluorobenzophenone DFBP->reaction_node Base K₂CO₃ Base->reaction_node Solvent Diphenyl Sulfone Toluene Solvent->reaction_node PEEK Poly(ether ether ketone) Salt KF + H₂O + CO₂ reaction_node->PEEK reaction_node->Salt

Caption: Reaction scheme for the synthesis of poly(ether ether ketone).

Experimental_Workflow start Reactor Setup: Monomers, Base, Solvent dehydration Azeotropic Dehydration (140-150°C) start->dehydration toluene_removal Toluene Removal (180-200°C) dehydration->toluene_removal polymerization Polymerization (280-320°C) toluene_removal->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing with Water and Methanol precipitation->washing drying Drying in Vacuum Oven washing->drying end Final Polymer drying->end

Caption: Experimental workflow for poly(ether ether ketone) synthesis.

References

Characterization of High-Performance Polymers Derived from 4,4'-Diphenoxybenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of advanced poly(aryl ether ketone) (PAEK) polymers derived from the monomer 4,4'-diphenoxybenzophenone. This document offers detailed experimental protocols and summarizes key quantitative data to guide researchers in the development and evaluation of these high-performance materials for various applications, including potential uses in the pharmaceutical and biomedical fields.

Introduction

Polymers derived from this compound are a subclass of the poly(aryl ether ketone) family, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the bulky diphenoxybenzophenone moiety into the polymer backbone can influence properties such as solubility, processability, and thermal transitions. These characteristics make them attractive candidates for applications in demanding environments, including as biomaterials for medical devices and as matrices for controlled drug delivery systems.

Synthesis of Poly(aryl ether ketone)s from this compound

The synthesis of poly(aryl ether ketone)s from this compound typically proceeds via a nucleophilic aromatic substitution reaction. The following is a general protocol for the synthesis of a copolymer of this compound (DPBP) and a comonomer such as 2,6-diphenoxybenzonitrile (DPOBN) with an acid chloride like terephthaloyl dichloride.

Experimental Protocol: Synthesis of a PEKEKK Copolymer

Materials:

  • This compound (DPBP)

  • 2,6-Diphenoxybenzonitrile (DPOBN)

  • Terephthaloyl dichloride

  • Aluminum chloride (AlCl₃)

  • N-methyl-2-pyrrolidone (NMP)

  • 1,2-dichloroethane

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: Ensure all monomers and reagents are pure and dry.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 1,2-dichloroethane as the solvent.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the solvent with stirring under a nitrogen atmosphere.

  • Monomer Addition: A pre-dissolved solution of this compound and 2,6-diphenoxybenzonitrile in 1,2-dichloroethane is added to the reaction mixture.

  • Acid Chloride Addition: Terephthaloyl dichloride, dissolved in 1,2-dichloroethane, is added dropwise to the reaction mixture. A small amount of NMP can be added as a promoter.

  • Polymerization: The reaction mixture is stirred at a low temperature, typically between 0 and 25 °C, for several hours until a significant increase in viscosity is observed.

  • Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent such as methanol to precipitate the polymer.

  • Washing: The precipitated polymer is filtered and washed extensively with methanol and deionized water to remove any unreacted monomers, catalyst, and solvent.

  • Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

Characterization of Polymers

Fourier Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a thin film of the polymer by solution casting or obtain a KBr pellet by grinding a small amount of the dried polymer with potassium bromide.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands. For poly(aryl ether ketone)s, look for:

    • Aromatic C-H stretching around 3050-3100 cm⁻¹.

    • Carbonyl (C=O) stretching of the ketone group, typically a strong peak around 1650 cm⁻¹.

    • Aryl ether (C-O-C) asymmetric stretching around 1240 cm⁻¹.

    • Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts and integration of the proton signals to confirm the polymer structure. Aromatic protons will typically appear in the range of 6.5-8.0 ppm.

Thermal Analysis

Protocol:

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) in a TGA sample pan.

  • Data Acquisition: Heat the sample from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Determine the onset temperature of decomposition (Td), which is often reported as the temperature at which 5% weight loss occurs. This provides information on the thermal stability of the polymer.

Protocol:

  • Sample Preparation: Seal a small amount of the dried polymer (5-10 mg) in a DSC sample pan.

  • Data Acquisition: Heat the sample to a temperature above its expected melting point, cool it down, and then reheat it at a constant rate (e.g., 10 °C/min).

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan, which appears as a step change in the heat flow. If the polymer is semi-crystalline, the melting temperature (Tm) will be observed as an endothermic peak.

Data Presentation

The following tables summarize the key quantitative data for copolymers derived from this compound. Data for related poly(aryl ether ketone)s are also provided for comparison.

Table 1: Thermal Properties of Poly(ether ketone ether ketone ketone) (PEKEKK) Copolymers Derived from this compound (DPBP) and 2,6-Diphenoxybenzonitrile (DPOBN) [1]

PropertyValue
Glass Transition Temperature (Tg)161 - 173 °C
Melting Temperature (Tm)320 - 369 °C

Table 2: Mechanical Properties of a Related Poly(ether ether ketone ketone) (PEEKK-X) [1]

PropertyValue
Tensile Strength81.5 MPa
Young's Modulus2.48 GPa
Elongation at Break16.8%

Applications in Drug Development

While specific studies on the use of polymers derived directly from this compound for drug delivery are limited, the general class of poly(aryl ether ketone)s, particularly PEEK, has been extensively investigated for biomedical applications due to its excellent biocompatibility, biostability, and mechanical properties that can mimic bone.

Potential applications in drug development include:

  • Implantable Drug Delivery Devices: The high strength and biocompatibility of these polymers make them suitable for fabricating long-term implantable devices for sustained drug release.

  • Orthopedic Implants with Drug-Eluting Capabilities: Coating or incorporating drugs into PAEK-based orthopedic implants can help prevent infection and promote bone growth.

  • Matrices for Controlled Release Formulations: The semi-crystalline nature of these polymers can be tailored to control the diffusion and release of therapeutic agents.

Further research is required to evaluate the specific biocompatibility and drug release kinetics of polymers derived from this compound to ascertain their suitability for these applications.

Visualizations

The following diagrams illustrate the general experimental workflows for the synthesis and characterization of polymers derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents Monomers & Reagents (this compound, Comonomer, Acid Chloride, Catalyst, Solvent) reaction Polymerization Reaction (Low Temperature, Inert Atmosphere) reagents->reaction 1. Reaction Setup precipitation Precipitation (in Non-solvent) reaction->precipitation 2. Polymer Isolation washing Washing & Filtration precipitation->washing 3. Purification drying Drying (Vacuum Oven) washing->drying 4. Final Product polymer Purified Polymer drying->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr tga Thermogravimetric Analysis (TGA) polymer->tga dsc Differential Scanning Calorimetry (DSC) polymer->dsc mechanical Mechanical Testing polymer->mechanical

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_properties Polymer Properties cluster_applications Potential Applications monomer This compound Monomer Structure thermal High Thermal Stability (High Td, Tg, Tm) monomer->thermal Influences mechanical Good Mechanical Strength (High Tensile Strength & Modulus) monomer->mechanical Influences chemical Excellent Chemical Resistance monomer->chemical Influences biomaterials Biomaterials for Medical Implants thermal->biomaterials aerospace Aerospace Components thermal->aerospace electronics High-Performance Electronics thermal->electronics mechanical->biomaterials mechanical->aerospace chemical->biomaterials drug_delivery Drug Delivery Systems chemical->drug_delivery chemical->electronics biocompatibility Potential Biocompatibility (Based on PAEK class) biocompatibility->biomaterials biocompatibility->drug_delivery

Caption: Structure-property-application relationships.

References

Application Notes and Protocols for the Quantification of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established analytical techniques for the quantitative analysis of benzophenone (BP) and its derivatives. The following sections detail sample preparation and analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Benzophenone and its derivatives are widely used in various industrial applications, including as photoinitiators in UV-cured inks and coatings, and as UV filters in sunscreens and plastics.[1][2] Due to their potential for migration into food, the environment, and their endocrine-disrupting effects, sensitive and reliable analytical methods for their quantification are crucial.[1] This document outlines validated methods for the determination of these compounds in diverse matrices.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific benzophenone derivatives being analyzed. The following table summarizes the quantitative performance of commonly employed methods.

ParameterHPLC-UV[3][4][5]GC-MS[4][6][7]LC-MS/MS[4][8][9][10]
Linearity (R²) >0.999>0.984>0.99
Limit of Detection (LOD) 0.0015 µg/mL10 pg/mL - 70 ng/mL0.4 pg/L - 5.72 ng/L
Limit of Quantification (LOQ) 0.005 µg/mL50 pg/mL - 250 ng/mL10.0 ng/L - 50.0 ng/L
Accuracy (Recovery %) 99.18 - 101.39%81.7 - 107%80 - 115%
Precision (RSD %) Intra-day: ≤1.00%, Inter-day: ≤1.53%<10%Intra-day: 0.8 - 11.03%, Inter-day: 1.8 - 9.5%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analysis of benzophenone derivatives.

Analytical Workflow for Benzophenone Derivatives cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample Collection (Water, Food, Cosmetics, etc.) Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC, GC, UPLC) Cleanup->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

General analytical workflow for benzophenone derivatives.

Solid_Phase_Extraction_Workflow start Start conditioning Cartridge Conditioning (e.g., with Ethyl Acetate, Methanol, Water) start->conditioning loading Sample Loading conditioning->loading washing Cartridge Washing (to remove interferences) loading->washing drying Cartridge Drying (under vacuum) washing->drying elution Analyte Elution (e.g., with Ethyl Acetate/Dichloromethane) drying->elution evaporation Solvent Evaporation & Reconstitution elution->evaporation analysis Analysis by HPLC or GC evaporation->analysis

A typical Solid-Phase Extraction (SPE) workflow.

QuEChERS_Workflow start Start sample_prep Homogenized Sample + Water + Acetonitrile start->sample_prep extraction Add QuEChERS Salts & Vortex/Shake sample_prep->extraction centrifuge1 Centrifuge extraction->centrifuge1 dSPE Transfer Supernatant to dSPE Tube centrifuge1->dSPE cleanup Vortex & Centrifuge dSPE->cleanup analysis Transfer Supernatant for GC-MS Analysis cleanup->analysis

QuEChERS workflow for benzophenone analysis in food.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of benzophenone derivatives from various matrices.

Protocol 1: Analysis of Benzophenone in Water by SPE and UPLC-MS/MS[8]

This method is suitable for the determination of benzophenone in surface water.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and acidify to pH 3 with HCl.[11] Filter the samples through a 0.45 µm glass fiber filter.[11]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (pH 3).[11]

  • Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of 5 mL/min.[11]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[11]

  • Drying: Dry the cartridge under a vacuum for 30 minutes.[11]

  • Elution: Elute the analytes with 10 mL of a mixture of ethyl acetate and dichloromethane (1:1, v/v).[11]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

    • Mobile Phase: A gradient of 10 mM ammonium formate with 0.1% formic acid in water (A) and methanol (B).[9]

    • Flow Rate: 0.7 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Injection Volume: 5 µL.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 150°C.[9]

    • Desolvation Temperature: 500°C.[9]

    • Cone Gas Flow: 150 L/h.[9]

    • MRM Transitions: Specific precursor and product ions for each benzophenone derivative should be optimized.

Protocol 2: Analysis of Benzophenone in Food Packaging by GC-MS[6][12]

This protocol is designed for the quantification of benzophenone and its derivatives that may migrate from paper and cardboard food packaging.

1. Sample Preparation

  • Sample Extraction:

    • Cut a representative portion of the food packaging material into small pieces.

    • Perform an ultrasonic extraction with a suitable solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane (1:1, v/v).[12][13]

  • Clean-up (if necessary): For complex matrices, a clean-up step using solid-phase extraction with a silica cartridge may be required.[14]

  • Internal Standard: Add an internal standard, such as Benzophenone-d10, to the extract before analysis.[14]

2. GC-MS Analysis

  • Chromatographic Conditions:

    • GC Column: A mid-polarity column such as a TraceGOLD TG-17MS is suitable.[13]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Optimize the temperature program to achieve good separation of the target analytes. A typical program might start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantifier and Qualifier Ions: Select specific ions for each benzophenone derivative for quantification and confirmation. For benzophenone, m/z 105 is often used for quantification.[12]

Protocol 3: Analysis of Benzophenone in Cosmetics by SPE and GC-MS[7]

This method is applicable for the determination of benzophenone derivatives in cosmetic products like hair masks.

1. Sample Preparation (SPE)

  • Sample Dissolution: Dissolve a known amount of the cosmetic sample in a suitable solvent.

  • SPE Procedure:

    • Use a C18 SPE cartridge.

    • Condition the cartridge appropriately.

    • Load the dissolved sample.

    • Wash to remove interferences.

    • Elute the benzophenone derivatives with a suitable solvent.

  • Concentration: Evaporate the eluate and reconstitute in a solvent compatible with GC analysis.

2. GC-MS Analysis

  • Instrumental conditions should be similar to those described in Protocol 2, with optimization for the specific analytes and matrix. The use of both SCAN and SIM modes can be beneficial, with SCAN for initial identification and SIM for quantification.[7]

Protocol 4: Analysis of Benzophenone in Pharmaceuticals by RP-HPLC-UV[3][5]

This protocol is for the simultaneous determination of benzophenone and other impurities in pharmaceutical products.

1. Sample Preparation

  • Standard and Sample Solutions:

    • Prepare stock solutions of benzophenone and other relevant compounds in a suitable solvent like 50% methanol.[3]

    • Dilute the stock solutions to create calibration standards over a desired concentration range (e.g., 0.1–8 µg/mL).[3]

    • Prepare the sample solution by dissolving the pharmaceutical product in the diluent to achieve a concentration within the calibration range.

2. RP-HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: A C8 or C18 column is typically used.[3] A C8 column with dimensions of 4.6 x 150 mm and a 5 µm particle size is a good starting point.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 1% acetic acid in water (e.g., 60:40, v/v) is often effective.[3][5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[15]

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of benzophenone in the sample from this curve.

Method Validation

All analytical methods for the quantification of benzophenone derivatives should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[3][16] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[18]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4,4'-Diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,4'-diphenoxybenzophenone. This method is applicable for the determination of purity and quantification of this compound in raw materials and in-process samples. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent resolution and sensitivity. This document is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction

This compound is a key intermediate in the synthesis of various polymers and specialty chemicals. Its purity is critical to ensure the desired properties and safety of the final products. Therefore, a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The method detailed herein is based on established principles for the analysis of benzophenone derivatives and has been tailored for the specific properties of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and sample matrices.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 290 nm
Run Time 10 minutes

Chemicals and Reagents

  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

Method Validation Summary

The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interference from blank at the retention time of the analyte

Sample Preparation

Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Solution Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Detailed Experimental Protocol

  • System Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in an 80:20 (v/v) ratio. Degas the mobile phase before use.

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Inject 10 µL of each working standard solution in duplicate.

    • Record the chromatograms and integrate the peak area for this compound.

    • Construct a calibration curve by plotting the average peak area versus the concentration of the standard solutions.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution in duplicate.

    • Record the chromatograms and integrate the peak area for this compound.

  • Calculation:

    • Determine the concentration of this compound in the sample solution using the equation from the calibration curve.

    • Calculate the purity or amount of this compound in the original sample based on the initial sample weight and dilution.

System Suitability

System suitability tests must be performed before the analysis to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability of Injections (%RSD) ≤ 1.0% for 5 replicate injections of a standard solution

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase (Acetonitrile:Water 80:20) D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E F Data Acquisition E->F G Peak Integration & Calibration Curve F->G H Quantification of Analyte G->H I Generate Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable method for the quantitative analysis of this compound. The method is suitable for quality control and research purposes in the pharmaceutical and chemical industries. Proper method validation should be performed before its routine use to ensure compliance with regulatory requirements.

Application Note: GC-MS Protocol for Identifying Impurities in Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and semi-quantitative analysis of impurities in benzophenone synthesized via Friedel-Crafts acylation of benzene with benzoyl chloride. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high resolution and sensitivity for the separation and identification of the main product, unreacted starting materials, and potential byproducts. This document outlines the complete workflow, from sample preparation to data analysis, and includes typical instrumental parameters.

Introduction

Benzophenone is a widely used organic compound, serving as a photoinitiator, a fragrance enhancer, and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] The most common method for its synthesis is the Friedel-Crafts acylation of benzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][2] While effective, this synthesis route can lead to the formation of several process-related impurities. These impurities can arise from incomplete reactions, side reactions, or subsequent degradation, and their presence can impact the quality, yield, and safety of the final product.

Impurity profiling is a critical step in process chemistry and pharmaceutical development to ensure the purity and safety of active pharmaceutical ingredients (APIs) and intermediates.[3][4] This protocol details a robust GC-MS method for the qualitative and quantitative analysis of potential impurities in a post-synthesis benzophenone mixture.

Potential Impurities in Benzophenone Synthesis

The primary impurities expected from the Friedel-Crafts acylation of benzene with benzoyl chloride include:

  • Unreacted Starting Materials: Residual benzene and benzoyl chloride.

  • Isomeric Byproducts: While the primary product is benzophenone, trace amounts of substituted isomers could form if impurities are present in the starting benzene ring.

  • Over-reaction Products: Di-acylated products, such as diacetylbenzophenone isomers, can be formed from double acylation of the benzene ring.[5]

  • Side-reaction Products: Benzhydrol (diphenylmethanol) can be present, typically at levels of 0.01 to 0.5% in commercial grades.[6]

Experimental Protocol

This section details the complete methodology for the GC-MS analysis of a synthesized benzophenone sample.

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): 4,4'-Dibromobiphenyl or Benzophenone-d10

  • Reference Standards: Benzophenone, Benzoyl Chloride, Benzhydrol (all >98% purity)

  • Inert Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent capillary column.[5]

  • Autosampler: Agilent 7693A or equivalent

Sample and Standard Preparation

Standard Solutions:

  • Prepare individual stock solutions of benzophenone and each potential impurity in DCM at a concentration of 1 mg/mL.[5]

  • Prepare a mixed standard solution containing all compounds of interest at a concentration of 100 µg/mL in DCM.[5]

  • Create a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 1 µg/mL to 50 µg/mL.[5]

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.[5]

Sample Solution:

  • Accurately weigh approximately 10 mg of the crude benzophenone synthesis sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with DCM.

  • Spike the solution with the internal standard to a final concentration of 10 µg/mL.[5]

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation.

ParameterValue
GC Inlet
Inlet Temperature280°C[7]
Injection Volume1 µL
Injection ModeSplitless[7]
Carrier GasHelium
Constant Flow Rate1.0 mL/min[7]
Oven Program
Initial Temperature150°C, hold for 2 minutes[7]
Ramp Rate10°C/min to 300°C[7]
Final Temperature300°C, hold for 15 minutes[7]
Mass Spectrometer
Ion Source Temp.230°C
Transfer Line Temp.280°C[7]
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Scan Range50-500 amu

Data Presentation and Analysis

Peak identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards. The mass spectrum of benzophenone is characterized by a molecular ion at m/z 182 and major fragment ions at m/z 105, 77, and 51.[5][8]

For quantitative analysis, a calibration curve is constructed for each identified impurity by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of each impurity in the synthesized sample is then determined using its respective calibration curve.[5]

Table 1: Typical GC-MS Data for Benzophenone and Potential Impurities

CompoundRetention Time (min) (Typical)Molecular Ion (m/z)Key Fragment Ions (m/z)
Benzoyl Chloride~8.5140105, 77, 51
Benzophenone ~10.5 182 105, 77, 51
Benzhydrol~10.8184167, 105, 77
Diacetylbenzophenone~15.2266251, 223, 105

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Visualizations

Benzophenone Synthesis Pathway

The following diagram illustrates the primary reaction for synthesizing benzophenone and highlights the potential for byproduct formation.

G Figure 1. Benzophenone Synthesis via Friedel-Crafts Acylation cluster_reactants Starting Materials cluster_products Reaction Products Benzene Benzene Benzophenone Benzophenone (Main Product) Benzene->Benzophenone BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzophenone + AlCl3 Impurities Impurities Benzophenone->Impurities Side Reactions

Caption: Figure 1. Benzophenone Synthesis via Friedel-Crafts Acylation.

GC-MS Analytical Workflow

The diagram below outlines the logical flow of the analytical protocol described in this document.

G Figure 2. GC-MS Analytical Workflow for Impurity Profiling SamplePrep Sample Preparation (Dissolve in DCM, add IS) GCMS_Analysis GC-MS Analysis (Inject into GC-MS) SamplePrep->GCMS_Analysis StandardPrep Standard Preparation (Stock, Dilutions, add IS) StandardPrep->GCMS_Analysis DataAcquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->DataAcquisition PeakID Peak Identification (Compare Rt and MS) DataAcquisition->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification Report Final Report (Impurity Profile) Quantification->Report

Caption: Figure 2. GC-MS Analytical Workflow for Impurity Profiling.

Conclusion

The GC-MS protocol presented in this application note is a reliable and robust method for the identification and quantification of impurities in benzophenone synthesized via Friedel-Crafts acylation. By implementing this workflow, researchers and drug development professionals can effectively monitor the purity of their synthesized product, leading to better process control and ensuring the quality and safety of the final material. The detailed parameters and methodologies provide a strong foundation for adaptation to specific laboratory settings and analytical requirements.

References

Application Notes and Protocols: UV-Vis Spectrophotometry for the Analysis of Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a class of organic compounds widely utilized in various industries. In the pharmaceutical and cosmetic sectors, they are commonly employed as UV filters in sunscreens and as photoinitiators.[1][2] Their ability to absorb UV radiation, however, also makes them a subject of interest regarding photodegradation, potential endocrine-disrupting activities, and their role as impurities in active pharmaceutical ingredients (APIs).[3][4]

UV-Visible (UV-Vis) spectrophotometry is a fundamental, robust, and accessible analytical technique that is invaluable for the study of benzophenone compounds.[3] It provides a non-destructive method for both qualitative and quantitative analysis, making it a cornerstone in quality control, stability testing, and research and development.[5] These application notes provide detailed protocols for the analysis of benzophenones, summarize key spectral data, and illustrate relevant biological pathways and experimental workflows.

Principle of UV-Vis Spectroscopy for Benzophenones

The utility of UV-Vis spectroscopy for analyzing benzophenones stems from their molecular structure, specifically the benzophenone chromophore. This system, characterized by a carbonyl group conjugated with two phenyl rings, contains π electrons and non-bonding (n) electrons on the oxygen atom.[3][6] These electrons can be excited to higher energy anti-bonding orbitals (π* and σ*) by absorbing light in the UV region (200-400 nm).

The primary electronic transitions observed in benzophenones are:

  • π → π* transitions: These are high-energy transitions, typically resulting in strong absorption bands. In benzophenone, these bands appear around 200-250 nm.[6][7]

  • n → π* transitions: These transitions involve the non-bonding electrons of the carbonyl oxygen. They are lower in energy and result in a weaker absorption band at longer wavelengths, typically above 300 nm.[6][7]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the specific benzophenone derivative and are influenced by the solvent polarity and substituents on the phenyl rings.[7][8] According to the Beer-Lambert Law (A = εcl), the absorbance (A) is directly proportional to the concentration (c) of the compound, enabling accurate quantification.[2][3]

Data Presentation: UV Absorption Characteristics of Benzophenone Derivatives

The following tables summarize the UV absorption maxima (λmax) and molar absorptivity (ε) for benzophenone and several of its derivatives in various solvents. This data is crucial for selecting appropriate wavelengths for quantification and for qualitative identification.

Table 1: UV Spectral Data for Benzophenone (BP)

SolventTransitionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
n-Heptaneπ → π248.2-[6]
n → π346.6-[6]
n-Hexaneπ → π247.6-[8]
n → π205.3-[8]
Ethanolπ → π252.018,000[2][8]
n → π334.0150[2][6]

Table 2: UV Spectral Data for Substituted Benzophenone Derivatives

CompoundSolventλmax 1 (nm)ε 1 (L mol⁻¹ cm⁻¹)λmax 2 (nm)ε 2 (L mol⁻¹ cm⁻¹)Reference
Benzophenone-2 (2,2',4,4'-Tetrahydroxybenzophenone)Methanol29025,00035015,000[2]
Benzophenone-3 (Oxybenzone)Methanol28715,1003259,500[2]
Benzophenone-4 (Sulisobenzone)Methanol285---[9]
3-Acetylbenzophenone Methanol250-270 (expected)---[3]
4-Methoxybenzophenone n-Heptane247.6-339.2-[6]
4-Hydroxybenzophenone n-Heptane250.4-332.0-[6]
2-Hydroxybenzophenone n-Heptane--338.2-[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of a Benzophenone Impurity

This protocol details the quantification of a benzophenone compound, such as 3-Acetylbenzophenone in Ketoprofen, using a calibration curve method.[3]

Objective: To determine the concentration of a specific benzophenone derivative in a sample matrix.

Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer with a spectral bandwidth of ≤2 nm.[3]

  • Calibrated analytical balance and volumetric flasks (Class A).

  • Quartz cuvettes (1 cm path length).

  • Reference standard of the target benzophenone compound.

  • Sample containing the benzophenone analyte.

  • Spectroscopic grade solvent (e.g., Methanol).[3]

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to stabilize.

    • Set the wavelength range for scanning, typically 200-400 nm.[3]

    • Use the solvent as a blank to zero the instrument.[3]

  • Preparation of Standard Solutions:

    • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the benzophenone reference standard, transfer to a 100 mL volumetric flask, dissolve in the solvent, and dilute to volume.[3]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).[3]

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the sample and dissolve it in the solvent in a volumetric flask.

    • The sample may require filtration to remove particulates.

    • Dilute the solution as necessary to ensure the final concentration of the benzophenone analyte falls within the range of the calibration curve.[3]

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a mid-range standard solution.[3]

    • Set the instrument to measure absorbance at the determined λmax.

    • Measure the absorbance of the blank, each working standard, and the sample solutions.

  • Data Analysis:

    • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standards. Perform a linear regression analysis. The correlation coefficient (R²) should be >0.999.

    • Quantification: Use the equation of the line (y = mx + c) from the calibration curve to calculate the concentration of the benzophenone in the sample solution based on its measured absorbance.

    • Calculate the final concentration in the original sample, accounting for all dilutions.

G Workflow for Quantitative Analysis cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Standard Solution prep_work Prepare Working Standard Solutions prep_stock->prep_work measure_abs Measure Absorbance of Standards & Samples prep_work->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs scan_lambda Determine λmax (Wavelength Scan) scan_lambda->measure_abs plot_cal Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_cal calc_conc Calculate Sample Concentration plot_cal->calc_conc

Workflow for quantitative analysis of benzophenones.
Protocol 2: Photostability Testing of a Benzophenone Compound

This protocol is designed to evaluate the degradation of a benzophenone derivative upon exposure to UV radiation.[10]

Objective: To assess the photostability of a benzophenone compound by monitoring changes in its UV absorption spectrum over time.

Materials and Equipment:

  • UV-Vis spectrophotometer with a solid sample holder or standard cuvette holder.

  • Quartz plates or cuvettes.

  • UV lamp or solar simulator with a defined spectral output.[10]

  • The benzophenone compound of interest.

  • Appropriate solvent or formulation base.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the benzophenone compound at a known concentration in a suitable solvent.[10]

    • Alternatively, formulate the compound into a simple emulsion or cream base.

  • Initial Measurement (Time = 0):

    • Apply a thin, uniform film of the sample onto a quartz plate or place the solution in a quartz cuvette.[10]

    • Record the full UV absorption spectrum (200-400 nm) to establish the initial absorbance at λmax.[10]

  • UV Exposure:

    • Irradiate the sample with the UV source for a defined period.[10]

    • Ensure consistent distance and intensity of the UV source for all experiments.

  • Post-Exposure Measurement:

    • At predetermined time intervals (e.g., 30, 60, 120, 180 minutes), stop the irradiation and immediately measure the UV absorption spectrum of the sample again.[10]

  • Data Analysis:

    • Compare the absorption spectra recorded at different time points with the initial spectrum.[10]

    • Calculate the percentage of degradation by the decrease in absorbance at the λmax using the formula: % Degradation = [(Abs_initial - Abs_time_t) / Abs_initial] * 100

    • Generate a photostability curve by plotting the percentage of remaining absorbance against the irradiation time.[10]

G Workflow for Photostability Testing prep Prepare Sample Solution or Formulation measure0 Measure Initial UV Spectrum (Time = 0) prep->measure0 expose Irradiate with UV Source for Time Interval 't' measure0->expose measure_t Measure UV Spectrum Post-Irradiation expose->measure_t loop_cond Repeat for Multiple Time Intervals measure_t->loop_cond analyze Calculate % Degradation & Plot vs. Time loop_cond->expose Continue loop_cond->analyze End

Experimental workflow for photostability testing.

Application in Studying Biological Signaling Pathways

Recent research has highlighted that some benzophenone derivatives can act as endocrine disruptors by interacting with various cellular signaling pathways.[4] Understanding these interactions is critical in drug development and safety assessment.

Benzophenone-1 (BP-1): ERα and Wnt/β-catenin Pathway

BP-1 has been shown to exhibit estrogenic effects. It can bind to the Estrogen Receptor Alpha (ERα) and trigger a signaling cascade that cross-talks with the Wnt/β-catenin pathway.[11] This aberrant activation can promote the proliferation and metastasis of certain cancer cells, such as ovarian cancer cells.[11]

The proposed mechanism is as follows:

  • BP-1 binds to the ligand-binding domain of ERα, activating it.[11]

  • The activated ERα-BP-1 complex interacts with β-catenin.[11]

  • This interaction facilitates the translocation of β-catenin from the cytoplasm into the nucleus.[11]

  • In the nucleus, β-catenin activates the transcription of Wnt target genes (e.g., MMP9), which are involved in cell proliferation, migration, and invasion.[11]

G BP-1 Interaction with ERα and Wnt/β-catenin Signaling cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus BP1 Benzophenone-1 (BP-1) ERa ERα BP1->ERa Binds Complex ERα-BP-1 Complex ERa->Complex Bcat_cyto β-catenin Bcat_nuc β-catenin Bcat_cyto->Bcat_nuc Translocation Complex->Bcat_cyto Interacts Wnt_genes Wnt Target Genes (e.g., MMP9) Bcat_nuc->Wnt_genes Activates mRNA mRNA Wnt_genes->mRNA Transcription Response Increased Proliferation, Migration, Invasion mRNA->Response

BP-1 activated ERα triggers Wnt/β-catenin signaling.[11]

Benzophenone-3 (BP-3): MAPK/ERK Pathway

BP-3 has been investigated for its potential neurotoxicity. Studies using zebrafish models have shown that exposure to BP-3 can lead to abnormal development of the enteric nervous system.[12] This effect is potentially mediated by the attenuation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway, which is crucial for cell proliferation and differentiation.[12]

The proposed mechanism is as follows:

  • Exposure to BP-3 occurs.

  • BP-3 inhibits or attenuates the MAPK/ERK signaling cascade.[12]

  • The downregulation of this pathway leads to a reduction in the proliferation and differentiation of enteric neural crest cells (ENCCs).

  • This results in a decreased number of enteric neurons, leading to developmental abnormalities.[12]

G BP-3 Inhibition of MAPK/ERK Signaling Pathway BP3 Benzophenone-3 (BP-3) MAPK_path MAPK/ERK Signaling Pathway BP3->MAPK_path Attenuates ENCCs Enteric Neural Crest Cell Proliferation & Differentiation MAPK_path->ENCCs Promotes Neurons Number of Enteric Neurons ENCCs->Neurons Leads to Result Abnormal ENS Development Neurons->Result (Reduction leads to)

BP-3 may inhibit enteric nervous system development via MAPK/ERK.[12]

References

Application Notes and Protocols for UV Curing with Benzophenone Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing benzophenone and its derivatives as Type II photoinitiators in UV curing applications. This document covers the fundamental mechanism, formulation guidelines, experimental setups, and characterization techniques for UV-cured polymers.

Introduction to UV Curing with Benzophenone

UV curing is a rapid, solvent-free, and energy-efficient process that uses high-intensity ultraviolet light to initiate a photochemical reaction that instantly cures inks, coatings, and adhesives.[1] At the heart of this process is the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization.[2]

Benzophenone is a widely used Type II photoinitiator. Upon absorption of UV radiation, it becomes excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol, to generate free radicals. These free radicals then initiate the polymerization of monomers and oligomers, leading to a cross-linked polymer network.[3][4] This mechanism allows for precise control over the curing process.[3]

Photochemical Signaling Pathway of Benzophenone

The initiation of polymerization by benzophenone in the presence of a co-initiator can be represented by the following signaling pathway:

G cluster_initiation Photoinitiation cluster_polymerization Polymerization BP Benzophenone (BP) BP_excited Excited Benzophenone (BP*) BP->BP_excited UV Light (hν) Radical_generation Free Radical Generation BP_excited->Radical_generation Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radical_generation Monomer Monomer/Oligomer Radical_generation->Monomer Initiation Polymer Cured Polymer Monomer->Polymer Propagation

Caption: Benzophenone photoinitiation pathway.

Experimental Protocols

This section provides detailed protocols for the preparation, UV curing, and characterization of a representative acrylate-based formulation using benzophenone as the photoinitiator.

Materials and Formulation

The following table outlines a typical formulation for a UV-curable acrylate coating.

ComponentChemical NameFunctionWeight %
Oligomer Epoxy Acrylate (e.g., Bisphenol A based)Provides core polymer properties50-70
Monomer Tripropyleneglycol Diacrylate (TPGDA)Reactive diluent, adjusts viscosity20-40
Photoinitiator Benzophenone (BP)Initiates polymerization upon UV exposure1-5
Co-initiator Triethanolamine (TEOA)Hydrogen donor, accelerates curing2-5
Protocol 1: Formulation Preparation

Objective: To prepare a homogeneous UV-curable formulation.

Procedure:

  • Weigh the epoxy acrylate oligomer and TPGDA monomer into a light-blocking container.

  • Mix the oligomer and monomer using a mechanical stirrer at a low speed until a homogeneous mixture is obtained.

  • Add the specified amount of triethanolamine (co-initiator) to the mixture and continue stirring until fully dissolved.

  • In the dark or under safe light conditions, add the benzophenone photoinitiator to the mixture.

  • Continue stirring until the benzophenone is completely dissolved and the formulation is uniform.

  • Store the formulation in a sealed, light-proof container away from heat and light sources.

Protocol 2: UV Curing Procedure

Objective: To cure the prepared formulation into a solid polymer film.

Equipment:

  • UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)

  • Film applicator (for controlled thickness)

  • Substrate (e.g., glass, metal, or plastic)

Procedure:

  • Substrate Preparation: Clean the substrate surface thoroughly with a suitable solvent (e.g., isopropanol) to remove any contaminants.

  • Film Application: Apply the prepared formulation onto the substrate using a film applicator to achieve a desired and uniform thickness (e.g., 50 µm).

  • UV Exposure: Place the coated substrate into the UV curing chamber.

  • Curing: Expose the sample to UV radiation. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV lamp. A typical starting point is a UV intensity of 100 mW/cm² for 5-30 seconds.

  • Post-Curing: After UV exposure, the film should be tack-free. Allow the cured film to cool to room temperature before performing characterization tests.

Protocol 3: Characterization of Cured Films

Objective: To monitor the rate of polymerization by observing the decrease in the acrylate double bond concentration.[5]

Procedure:

  • Place a small drop of the liquid formulation between two KBr pellets or on an ATR crystal.

  • Position the sample in the FTIR spectrometer.

  • Initiate simultaneous UV irradiation and FTIR spectral acquisition.

  • Monitor the decrease in the absorbance of the acrylate C=C peak (typically around 810 cm⁻¹ and 1635 cm⁻¹).[6][7]

  • Calculate the degree of conversion as a function of time using a stable peak as an internal standard.

Objective: To measure the heat of polymerization and determine the curing kinetics.[8][9]

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the liquid formulation into an open DSC pan.

  • Place the pan in the Photo-DSC cell and equilibrate at the desired isothermal temperature (e.g., 25°C).

  • Expose the sample to UV radiation of a specific intensity and wavelength.

  • Record the heat flow as a function of time. The exothermic peak represents the heat of polymerization.

  • Integrate the area under the exotherm to determine the total heat evolved, which is proportional to the degree of conversion.[10]

Objective: To evaluate the mechanical performance of the cured film.

  • Pencil Hardness: Determine the hardness of the cured film according to ASTM D3363.

  • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).

  • Tensile Strength and Elongation: For freestanding films, measure the tensile strength and elongation at break using a universal testing machine according to ASTM D882.

Quantitative Data and Analysis

The following tables summarize typical quantitative data obtained from the characterization of UV-cured films with benzophenone.

Table 1: Influence of Benzophenone Concentration on Curing Kinetics

Benzophenone (wt%)Co-initiator (TEOA, wt%)UV Intensity (mW/cm²)Time to 90% Conversion (s) (RT-FTIR)Heat of Polymerization (J/g) (Photo-DSC)
1310025280
2310015320
331008350
431005360

Table 2: Mechanical Properties of Cured Films

Benzophenone (wt%)Film Thickness (µm)Pencil HardnessAdhesion (ASTM D3359)
2502H5B
4503H5B
2100H5B
41002H5B

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for UV curing with benzophenone photoinitiators.

G cluster_prep Formulation Preparation cluster_curing UV Curing cluster_char Characterization prep1 Weigh Oligomer & Monomer prep2 Mix Components prep1->prep2 prep3 Add Co-initiator prep2->prep3 prep4 Add Benzophenone prep3->prep4 cure1 Apply Film to Substrate prep4->cure1 cure2 Expose to UV Radiation cure1->cure2 char1 RT-FTIR cure2->char1 char2 Photo-DSC cure2->char2 char3 Mechanical Testing cure2->char3

Caption: Experimental workflow for UV curing.

Safety Precautions

  • UV Radiation: Avoid direct exposure of skin and eyes to the UV light source. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses and lab coats. Ensure the UV curing chamber is properly shielded.

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-diphenoxybenzophenone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on low yields and product impurities.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors depending on the synthetic route employed. The most common causes include:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is crucial and can significantly impact the yield.

  • Presence of Water: Moisture can be detrimental, especially in Ullmann condensations and Friedel-Crafts acylations, as it can deactivate catalysts and reagents.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities, reducing the yield of the desired product.

  • Purification Losses: Significant amounts of product may be lost during workup and purification steps, such as extraction and recrystallization.

Q2: I am attempting an Ullmann condensation between 4,4'-dichlorobenzophenone and phenol, but the reaction is not proceeding. What should I check?

The Ullmann condensation for diaryl ether synthesis can be challenging.[1] Here are key parameters to investigate:

  • Catalyst Activity: Traditional Ullmann reactions often require "activated" copper powder.[1] Ensure your copper catalyst is active. Consider using a more soluble copper(I) salt, such as CuI or CuBr, in combination with a ligand.

  • Reaction Temperature: Classic Ullmann reactions often require high temperatures, sometimes in excess of 210°C.[1] Ensure your reaction is heated sufficiently. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used.[1]

  • Base: A suitable base is required to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.

  • Inert Atmosphere: These reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.[1]

Q3: What are common side products in the synthesis of this compound?

Depending on the synthetic route, several side products can form:

  • Incomplete Substitution: In both Ullmann and SNAr syntheses, mono-substituted intermediates (e.g., 4-chloro-4'-phenoxybenzophenone) may be present if the reaction does not go to completion.

  • Reductive Dehalogenation: In Ullmann-type reactions, the aryl halide can be reduced, leading to the formation of benzophenone.

  • Self-Condensation Products: In the Ullmann reaction, self-coupling of the aryl halide can occur.

  • Isomeric Products: In Friedel-Crafts acylation, substitution at the ortho position can lead to the formation of isomers, although the para product is generally favored.

Q4: How can I effectively purify my crude this compound?

Purification is critical for obtaining a high-purity product. Common methods include:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene) should be determined to provide good recovery of the pure product.

  • Column Chromatography: For high-purity requirements or to separate closely related impurities, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) will be needed to achieve good separation.

  • Washing: The crude product should be washed to remove inorganic salts and other water-soluble impurities before further purification.

Synthetic Pathways and Optimization

There are several common synthetic routes to this compound. Below are diagrams and a discussion of these pathways.

Synthetic Routes Overview

Synthetic Routes to this compound cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_fc Friedel-Crafts Acylation U_start 4,4'-Dichlorobenzophenone + Phenol U_reagents Cu Catalyst, Base High Temperature U_start->U_reagents Reaction U_product This compound U_reagents->U_product S_start 4,4'-Difluorobenzophenone + Phenol S_reagents Base, Polar Aprotic Solvent S_start->S_reagents Reaction S_product This compound S_reagents->S_product F_start Diphenyl ether + 4-Phenoxybenzoyl chloride F_reagents Lewis Acid (e.g., AlCl₃) F_start->F_reagents Reaction F_product This compound F_reagents->F_product

Caption: Overview of common synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low Yield of This compound check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagents Are reagents and catalyst active? Are solvents anhydrous? check_completion->check_reagents Yes optimize_time_temp Increase reaction time or temperature incomplete->optimize_time_temp optimize_time_temp->check_reagents end Improved Yield optimize_time_temp->end Successful deactivated_reagents Reagents/Catalyst Deactivated check_reagents->deactivated_reagents No check_conditions Are reaction conditions optimal? (Solvent, Base, Ligand) check_reagents->check_conditions Yes use_fresh_reagents Use fresh, pure reagents and anhydrous solvents deactivated_reagents->use_fresh_reagents use_fresh_reagents->check_conditions use_fresh_reagents->end Successful suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No check_impurities Are there significant side products? (Analyze crude product) check_conditions->check_impurities Yes screen_conditions Screen different solvents, bases, or ligands suboptimal_conditions->screen_conditions screen_conditions->check_impurities screen_conditions->end Successful side_reactions Side Reactions Prevalent check_impurities->side_reactions Yes check_impurities->end No, review purification adjust_conditions Adjust stoichiometry or lower temperature side_reactions->adjust_conditions adjust_conditions->end

Caption: A logical workflow for troubleshooting low product yield.

Quantitative Data on Diaryl Ether Synthesis

While specific data for the synthesis of this compound is limited in the literature, the following table summarizes typical conditions and yields for analogous Ullmann-type diaryl ether syntheses, which can serve as a starting point for optimization.

Aryl HalidePhenolCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePhenolCuI (10)Cs₂CO₃NMP1202485
4-Iodobenzonitrile4-MethoxyphenolCu₂O (5)K₃PO₄Dioxane1101292
4-ChloronitrobenzenePhenolCuBr (stoich.)K₂CO₃DMF1501878
4-Bromotoluene4-tert-ButylphenolCuI (5)K₂CO₃Toluene1402468

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the acylation of diphenyl ether with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser, add 4-phenoxybenzoic acid (1 equivalent) and thionyl chloride (excess, e.g., 10 equivalents).

  • Heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain 4-phenoxybenzoyl chloride as a crude oil.

Step 2: Acylation

  • In a separate flask under an inert atmosphere, dissolve diphenyl ether (1 equivalent) in a dry solvent such as dichloromethane.

  • Add aluminum trichloride (AlCl₃, 1 equivalent) to the solution and stir.

  • Add the crude 4-phenoxybenzoyl chloride (1 equivalent) dissolved in dichloromethane to the mixture.

  • Heat the reaction mixture to reflux for 3 hours.

  • After the reaction is complete, cool the mixture and pour it onto ice-water.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization.

Method 2: Ullmann Condensation (General Protocol)

This protocol describes a general procedure for the copper-catalyzed coupling of 4,4'-dichlorobenzophenone and phenol. Optimization of catalyst, ligand, base, solvent, and temperature is likely required.

  • To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.2 equivalents).

  • Add 4,4'-dichlorobenzophenone (1 equivalent) and phenol (2.2 equivalents).

  • Add a dry, high-boiling polar solvent (e.g., NMP or DMF).

  • Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 150-210°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 3: Nucleophilic Aromatic Substitution (SNAr) (General Protocol)

This general protocol is for the reaction of 4,4'-difluorobenzophenone with phenol. The higher reactivity of the C-F bond in SNAr reactions makes this a viable route.[2]

  • In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

  • Add phenol (2.2 equivalents) to the solution.

  • Add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Heat the reaction mixture to a temperature between 100°C and 150°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this fundamental synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your Friedel-Crafts acylation experiments.

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the common causes?

Low yields are a frequent challenge and can stem from several factors. The most common culprits are related to the aromatic substrate, the catalyst, or the reaction conditions.[1]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), it will be deactivated and may not undergo acylation.[1][2]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any water in your solvent, glassware, or reagents will deactivate the catalyst.[2] It is crucial to use anhydrous conditions and freshly opened or properly stored reagents.[3]

  • Incompatible Functional Groups: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts acylation.[3] The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[3][4]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[1][5] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][5]

Q2: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the ring, side products can still form.[2][6]

  • Polyacylation: This can occur with highly activated aromatic rings or if reaction conditions are too harsh (e.g., high temperature, long reaction time).[7] To minimize this, use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[7]

  • Isomer Formation: The regioselectivity can be influenced by the solvent. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) at low temperatures favor the kinetically controlled 1-acyl product.[8][9] In contrast, polar solvents like nitrobenzene at higher temperatures favor the thermodynamically more stable 2-acyl product.[8][9] This is because the polar solvent keeps the initially formed 1-acyl complex in solution, allowing for deacylation and subsequent reaction at the 2-position.[8][9]

Q3: My reaction mixture has turned into a dark, insoluble tar. What is causing this, and how can I prevent it?

Tar formation is a sign of polymerization or decomposition, often due to overly harsh reaction conditions.[7][8]

  • Sensitive Substrates: Some aromatic compounds, like furan, are highly susceptible to polymerization under strongly acidic conditions.[7]

  • High Temperatures: Excessive heat can lead to the decomposition of the starting materials and products.[8]

  • Troubleshooting Steps:

    • Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂).[7][10]

    • Lower the reaction temperature.[7]

    • Add the Lewis acid slowly to the reaction mixture.[7]

    • Avoid prolonged reaction times.[8]

Q4: I'm having difficulty with the workup. How can I effectively isolate my product?

A common issue during workup is the formation of emulsions when quenching the reaction with water.[3]

  • Quenching: To break down the product-catalyst complex, the reaction mixture is typically poured carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[3][11]

  • Breaking Emulsions: If an emulsion forms during the extraction, adding a saturated solution of sodium chloride (brine) can help to break it.[3]

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, solvent, and temperature are critical for a successful Friedel-Crafts acylation. The tables below summarize key parameters.

Table 1: Common Lewis Acid Catalysts and Their Relative Activity

Lewis Acid CatalystFormulaRelative ActivityNotes
Aluminum ChlorideAlCl₃StrongMost common, but highly sensitive to moisture.[12] Often used in stoichiometric amounts.[5]
Ferric ChlorideFeCl₃ModerateA good alternative to AlCl₃, with fewer handling issues.[10]
Zinc ChlorideZnCl₂MildUseful for sensitive substrates to prevent polymerization.[7]
Boron Trifluoride EtherateBF₃·OEt₂MildA milder alternative to strong Lewis acids.[7]
Tin(IV) ChlorideSnCl₄MildCan be used for substrates prone to side reactions.[7]

Table 2: Solvent Effects on Regioselectivity in the Acylation of Naphthalene

SolventPolarityTypical TemperatureMajor ProductControl Type
Carbon Disulfide (CS₂)Non-polarLow1-acetylnaphthaleneKinetic[8][9]
Dichloromethane (CH₂Cl₂)Non-polarLow1-acetylnaphthaleneKinetic[8][9]
NitrobenzenePolarHigh2-acetylnaphthaleneThermodynamic[8][9]
NitromethanePolarHigh2-acetylnaphthaleneThermodynamic[8]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes a standard procedure for the acylation of anisole with propionyl chloride using ferric chloride as the catalyst.[13]

Materials:

  • Anisole

  • Propionyl chloride

  • Ferric Chloride (FeCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-cold water

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add FeCl₃ (4.0 mmol) and 6 mL of anhydrous CH₂Cl₂.

  • Slowly add propionyl chloride (4.6 mmol) to the stirred suspension.

  • Prepare a solution of anisole (4.6 mmol) in 3 mL of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by slowly adding 5 mL of ice-cold water (add the first 1 mL dropwise).

  • Transfer the mixture to a separatory funnel, add another 10 mL of water, and extract the aqueous layer twice with 5 mL portions of CH₂Cl₂.

  • Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the crude product.

Protocol 2: Workup Procedure for Reactions Using Aluminum Chloride

This protocol outlines a standard workup for reactions employing AlCl₃.[11]

Procedure:

  • After the reaction is complete (monitored by TLC), carefully and slowly pour the reaction mixture into a beaker containing a mixture of approximately 25 g of crushed ice and 15 mL of concentrated HCl, with stirring.

  • Transfer the mixture to a separatory funnel.

  • Collect the organic layer and extract the aqueous layer with an appropriate solvent (e.g., 20 mL of methylene chloride).

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the drying agent by filtration and concentrate the solution using a rotary evaporator to isolate the product.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AcylChloride R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 AromaticRing Arene RegenCatalyst AlCl₃ AlCl4->RegenCatalyst + H⁺ HCl HCl AlCl4->HCl SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Aryl Ketone ProductComplex->FinalProduct + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckSubstrate Is the aromatic ring strongly deactivated? Start->CheckSubstrate CheckCatalyst Is the Lewis acid active and anhydrous? CheckSubstrate->CheckCatalyst No UseAlternative Consider alternative synthesis route CheckSubstrate->UseAlternative Yes CheckStoichiometry Is catalyst loading stoichiometric? CheckCatalyst->CheckStoichiometry Yes UseAnhydrous Use fresh catalyst and anhydrous conditions CheckCatalyst->UseAnhydrous No CheckConditions Optimize Temperature and Reaction Time CheckStoichiometry->CheckConditions Yes IncreaseCatalyst Increase catalyst loading CheckStoichiometry->IncreaseCatalyst No Success Improved Yield CheckConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships cluster_Reaction_Components Reaction Components cluster_Key_Parameters Key Parameters cluster_Outcomes Potential Outcomes Aromatic_Substrate Aromatic Substrate Substrate_Reactivity Substrate Reactivity (Activating vs. Deactivating Groups) Aromatic_Substrate->Substrate_Reactivity Acylating_Agent Acylating Agent (Acyl Halide or Anhydride) Catalyst_Activity Catalyst Activity & Stoichiometry Acylating_Agent->Catalyst_Activity Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Catalyst_Activity Solvent Solvent Solvent_Polarity Solvent Polarity Solvent->Solvent_Polarity Yield Reaction Yield Substrate_Reactivity->Yield Selectivity Regio- and Polyacylation Selectivity Substrate_Reactivity->Selectivity Catalyst_Activity->Yield Side_Products Side Products (Tar, Polymers) Catalyst_Activity->Side_Products Temperature Reaction Temperature Temperature->Yield Temperature->Side_Products Solvent_Polarity->Selectivity

Caption: Key factors influencing reaction outcomes.

References

Technical Support Center: Purification of Crude 4,4'-diphenoxybenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,4'-diphenoxybenzophenone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the crude this compound at an elevated temperature but will have limited solubility at lower temperatures. As the saturated hot solution cools, the purified compound crystallizes, leaving impurities dissolved in the remaining solvent (mother liquor).

Q2: What are the common impurities in crude this compound?

Common impurities largely depend on the synthetic route. A frequent method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Diphenyl ether and 4-phenoxybenzoic acid (from the hydrolysis of 4-phenoxybenzoyl chloride).

  • Isomeric Byproducts: Positional isomers such as 2,4'-diphenoxybenzophenone and 2,2'-diphenoxybenzophenone may form during the acylation reaction.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain if the workup is incomplete.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • It should not react with the compound.

  • It should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

  • It should either dissolve impurities well at all temperatures or not at all.

  • It should be volatile enough to be easily removed from the purified crystals.

Given the aromatic and relatively nonpolar nature of this compound, suitable solvent candidates include toluene, xylenes, or a mixed solvent system like ethanol-toluene. A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent mixture.

Q4: What is a mixed solvent system and when should I use it?

A mixed solvent system, or solvent-antisolvent system, is used when no single solvent meets all the criteria for recrystallization. It typically consists of a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. This technique can be effective in inducing crystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound (148-150°C).- The compound is significantly impure, leading to a melting point depression.- The rate of cooling is too fast.- Use a lower-boiling solvent or a mixed solvent system.- Consider a preliminary purification step like column chromatography if the crude product is very impure.- Ensure slow cooling to allow for proper crystal lattice formation.- Add slightly more solvent to the hot solution to avoid oversaturation at a high temperature.
The yield of recovered crystals is low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Rinse the crystallization flask with a small amount of cold recrystallization solvent and pass it through the filter to collect any remaining crystals.
The purified product is still colored or shows impurities by analysis. - The chosen solvent did not effectively exclude the impurities.- The impurities co-crystallized with the product.- The crystals were not washed properly after filtration.- Try a different recrystallization solvent or a mixed solvent system.- If the impurities are colored, consider adding activated charcoal to the hot solution before filtration.- Wash the collected crystals with a small amount of fresh, cold solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, add approximately 20-30 mg of crude this compound. To each tube, add a different solvent (e.g., toluene, xylenes, ethanol) dropwise at room temperature to assess solubility. Heat the tubes that show low solubility at room temperature to determine if the compound dissolves when hot. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring a small amount of the hot solvent through it. Quickly filter the hot solution containing the dissolved product.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once the flask is at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Allow the crystals to dry completely in a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization of this compound
  • Solvent System Selection: Identify a "good" solvent in which the compound is very soluble (e.g., toluene or dichloromethane) and a "poor" solvent in which it is insoluble or sparingly soluble (e.g., hexane or ethanol). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 4 and 5 from Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_output Output crude_product Crude this compound solvent_selection Solvent Screening crude_product->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration drying Drying of Crystals vacuum_filtration->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Start Recrystallization cooling_step Cooling the Solution start->cooling_step crystals_form Do crystals form? cooling_step->crystals_form oiling_out Does the product oil out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No low_yield Is the yield low? oiling_out->low_yield No troubleshoot_oiling Troubleshoot: - Use lower boiling solvent - Slower cooling - Add more solvent oiling_out->troubleshoot_oiling Yes impure_product Is the product still impure? low_yield->impure_product No troubleshoot_yield Troubleshoot: - Concentrate mother liquor - Pre-heat filtration apparatus low_yield->troubleshoot_yield Yes success Successful Recrystallization impure_product->success No troubleshoot_purity Troubleshoot: - Change solvent - Use activated charcoal - Wash crystals properly impure_product->troubleshoot_purity Yes

Caption: Troubleshooting decision tree for the recrystallization of this compound.

identifying and removing impurities from 4,4'-diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 4,4'-diphenoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts acylation of diphenyl ether with 4-phenoxybenzoyl chloride. During this process, several impurities can form, including:

  • Unreacted Starting Materials: Residual diphenyl ether and 4-phenoxybenzoic acid (if the conversion to the acid chloride was incomplete) are common impurities.

  • Isomeric Byproducts: The primary isomeric impurity is typically 2,4'-diphenoxybenzophenone, formed due to the acylation at the ortho- position of the diphenyl ether. Other positional isomers are also possible but are generally formed in smaller quantities.

  • Polysubstituted Products: Although less common under controlled reaction conditions, there is a possibility of forming di-acylated diphenyl ether byproducts.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as dichloromethane or diethyl ether, may be present in the crude product.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating this compound from its polar and non-polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, including residual solvents and some isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying major impurities, especially isomeric byproducts which may have distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point range close to the literature value (130-132 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not fully dissolve in hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Add small increments of hot solvent until the solid dissolves.- For this compound, ethanol or a mixture of ethanol and water is often effective.[2][3]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble (e.g., more ethanol in an ethanol/water mixture), and allow to cool slowly.- Insulate the flask to slow the cooling rate.- Consider a preliminary purification step like column chromatography to remove a significant amount of impurities.[3]
No crystals form upon cooling. - Too much solvent was used, resulting in a non-saturated solution.- The solution is supersaturated but nucleation has not initiated.- Evaporate some of the solvent to increase the concentration and attempt recrystallization again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[3]
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product purity is not satisfactory after recrystallization. - Inefficient removal of certain impurities.- Co-crystallization of impurities with the product.- Perform a second recrystallization.- If isomeric impurities are the main issue, column chromatography is likely a more effective purification method.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- Column was overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for benzophenone derivatives is a hexane/ethyl acetate gradient.[3]- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of adsorbent, typically 20-50 times the weight of the crude sample.[3]
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).
Cracks or bubbles in the column bed. - The column has run dry.- Heat generated from the solvent interacting with the stationary phase.- Never let the solvent level drop below the top of the stationary phase.- Pack the column carefully and allow it to equilibrate before loading the sample.
Low yield of purified product. - The product is spread across too many fractions.- Incomplete elution from the column.- Combine fractions carefully based on TLC analysis.- After the main product has eluted, flush the column with a more polar solvent to ensure complete recovery.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound from an ethanol/water solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the solution is still hot, add warm deionized water dropwise with continuous stirring until the solution becomes slightly and persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • Adsorbent and Eluent Selection: Use silica gel (60-120 or 230-400 mesh) as the stationary phase. Determine an optimal eluent system using TLC. A gradient of ethyl acetate in hexane is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC

This protocol outlines a general method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid to improve peak shape. A typical gradient might be:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 291 nm, which is a reported λmax for this compound.[1]

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following table provides a hypothetical example of data that could be generated during the purification of this compound.

Purification Step Method Initial Purity (%) Final Purity (%) Yield (%)
1Recrystallization (Ethanol/Water)859575
2Column Chromatography (Hexane/EtOAc)85>9960
3Recrystallization (2nd)959885 (from step 1)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Diphenyl Ether, 4-Phenoxybenzoyl Chloride) reaction Friedel-Crafts Acylation start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr column_chromatography->hplc gcms GC-MS column_chromatography->gcms pure_product Pure Product (>99%) hplc->pure_product Purity Check gcms->pure_product Impurity ID nmr->pure_product Structure Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Low Purity after Recrystallization check_impurities Analyze Impurity Profile (HPLC/NMR) start->check_impurities isomeric Isomeric Impurities Present? check_impurities->isomeric starting_materials Unreacted Starting Materials Present? isomeric->starting_materials No column_chromatography Use Column Chromatography isomeric->column_chromatography Yes second_recrystallization Perform Second Recrystallization starting_materials->second_recrystallization Yes solvent_wash Consider a Solvent Wash (e.g., with a solvent that dissolves the starting material but not the product) starting_materials->solvent_wash Consider end Achieved Desired Purity column_chromatography->end second_recrystallization->end solvent_wash->end

References

Technical Support Center: Polymerization of 4,4'-Diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of 4,4'-diphenoxybenzophenone. The information is presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the polymerization of this compound?

A1: The polymerization of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) step-growth polymerization.[1] In this reaction, a bisphenolate, formed by the deprotonation of a dihydroxy comonomer (such as hydroquinone or 4,4'-dihydroxybenzophenone) with a weak base, acts as a nucleophile. This nucleophile attacks the electron-deficient carbon atoms of the this compound, displacing the phenoxy leaving groups to form an ether linkage. This process repeats to build the poly(aryl ether ketone) chain.

Q2: How does the reactivity of the phenoxy leaving group in this compound compare to the fluoro leaving group in 4,4'-difluorobenzophenone?

A2: The phenoxy group is generally a less effective leaving group than the fluorine atom in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom makes the attached carbon more electrophilic and stabilizes the transition state more effectively.[1] Consequently, the polymerization of this compound may require more forcing reaction conditions, such as higher temperatures or more reactive catalysts, compared to the polymerization of 4,4'-difluorobenzophenone to achieve a comparable molecular weight.

Q3: What are the critical factors influencing the success of the polymerization?

A3: Several factors are crucial for a successful polymerization:

  • Monomer Purity: High monomer purity is essential. Impurities can lead to side reactions, chain termination, and discoloration of the final polymer.[2][3]

  • Stoichiometric Balance: Precise control of the molar ratio between the comonomers is critical for achieving high molecular weight. An excess of one monomer can limit the chain length.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can react with the phenolate and affect the stoichiometry.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent oxidation of the monomers and the polymer at high temperatures.[1]

  • Temperature Control: A precise temperature profile is required to control the reaction rate and prevent side reactions or thermal degradation.[1]

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

  • Ether-interchange reactions: At very high temperatures, scrambling of the ether linkages can occur, leading to a broader molecular weight distribution.

  • Cross-linking: Unwanted side reactions can lead to the formation of cross-linked, insoluble gel particles.

  • Oxidation: The presence of oxygen can lead to oxidative side reactions, resulting in discoloration and degradation of the polymer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Polymer Yield or Molecular Weight 1. Impurities in monomers: Impurities can act as chain terminators.1. Recrystallize or sublime monomers: Ensure high purity of this compound and the diol comonomer.
2. Inaccurate stoichiometry: An imbalance in the molar ratio of the monomers limits chain growth.2. Carefully weigh monomers: Use a high-precision balance and ensure accurate molar ratios.
3. Presence of moisture: Water can hydrolyze the activated monomer or react with the base.3. Thoroughly dry all glassware and reagents: Use anhydrous solvents and dry the monomers before use.
4. Inefficient base: The base may not be strong enough or may be of low purity.4. Use a high-purity, finely ground base: Consider using a combination of bases, such as a Na2CO3/K2CO3 mixture.
Polymer Discoloration (Yellowing or Darkening) 1. Oxidation: Presence of oxygen in the reaction vessel.1. Maintain a strict inert atmosphere: Purge the reactor with high-purity nitrogen or argon before and during the reaction.
2. High reaction temperature or prolonged reaction time: Can lead to thermal degradation.2. Optimize the temperature profile and reaction time: Monitor the viscosity and stop the reaction once the desired molecular weight is achieved.
3. Impurities in the solvent or monomers: Can lead to colored byproducts.3. Use high-purity solvents and monomers: Purify the solvent if necessary.
Gel Formation (Insoluble Polymer) 1. Localized high temperatures: "Hot spots" in the reactor can induce cross-linking.1. Ensure efficient stirring: Use a mechanical stirrer to maintain a homogeneous reaction mixture and temperature distribution.
2. Side reactions due to impurities: Certain impurities can promote cross-linking.2. Thoroughly purify monomers: Remove any reactive impurities.
3. Reaction temperature is too high: Can promote unwanted side reactions.3. Carefully control the reaction temperature: Avoid exceeding the optimal polymerization temperature.
Difficulty in Isolating the Polymer 1. High viscosity of the reaction mixture: The polymer solution may be too thick to handle.1. Dilute with more solvent: After cooling slightly, add more of the high-boiling solvent to reduce the viscosity before precipitation.
2. Inefficient precipitation: The polymer does not precipitate well from the chosen non-solvent.2. Use an appropriate non-solvent: Methanol or acetone are commonly used. Pour the polymer solution slowly into a vigorously stirred non-solvent.

Experimental Protocols

Representative Protocol for the Synthesis of Poly(ether ketone) from this compound and 4,4'-Dihydroxybenzophenone

Note: This is a general protocol adapted from the synthesis of related poly(aryl ether ketone)s. The reaction conditions, particularly the temperature, may require optimization for this compound due to the lower reactivity of the phenoxy leaving group.

Materials:

  • This compound (high purity)

  • 4,4'-Dihydroxybenzophenone (high purity, dried)

  • Anhydrous potassium carbonate (K2CO3), finely ground and dried

  • Diphenyl sulfone (solvent)

  • Toluene (for azeotropic removal of water)

  • Methanol (for precipitation)

  • High-purity nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen/argon inlet and outlet

  • Dean-Stark trap with a condenser

  • Thermocouple and temperature controller

  • Heating mantle

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and 4,4'-dihydroxybenzophenone, an excess of anhydrous potassium carbonate (e.g., 1.1 to 1.5 moles per mole of diol), and diphenyl sulfone as the solvent. Add a small amount of toluene.

  • Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Azeotropic Dehydration: Begin stirring and heat the mixture to a temperature where toluene refluxes (around 140-160°C) to azeotropically remove any residual water. Continue until no more water is collected in the Dean-Stark trap.

  • Polymerization: After dehydration, remove the toluene from the Dean-Stark trap and gradually increase the temperature to initiate polymerization. A typical temperature profile might be:

    • 180-200°C for 1-2 hours

    • 250-280°C for 2-3 hours

    • 300-320°C for 3-6 hours The viscosity of the reaction mixture will increase significantly as the polymer forms.

  • Isolation: Once the desired viscosity is reached, cool the reaction mixture to about 150-180°C. Dilute with additional diphenyl sulfone if necessary to reduce viscosity.

  • Precipitation: Slowly pour the hot polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer by filtration. Wash the polymer multiple times with hot deionized water and then with methanol to remove the solvent and any residual salts.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

Data Presentation

Table 1: Representative Reaction Parameters for Poly(aryl ether ketone) Synthesis

ParameterTypical RangePurpose
Monomer Concentration 10-30% (w/w) in solventAffects reaction kinetics and viscosity
Base K2CO3, Na2CO3, or a mixtureDeprotonation of the diol
Base Stoichiometry 1.1 - 1.5 molar excessDrives the reaction to completion
Reaction Temperature 180 - 320°CControls reaction rate and polymer properties
Reaction Time 4 - 12 hoursDetermines the final molecular weight

Note: The data in this table is based on the synthesis of PEEK from 4,4'-difluorobenzophenone and may require adjustment for the polymerization of this compound.

Table 2: Typical Properties of High-Performance Poly(aryl ether ketone)s

PropertyTypical Value
Glass Transition Temperature (Tg) 140 - 160°C
Melting Temperature (Tm) 330 - 350°C
Number Average Molecular Weight (Mn) 20,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw) 50,000 - 150,000 g/mol
Polydispersity Index (PDI) 2.0 - 3.5

Note: These values are for illustrative purposes and the actual properties will depend on the specific monomers and reaction conditions used.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup (Dry Glassware) start->reactor_setup charge_reactants Charge Reactants (Monomers, Base, Solvent) reactor_setup->charge_reactants inert_atmosphere Establish Inert Atmosphere (N2/Ar) charge_reactants->inert_atmosphere dehydration Azeotropic Dehydration (with Toluene) inert_atmosphere->dehydration polymerization Polymerization (Temperature Profile) dehydration->polymerization isolation Isolation & Cooling polymerization->isolation precipitation Precipitation (in Methanol) isolation->precipitation purification Purification (Washing) precipitation->purification drying Drying (Vacuum Oven) purification->drying end Final Polymer drying->end

Caption: General experimental workflow for the synthesis of poly(aryl ether ketone)s.

troubleshooting_workflow decision decision issue issue solution solution start Polymerization Experiment check_mw Desired Molecular Weight Achieved? start->check_mw low_mw Low Molecular Weight check_mw->low_mw No check_color Acceptable Color? check_mw->check_color Yes check_purity Check Monomer Purity & Stoichiometry low_mw->check_purity ensure_anhydrous Ensure Anhydrous Conditions check_purity->ensure_anhydrous discoloration Discoloration check_color->discoloration No check_solubility Completely Soluble? check_color->check_solubility Yes check_atmosphere Verify Inert Atmosphere discoloration->check_atmosphere optimize_temp Optimize Temperature & Time check_atmosphere->optimize_temp gelation Gel Formation check_solubility->gelation No success Successful Polymerization check_solubility->success Yes improve_stirring Improve Stirring gelation->improve_stirring control_temp Control Temperature improve_stirring->control_temp

References

Technical Support Center: Enhancing Thermal Stability of Benzophenone-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on improving the thermal stability of polymers derived from benzophenone monomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and characterization of thermally stable polymers from benzophenone monomers.

Symptom / Observation Potential Cause Troubleshooting Action
Low Decomposition Temperature in TGA 1. Incomplete Polymerization: Presence of low molecular weight oligomers or unreacted monomers reduces overall stability.[1] 2. Residual Solvent or Impurities: Trapped solvent or impurities can act as initiation sites for degradation. 3. Oxidative Degradation: Presence of oxygen during high-temperature processing or analysis.[2] 4. Incorrect Polymer Structure: Side reactions during polymerization may have introduced thermally labile groups.1. Optimize Polymerization: Adjust monomer stoichiometry, reaction time, or temperature. Consider using a catalyst to drive the reaction to completion.[1] 2. Purify Polymer: Ensure the polymer is thoroughly dried under vacuum to remove residual solvent. Purify monomers and solvents before synthesis. 3. Inert Atmosphere: Conduct synthesis, processing, and TGA analysis under an inert atmosphere like nitrogen or argon.[2] 4. Characterize Structure: Use techniques like NMR and FTIR to verify the polymer structure and rule out side products.
Discoloration (Yellowing/Browning) or Charring During Synthesis/Processing 1. Thermal Degradation: The processing temperature is too high, causing the polymer backbone to degrade.[2] 2. Oxidative Degradation: Reaction with oxygen at elevated temperatures.[2]1. Lower Processing Temperature: Optimize the processing temperature to be below the onset of thermal degradation. 2. Use Antioxidants: Incorporate hindered phenolic antioxidants to improve thermal stability during processing.[2] 3. Maintain Inert Atmosphere: Keep the extruder feed hopper full to minimize air ingress or use a nitrogen blanket during processing.[2]
Inconsistent Thermal Properties (Tg, Td) Between Batches 1. Variation in Molecular Weight: Inconsistent molecular weight and polydispersity affect thermal transitions. 2. Fluctuations in Experimental Conditions: Variations in heating rates, sample preparation, or instrument calibration during thermal analysis.[3] 3. Inhomogeneous Monomer Dispersion: Poor mixing of monomers can lead to polymers with inconsistent structures.[2]1. Control Polymerization: Standardize the polymerization protocol to achieve consistent molecular weight. Use GPC to verify. 2. Standardize Analysis Protocol: Ensure consistent sample mass, heating rate, and atmosphere for all TGA/DSC measurements. Calibrate instruments regularly.[3] 3. Improve Mixing: For melt blending, increase screw speed or use a screw design with more mixing elements to ensure homogeneous distribution.[2]
Poor Solubility of the Final Polymer 1. High Crystallinity/Rigidity: Highly rigid and planar backbones, common in aromatic polyimides, lead to strong interchain interactions and insolubility.[1][4] 2. Cross-linking: Unintended cross-linking reactions may have occurred during synthesis at high temperatures.[5]1. Modify Polymer Backbone: Introduce flexible ether linkages or bulky side groups to disrupt chain packing and improve solubility.[4][6] 2. Use Isomeric Monomers: Synthesizing with asymmetric monomers (e.g., 2,5-dichlorobenzophenone instead of 4,4') can increase solubility.[1] 3. Control Reaction Temperature: Lower the polymerization temperature to minimize side reactions.
Brittle Polymer Films or Molded Parts 1. Low Molecular Weight: Insufficient chain entanglement leads to poor mechanical properties. 2. Degradation: Chain scission due to thermal or oxidative degradation weakens the material.[3] 3. Additive Crystallization: If using additives, they may crystallize within the polymer matrix, causing embrittlement.[2]1. Increase Molecular Weight: Optimize polymerization conditions to achieve a higher degree of polymerization.[1] 2. Prevent Degradation: Implement strategies from the "Discoloration" section above (e.g., use antioxidants, inert atmosphere). 3. Optimize Additive Concentration: Reduce the concentration of any additives to below their saturation point in the polymer.[2]

Frequently Asked Questions (FAQs)

Q1: How does incorporating a benzophenone moiety enhance the thermal stability of a polymer?

A1: The inclusion of rigid aromatic structures with ketone linkages, as found in benzophenone derivatives, generally enhances the thermal stability of polymers.[7] This is attributed to the high bond dissociation energies of the aromatic C-C and C-H bonds and the resonance stabilization provided by the aromatic rings. The ketone group can also introduce polarity and the potential for cross-linking at high temperatures, which further contributes to the material's heat resistance.[7]

Q2: What are the primary analytical techniques for evaluating the thermal stability of polymers?

A2: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in a sample's mass as a function of temperature.[8] It is used to determine the decomposition temperature, which is a direct measure of thermal stability.

  • DSC measures the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which provide insight into the polymer's behavior at elevated temperatures.[7][10]

Q3: How does the isomeric position of the functional groups on the benzophenone monomer affect the final polymer's properties?

A3: The isomeric position significantly impacts properties like solubility and crystallinity. For instance, poly(4,4'-benzophenone) is highly crystalline and insoluble, making it difficult to process.[1] In contrast, poly(2,5-benzophenone) has a less regular structure, which increases its solubility in common organic solvents while maintaining high thermal stability.[1] This allows for easier processing without compromising performance.

Q4: Can improving solubility negatively impact the thermal stability of benzophenone-based polymers?

A4: There can be a trade-off. Strategies to improve solubility, such as introducing flexible ether linkages into the polymer backbone, can sometimes lower the glass transition temperature (Tg) and slightly decrease the decomposition temperature.[6] However, this is not always the case. Using bulky side groups or asymmetric monomers can disrupt chain packing to improve solubility while maintaining the rigidity of the main chain, thus preserving high thermal stability.[4]

Q5: What is a common synthetic route for high-performance, thermally stable polymers from benzophenone monomers?

A5: A common method, particularly for polyimides, is a two-step process.[11] First, a dianhydride (e.g., 3,3',4,4'-benzophenonetetracarboxylic dianhydride, BTDA) is reacted with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[11] In the second step, this precursor is converted to the final, stable polyimide through thermal or chemical imidization, which involves cyclodehydration.[11]

Quantitative Data Summary

The tables below summarize key thermal properties of various polymers derived from benzophenone monomers, allowing for easy comparison.

Table 1: Thermal Properties of Polyimides Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and Various Dianhydrides

Polymer IDDianhydride UsedGlass Transition Temp. (T_g), °C5% Weight Loss Temp. (T_d5), °C10% Weight Loss Temp. (T_d10), °CChar Yield at 800°C (%)
PI-1PMDA31050153760.8
PI-2ODPA24048050255.3
PI-3BPADA20147249155.6
PI-4BTDA26549552159.4
PI-56FDA27548551058.7
Data sourced from a study on novel polyimides containing pyridine and ketone units.[12]
Abbreviations: PMDA (Pyromellitic dianhydride), ODPA (4,4'-Oxydiphthalic anhydride), BPADA (4,4'-Bisphenol A dianhydride), BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride), 6FDA (2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride).

Table 2: Thermal Properties of Isomeric Poly(benzophenone)s

PolymerMonomerGlass Transition Temp. (T_g), °C5% Weight Loss Temp. (Air), °C5% Weight Loss Temp. (Nitrogen), °C
Poly(4,4'-benzophenone)4,4'-DichlorobenzophenoneNot Reported (Insoluble)510560
Poly(2,5-benzophenone)2,5-Dichlorobenzophenone219496495
Data sourced from a study on the synthesis of isomeric poly(benzophenone)s.[1]

Experimental Protocols

1. Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of a polymer sample.

  • Objective: To determine the decomposition temperature and char yield of the polymer.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).[7]

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.

    • Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[7][10]

    • Record the sample weight as a function of temperature.

    • Analyze the resulting curve to determine the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

2. Protocol: Differential Scanning Calorimetry (DSC)

This protocol details the general procedure for determining thermal transitions like the glass transition temperature (Tg).

  • Objective: To measure the glass transition temperature (Tg) of the polymer.

  • Instrumentation: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh a small sample (typically 5-10 mg) and seal it in an aluminum DSC pan.[7]

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) to erase its prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Perform a second heating scan at the same rate (e.g., 10°C/min) over the desired temperature range.[10]

    • Record the heat flow as a function of temperature. The Tg is identified as a step-like change in the heat flow curve from the second heating scan.[7]

3. Protocol: Synthesis of Polyimide via Two-Step Method (General)

This protocol describes a generalized method for synthesizing a polyimide from a benzophenone-based dianhydride and a diamine.

  • Objective: To synthesize a high-molecular-weight poly(amic acid) precursor followed by conversion to a thermally stable polyimide.

  • Materials: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), aromatic diamine (e.g., 4,4'-oxydianiline), polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Procedure:

    • Step 1: Poly(amic acid) Synthesis

      • In a flame-dried flask under a nitrogen atmosphere, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc.

      • Stir the solution until the diamine is fully dissolved.

      • Gradually add an equimolar amount of BTDA powder to the solution in portions, maintaining the temperature below 25°C to control the exothermic reaction.

      • Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[11]

    • Step 2: Thermal Imidization

      • Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.

      • Place the plate in a vacuum or convection oven.

      • Perform a stepwise heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to induce cyclodehydration and remove the solvent.[4]

      • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Visualizations

TroubleshootingWorkflow cluster_results Start Start: Poor Thermal Stability Observed (Low Td in TGA) Check_MW Check Molecular Weight (GPC) Start->Check_MW Check_Structure Verify Polymer Structure (NMR, FTIR) Start->Check_Structure Check_Purity Analyze for Impurities/ Residual Solvent (TGA-MS, NMR) Start->Check_Purity Low_MW Result: Low Molecular Weight Check_MW->Low_MW No_Issues Result: MW, Structure, Purity OK Incorrect_Structure Result: Incorrect Structure/ Side Products Check_Structure->Incorrect_Structure Impurities_Found Result: Impurities Present Check_Purity->Impurities_Found Action_Optimize_Synth Action: Optimize Polymerization (Stoichiometry, Time, Temp) Low_MW->Action_Optimize_Synth Action_Modify_Synth Action: Modify Synthesis Conditions to Avoid Side Reactions Incorrect_Structure->Action_Modify_Synth Action_Purify Action: Purify Monomers & Thoroughly Dry Polymer Impurities_Found->Action_Purify Action_Check_TGA Action: Review TGA Conditions (Atmosphere, Heating Rate) No_Issues->Action_Check_TGA SynthesisWorkflow Monomers 1. Select Monomers (e.g., BTDA + Diamine) PAA_Synth 2. Synthesize Poly(amic acid) (Solvent: DMAc, Room Temp) Monomers->PAA_Synth Casting 3. Cast Film of Poly(amic acid) Solution PAA_Synth->Casting Imidization 4. Thermal Imidization (Stepwise Heating to 300°C) Casting->Imidization PI_Film 5. Obtain Polyimide Film Imidization->PI_Film Characterization 6. Characterization PI_Film->Characterization TGA TGA (Td) Characterization->TGA DSC DSC (Tg) Characterization->DSC FTIR FTIR (Imidization) Characterization->FTIR BenzophenoneAdvantage cluster_properties Structural Features cluster_effects Resulting Properties Benzophenone Benzophenone Moiety in Polymer Backbone Aromatic Rigid Aromatic Rings Benzophenone->Aromatic Ketone Ketone Linkage Benzophenone->Ketone High_Bond_E High Bond Dissociation Energy Aromatic->High_Bond_E Resonance Resonance Stabilization Aromatic->Resonance Polarity Increased Polarity & Interchain Interactions Ketone->Polarity Stability Enhanced Thermal Stability High_Bond_E->Stability Resonance->Stability Polarity->Stability

References

preventing discoloration in poly(aryl ether ketone) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(aryl ether ketone) (PAEK) synthesis. This resource is designed for researchers, scientists, and professionals in drug development and other high-tech fields who work with high-performance polymers like PEEK and PEKK. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve polymer discoloration during synthesis.

Troubleshooting Guide: Diagnosing and Solving Discoloration

Discoloration, typically yellowing, is a common issue in PAEK synthesis, indicating polymer degradation or the presence of impurities. This guide provides a systematic approach to identifying and mitigating the root cause of the problem.

Q1: My final PAEK polymer is yellow immediately after synthesis. What is the likely cause?

A1: Yellowing observed directly after polymerization is typically due to issues within the reaction itself, such as thermal degradation, oxidation, or impurities in the reactants.[1][2] A systematic investigation is needed to pinpoint the exact cause.

Recommended Troubleshooting Workflow:

The first step is to analyze your reaction conditions and reactant quality. The following workflow diagram illustrates a logical sequence for troubleshooting.

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Reactant Purity cluster_2 Investigation Phase 2: Reaction Conditions cluster_3 Solution Phase start PAEK Polymer is Yellow check_monomers Analyze Monomer Purity (e.g., via HPLC, GC-MS) start->check_monomers check_solvent Check Solvent Quality (e.g., for impurities, water content) check_monomers->check_solvent Purity OK purify_monomers Action: Purify Monomers (Recrystallization, distillation) check_monomers->purify_monomers Impurity Detected check_base Verify Base Anhydrous Quality (e.g., K2CO3) check_solvent->check_base Quality OK dry_reagents Action: Dry Solvent/Base (Use molecular sieves, oven dry) check_solvent->dry_reagents Impurities/Water Found check_atmosphere Verify Inert Atmosphere (Check for O2/H2O leaks) check_base->check_atmosphere Quality OK check_base->dry_reagents Moisture Detected check_temp Review Temperature Profile (Too high? Held too long?) check_atmosphere->check_temp Atmosphere OK improve_inert Action: Improve Inert Gas Flow (Purge longer, ensure positive pressure) check_atmosphere->improve_inert Leak/O2 Detected check_additives Evaluate Antioxidant (Type and concentration correct?) check_temp->check_additives Profile OK optimize_temp Action: Optimize Temperature (Lower final temp, reduce time) check_temp->optimize_temp Temp Too High adjust_antioxidant Action: Adjust Antioxidant (Add/change to phosphite type) check_additives->adjust_antioxidant Suboptimal/Absent purify_monomers->start Re-run Synthesis dry_reagents->start Re-run Synthesis optimize_temp->start Re-run Synthesis improve_inert->start Re-run Synthesis adjust_antioxidant->start Re-run Synthesis

Figure 1. Troubleshooting workflow for yellow PAEK polymer.

Frequently Asked Questions (FAQs)

Q2: How does monomer purity affect the final polymer color?

A2: Monomer purity is critical. Impurities in 4,4'-difluorobenzophenone or the bisphenol (e.g., hydroquinone) can act as catalysts for degradation or become incorporated into the polymer chain, creating chromophoric (color-causing) groups.[3] For instance, oxidation products of hydroquinone can impart significant color. Achieving high monomer purity (>99.5%) through methods like recrystallization is a key step for synthesizing low-color PAEK.[4]

Q3: What is the ideal temperature profile for PAEK synthesis to avoid discoloration?

A3: PAEK synthesis requires high temperatures (up to 320°C) to proceed, but excessive heat or prolonged reaction times at peak temperature can cause thermal degradation.[5][6] This degradation involves chain scission and cross-linking, which can form conjugated systems that absorb visible light and appear yellow.[2][7] A typical approach is a staged heating profile, for example, holding at 160°C, then 250°C, and finally at 300-320°C for a limited time (1-5 hours) until the desired viscosity is reached.[5] It is crucial to find the optimal balance between achieving high molecular weight and minimizing thermal stress.

Q4: Can the choice of base and solvent influence polymer color?

A4: Yes. The base, typically anhydrous potassium carbonate (K₂CO₃), must be completely dry. The presence of water can lead to side reactions that affect the stoichiometry and may generate phenolic end-groups that are more susceptible to oxidation. The solvent, usually diphenyl sulfone, must also be of high purity and free from contaminants that could degrade at high temperatures.

Q5: What are the primary chemical reactions that cause color during synthesis?

A5: Discoloration in PAEK synthesis is primarily caused by thermo-oxidative degradation.[8] At high temperatures, even trace amounts of oxygen can initiate radical chain reactions. These reactions lead to the formation of chromophores such as conjugated double bonds and quinone-like structures from the oxidation of phenolic end-groups. These structures absorb light in the blue-violet region of the spectrum, making the polymer appear yellow.

G cluster_0 Initiation (High Temperature + Trace O2) cluster_1 Propagation cluster_2 Degradation & Chromophore Formation cluster_3 Result Polymer PAEK Chain (P-H) Radical Polymer Radical (P.) Polymer->Radical Heat, O2 Peroxy Peroxy Radical (P-OO.) Radical->Peroxy + O2 Quinones Quinone Formation (from phenolic ends) Radical->Quinones Hydroperoxide Hydroperoxide (P-OOH) Peroxy->Hydroperoxide + P-H Alkoxy Alkoxy Radical (P-O.) Hydroperoxide->Alkoxy Heat ChainScission Chain Scission & Conjugated Systems Alkoxy->ChainScission Crosslinking Cross-linking Alkoxy->Crosslinking Discoloration Yellow Polymer ChainScission->Discoloration Crosslinking->Discoloration Quinones->Discoloration

Figure 2. Simplified pathways of thermo-oxidative degradation leading to discoloration.

Q6: How can I prevent oxidation during the reaction?

A6: Maintaining a strictly inert atmosphere is paramount. The reaction vessel should be thoroughly purged with a high-purity inert gas like nitrogen or argon before heating.[5] A continuous gentle flow of the inert gas should be maintained throughout the entire reaction to prevent any ingress of oxygen. Additionally, the use of antioxidants can effectively inhibit oxidative degradation.[3]

Q7: What type of antioxidant is best for PAEK synthesis?

A7: For high-temperature polymer synthesis, a combination of primary and secondary antioxidants is often effective. However, secondary antioxidants, particularly phosphite-based ones, are highly effective as process stabilizers at elevated temperatures.[3][9] They work by decomposing hydroperoxides, which are key intermediates in the oxidation chain reaction, into non-radical, stable products.[10] Phenolic antioxidants (a type of primary antioxidant) can sometimes degrade into colored quinone-type species, so careful selection is required.[1][3]

Q8: How is polymer color measured quantitatively?

A8: The most common method for quantifying yellowness in polymers is the Yellowness Index (YI).[11] This index is calculated from spectrophotometric data obtained using a colorimeter or spectrophotometer, according to standards like ASTM E313.[12][13] A lower YI value indicates less yellowing and a higher quality polymer in terms of color.

Data Presentation: Impact of Synthesis Parameters on Color

While exact quantitative data is often proprietary, the following tables illustrate the expected trends of how key synthesis parameters influence the Yellowness Index (YI) of the final PAEK polymer. Lower YI values are more desirable.

Table 1: Effect of Monomer Purity on Polymer Yellowness Index

Hydroquinone Purity (%)4,4'-Difluorobenzophenone Purity (%)Typical Resulting Yellowness Index (YI)
98.598.5> 20 (Noticeably Yellow)
99.599.510 - 15 (Slightly Yellow)
> 99.9> 99.9< 5 (Near Colorless)
Note: These are illustrative values to demonstrate the trend.

Table 2: Effect of Reaction Temperature and Antioxidant on Yellowness Index

Max. Reaction Temp. (°C)Antioxidant TypeAntioxidant Conc. (wt%)Typical Resulting Yellowness Index (YI)
330None0> 25 (Yellow to Brownish)
320None015 - 20 (Yellow)
320Hindered Phenol0.110 - 15 (Slightly Yellow)
320Phosphite0.1< 8 (Very Pale Yellow)
310Phosphite0.1< 5 (Near Colorless)
Note: These are illustrative values to demonstrate trends.

Experimental Protocols

Protocol 1: Synthesis of Low-Color Poly(ether ether ketone) (PEEK)

This protocol outlines a procedure optimized for producing PEEK with a low yellowness index. The key principles are high-purity reagents, strict exclusion of oxygen, controlled temperature, and the use of a processing stabilizer.

Materials:

  • 4,4'-Difluorobenzophenone (DFBP), >99.9% purity

  • Hydroquinone (HQ), >99.9% purity, recrystallized

  • Anhydrous Potassium Carbonate (K₂CO₃), spherical grade, dried at 120°C for 4 hours

  • Diphenyl Sulfone (DPS), high purity grade

  • Tris(2,4-di-tert-butylphenyl) phosphite (or similar phosphite antioxidant), 0.1 wt% relative to monomers

  • High-purity Nitrogen or Argon gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a condenser.

  • Heating mantle with a precise temperature controller.

  • Vacuum oven for drying reagents.

Methodology:

  • Reactor Setup: Thoroughly dry all glassware. Charge the flask with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, potassium carbonate, and the phosphite antioxidant.

  • Inert Atmosphere: Seal the reactor and purge with high-purity nitrogen for at least 45 minutes to completely remove oxygen and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Heating Profile: Begin stirring and heat the mixture according to the following staged profile:

    • Heat to 160°C and hold for 2 hours.

    • Increase temperature to 250°C and hold for 2 hours.

    • Increase temperature to 315-320°C and hold for 2-4 hours. Monitor the viscosity of the reaction mixture; the reaction is complete when the desired molecular weight (indicated by viscosity) is achieved. Avoid prolonged heating at the maximum temperature.

  • Cooling and Isolation: Stop heating and allow the mixture to cool to room temperature under the inert atmosphere. The resulting solid polymer/solvent mass is carefully broken up.

  • Purification: Grind the solid mass into a fine powder. To remove the solvent and inorganic salts, wash the powder sequentially with acetone and deionized water multiple times.

  • Drying: Dry the purified PEEK powder in a vacuum oven at 120°C until a constant weight is achieved.

  • Analysis: Characterize the polymer for molecular weight (e.g., via GPC or inherent viscosity) and measure the color using a spectrophotometer to determine the Yellowness Index (ASTM E313).

References

Technical Support Center: Analysis of Trace Impurities in 4,4'-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 4,4'-difluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to assist in the detection and quantification of trace impurities. High-purity 4,4'-difluorobenzophenone is a critical monomer for the synthesis of high-performance polymers like polyetheretherketone (PEEK), and even minute amounts of impurities can significantly impact the final polymer's properties.[1]

This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for common analytical challenges encountered during the quality control of 4,4'-difluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common trace impurities in 4,4'-difluorobenzophenone?

A1: The most prevalent impurities in 4,4'-difluorobenzophenone often originate from its synthesis, typically the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride.[1][2] The primary impurities of concern are:

  • Positional Isomers: The most significant impurities are the positional isomers, primarily 2,4'-difluorobenzophenone and, to a lesser extent, 3,4'-difluorobenzophenone .[3] These isomers are formed due to the alternative acylation positions on the fluorobenzene ring.

  • Nitro Compounds: Depending on the synthesis route, trace levels of organic nitro compounds can be present as impurities.[4][5][6]

  • Residual Solvents: Solvents used in the synthesis and purification processes, such as petroleum ether, dichloromethane, or methanol, may be present in trace amounts.[2][7][8]

  • Polymeric By-products: High-molecular-weight species can form during the synthesis, which can affect the performance of 4,4'-difluorobenzophenone in polymerization reactions.[4]

Q2: Why is it critical to control the level of these impurities?

A2: The purity of 4,4'-difluorobenzophenone is paramount for its primary application in the synthesis of PEEK.[1] Trace impurities can:

  • Affect Polymerization: Isomeric impurities, such as 2,4'-difluorobenzophenone, can act as chain terminators or alter the polymer's microstructure, leading to a lower molecular weight and inferior mechanical and thermal properties of the resulting PEEK polymer.[3][6]

  • Impact Material Properties: The presence of impurities can lead to discoloration and reduced thermal stability of the final polymer product.[4]

  • Introduce Safety Risks: Certain residual solvents are classified as hazardous and their levels are strictly regulated in pharmaceutical and other high-purity applications.[8]

Q3: What are the recommended analytical techniques for impurity profiling of 4,4'-difluorobenzophenone?

A3: The most common and effective analytical techniques for identifying and quantifying trace impurities in 4,4'-difluorobenzophenone are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying positional isomers and other non-volatile impurities.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, including residual solvents and the positional isomers of difluorobenzophenone.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC analysis of 4,4'-difluorobenzophenone.

HPLC Troubleshooting

Problem: Poor separation or co-elution of 4,4'-difluorobenzophenone and its isomers (e.g., 2,4'-difluorobenzophenone).

  • Possible Cause 1: Inappropriate Mobile Phase Composition. The polarity of the mobile phase is critical for achieving good separation.

    • Solution: For reversed-phase HPLC, try decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol) to increase the retention times and improve resolution. If using an isocratic method, consider switching to a gradient elution to better separate closely eluting peaks.[11]

  • Possible Cause 2: Unsuitable Stationary Phase. The choice of HPLC column chemistry significantly impacts selectivity.

    • Solution: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic and fluorinated compounds.

  • Possible Cause 3: Suboptimal Temperature. Column temperature can affect the viscosity of the mobile phase and the kinetics of separation.

    • Solution: Experiment with adjusting the column temperature. A slight increase or decrease in temperature can sometimes improve the resolution between closely eluting isomers.

Workflow for Resolving Co-eluting Peaks in HPLC

start Co-elution of Isomers Observed adjust_mp Adjust Mobile Phase (Decrease Organic Content or Switch to Gradient) start->adjust_mp check_res1 Resolution Improved? adjust_mp->check_res1 change_sp Change Stationary Phase (e.g., Phenyl-Hexyl or PFP) check_res1->change_sp No end_success Problem Resolved check_res1->end_success Yes check_res2 Resolution Improved? change_sp->check_res2 optimize_temp Optimize Column Temperature check_res2->optimize_temp No check_res2->end_success Yes check_res3 Resolution Improved? optimize_temp->check_res3 check_res3->end_success Yes end_fail Further Method Development Required check_res3->end_fail No

Caption: A logical workflow for troubleshooting co-elution issues in HPLC analysis.

Problem: Peak tailing for the 4,4'-difluorobenzophenone peak.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based stationary phase can interact with the polar carbonyl group of the benzophenone, leading to peak tailing.

    • Solution: Add a small amount of a competing agent, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites. Alternatively, use a highly end-capped column or a column with a different base material. Adjusting the mobile phase pH to a lower value (e.g., with formic or phosphoric acid) can also help to suppress the ionization of silanol groups.[9][10]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

GC-MS Troubleshooting

Problem: Difficulty in differentiating between 4,4'-difluorobenzophenone and its isomers based on mass spectra alone.

  • Possible Cause: Similar Fragmentation Patterns. Positional isomers often exhibit very similar mass spectra, making unambiguous identification challenging.

    • Solution 1: Rely on Chromatographic Separation. The primary means of distinguishing isomers should be their retention times. Develop a GC method with sufficient resolution to separate the isomers baseline-to-baseline. This can be achieved by using a long capillary column (e.g., 30-60 meters) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and optimizing the temperature program.

    • Solution 2: Analyze Fragmentation Details. While the overall spectra may be similar, there might be subtle differences in the relative abundances of certain fragment ions. Carefully compare the spectra of the unknown peaks with those of available reference standards. The fragmentation of benzophenones typically involves cleavage at the carbonyl group. For difluorobenzophenone, key fragments would include ions corresponding to the fluorophenyl and fluorobenzoyl moieties.

    • Solution 3: Use a Softer Ionization Technique. If available, consider using a softer ionization technique like Chemical Ionization (CI) which may result in a more abundant molecular ion and less fragmentation, potentially highlighting subtle structural differences.

GC-MS Troubleshooting Workflow

start Isomer Differentiation Issue in GC-MS optimize_gc Optimize GC Method for Baseline Separation start->optimize_gc check_sep Separation Achieved? optimize_gc->check_sep compare_spectra Compare Fragmentation Patterns with Reference Standards check_sep->compare_spectra No end_success Problem Resolved check_sep->end_success Yes check_id Unambiguous Identification? compare_spectra->check_id soft_ionization Consider Softer Ionization (e.g., Chemical Ionization) check_id->soft_ionization No check_id->end_success Yes end_fail Further Investigation Required soft_ionization->end_fail

References

strategies to control molecular weight in PAEK polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of Polyaryletherketones (PAEKs) during polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling molecular weight in PAEK polymerization?

A1: The two main strategies for controlling molecular weight in PAEK polycondensation are:

  • Adjusting the Monomer Stoichiometry: Utilizing a slight excess of one of the bifunctional monomers.[1] This creates polymer chains with the same functional end group, preventing further polymerization once the deficient monomer is consumed.

  • Using a Monofunctional End-Capper: Introducing a monofunctional reactant that terminates chain growth.[1]

Q2: How does the monomer ratio affect the molecular weight of PAEKs?

A2: The molecular weight of PAEKs is highly sensitive to the molar ratio of the monomers.[2][3] A precise equimolar ratio of the reactive functional groups is theoretically required to achieve very high molecular weights. Any deviation from a 1:1 stoichiometry will limit the chain length and result in a lower molecular weight.

Q3: What is the role of an end-capping agent in PAEK polymerization?

A3: An end-capping agent is a monofunctional molecule that reacts with the growing polymer chain, rendering the chain end non-reactive and thus terminating further growth.[1][4][5] This is a deliberate method to control and limit the final molecular weight of the polymer.

Q4: How does reaction temperature influence the molecular weight of PAEKs?

A4: Reaction temperature significantly impacts the rate of polymerization and, consequently, the molecular weight.[6] Higher temperatures generally lead to faster reaction rates, which can result in higher molecular weights, provided that monomer stoichiometry is well-controlled and thermal degradation does not occur.[7] However, excessively high temperatures can also lead to side reactions that may limit or reduce the molecular weight.

Q5: What are the common analytical techniques to determine the molecular weight of PAEKs?

A5: The most common and accurate method for determining the molecular weight and molecular weight distribution of PAEKs is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[8][9][10] Other methods that can provide an estimation of the molecular weight include:

  • Inherent Viscosity or Intrinsic Viscosity measurements.

  • Melt Flow Index (MFI) determination, which provides an inverse correlation to molecular weight.[9]

Troubleshooting Guides

Issue 1: The molecular weight of the synthesized PAEK is consistently lower than targeted.

Possible Cause Troubleshooting Step
Inaccurate Monomer Stoichiometry Verify the purity of the monomers. Impurities can affect the actual molar ratio. Re-calculate and precisely weigh the monomers to ensure the desired stoichiometric ratio.
Presence of Monofunctional Impurities Ensure all glassware is scrupulously clean. Purify the monomers and solvents to remove any monofunctional species that could act as unintentional end-cappers.
Premature Precipitation The polymer may precipitate from the reaction solvent before reaching the target molecular weight.[7] Consider using a solvent in which the polymer is more soluble at the reaction temperature or increasing the reaction temperature.
Water in the Reaction Mixture Water can react with the activated monomers or growing polymer chains, leading to premature termination. Ensure all reactants and the reaction setup are rigorously dried.

Issue 2: The molecular weight of the synthesized PAEK is too high and the material is difficult to process.

Possible Cause Troubleshooting Step
Highly Accurate Stoichiometry A very precise 1:1 molar ratio of monomers can lead to extremely high molecular weights.[1]
Absence of a Chain-Limiting Agent If no end-capper is used, the polymerization may proceed to very high conversions.
Solution Intentionally create a slight stoichiometric imbalance by adding a small excess of one monomer. Alternatively, add a calculated amount of a monofunctional end-capping agent to the reaction mixture.[1]

Issue 3: The molecular weight distribution (polydispersity index - PDI) is too broad.

Possible Cause Troubleshooting Step
Side Reactions Unwanted side reactions, such as branching or cross-linking, can broaden the PDI. Review the reaction temperature and consider if it can be lowered without significantly impacting the polymerization rate.
Non-uniform Reaction Conditions Poor mixing or temperature gradients within the reactor can lead to variations in polymerization rates and chain lengths. Ensure efficient stirring and uniform heating of the reaction mixture.
Slow Addition of Reactants If one reactant is added too slowly to the other, it can lead to a non-uniform distribution of chain lengths. Ensure that the reactants are mixed effectively from the start of the reaction.

Quantitative Data

Table 1: Effect of Monomer Ratio on PAEK Molecular Weight (Illustrative)

Molar Ratio (Diol:Dihalide)Target Molecular Weight ( g/mol )Expected Outcome
1.000> 100,000Very high molecular weight, potentially difficult to process.
0.995~ 50,000Controlled, lower molecular weight.
0.990~ 25,000Further reduction in molecular weight.
0.980~ 12,500Significantly lower molecular weight.

Note: The actual molecular weight obtained will depend on the specific monomers, reaction conditions, and the extent of the reaction.

Table 2: Influence of Molecular Weight on PEEK Properties

PropertyLow Molecular Weight PEEKHigh Molecular Weight PEEKReference
Melt ViscosityLowerHigher[11]
Crystallization RateFasterSlower[11][12]
Tensile Strength at BreakLowerHigher[12][13]
Tensile Strain at BreakLowerHigher[12][13]
Impact StrengthLowerHigher[13]

Experimental Protocols

Key Experiment: Synthesis of PEEK with Controlled Molecular Weight via Nucleophilic Aromatic Substitution

This protocol describes a general method for synthesizing PEEK with a target molecular weight by adjusting the monomer stoichiometry.

Materials:

  • 4,4'-Difluorobenzophenone (DFBP)

  • Hydroquinone (HQ)

  • Diphenyl sulfone (DPS) - solvent

  • Anhydrous potassium carbonate (K₂CO₃) - weak base

  • Toluene - for azeotropic removal of water

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Assemble a multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap with a condenser, and a thermocouple.

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with hydroquinone, a calculated excess of 4,4'-difluorobenzophenone (e.g., for a molar ratio of 1:1.01 of HQ:DFBP), anhydrous potassium carbonate, and diphenyl sulfone. Add toluene to the mixture.

  • Azeotropic Dehydration: Heat the reaction mixture to a gentle reflux to azeotropically remove any traces of water with toluene. Collect the water in the Dean-Stark trap.

  • Polymerization: After dehydration, slowly raise the temperature to 280-320°C to initiate polymerization. The reaction mixture will become increasingly viscous as the polymer forms.

  • Monitoring: Monitor the reaction progress by observing the increase in viscosity. The reaction time will influence the final molecular weight.

  • Termination and Precipitation: Once the desired viscosity is reached, cool the reactor. The reaction mixture is then poured into a non-solvent such as methanol or acetone to precipitate the PEEK polymer.

  • Purification: The precipitated polymer is filtered, washed repeatedly with hot deionized water and methanol to remove residual solvent and salts, and then dried in a vacuum oven.

  • Characterization: Determine the molecular weight and PDI of the dried polymer using GPC.

Visualizations

Molecular_Weight_Control_Strategies cluster_strategies Control Strategies cluster_outcome Outcome Monomer\nStoichiometry Monomer Stoichiometry Target\nMolecular Weight Target Molecular Weight Monomer\nStoichiometry->Target\nMolecular Weight Determines End-Capping\nAgent End-Capping Agent End-Capping\nAgent->Target\nMolecular Weight Limits Troubleshooting_Low_MW cluster_causes Potential Causes cluster_solutions Corrective Actions Low_MW Low Molecular Weight (Observed) Stoichiometry_Error Stoichiometry Error Low_MW->Stoichiometry_Error Impurities Monofunctional Impurities Low_MW->Impurities Precipitation Premature Precipitation Low_MW->Precipitation Verify_Purity Verify Monomer Purity & Recalculate Ratios Stoichiometry_Error->Verify_Purity Purify_Reactants Purify Monomers & Solvents Impurities->Purify_Reactants Change_Solvent Adjust Solvent or Temperature Precipitation->Change_Solvent

References

Validation & Comparative

A Comparative Analysis of Benzophenone-Based Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benzophenone-based photoinitiators, a prominent class of Type II photoinitiators. It delves into their performance characteristics, underlying mechanisms, and the experimental protocols for their evaluation, supported by data from recent studies. The aim is to equip researchers with the necessary information to select the optimal photoinitiator for their specific photopolymerization applications, ranging from coatings and adhesives to advanced 3D printing and the fabrication of biomedical devices.

Introduction to Benzophenone Photoinitiators

Benzophenone and its derivatives are a cornerstone of photopolymerization, acting as Type II photoinitiators.[1][2] Unlike Type I initiators that undergo unimolecular cleavage, Type II photoinitiators operate through a bimolecular process.[3][4] Upon absorption of UV radiation, the benzophenone molecule transitions to an excited triplet state.[5] In this energized state, it abstracts a hydrogen atom from a co-initiator or synergist, typically a tertiary amine.[5][6] This reaction generates two radical species: a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species responsible for initiating the free-radical polymerization of monomers, such as acrylates.[1][5]

The efficiency of a benzophenone photoinitiator is critically influenced by several factors, including its UV absorption characteristics, the quantum yield of intersystem crossing to the triplet state, and the rate of hydrogen abstraction from the co-initiator.[1][7] The chemical structure of the benzophenone derivative plays a pivotal role, as substituents on the aromatic rings can significantly alter these photophysical and photochemical properties.[2]

Performance Comparison of Benzophenone Derivatives

The efficacy of a photoinitiator is determined by key parameters such as its absorption wavelength, molar extinction coefficient, and the resulting polymerization kinetics. While direct, head-to-head comparisons can be challenging due to variations in experimental conditions across different studies, the following tables summarize available performance data for several benzophenone derivatives, illustrating the impact of structural modifications compared to the parent benzophenone (BP).

Table 1: Photophysical Properties of Selected Benzophenone Derivatives

PhotoinitiatorAbbreviationMax. Absorption Wavelength (λmax)Molar Extinction Coefficient (ε)Notes
BenzophenoneBP~254 nm and ~345 nm[6][8]Moderate[6]The industry benchmark; cost-effective but can cause yellowing.[6][8]
4-Hydroxybenzophenone4-BP--Used as a precursor for macromolecular photoinitiators.[9]
Dodecyl-benzophenoneDBP345 nm[10]Lower than HDBP[10]More efficient than HDBP and can be more efficient than BP at lower concentrations.[10]
Hexadecoxyl-benzophenoneHDBP335 nm[10]Higher than DBP[10]Lower initiating efficiency than DBP, possibly due to poor resin compatibility.[10]
Bis(4-benzoylphenyl) malonateBPMDRed-shifted vs. 4-BP[9]Enhanced vs. 4-BP[9]Macromolecular initiator with reduced migration.[9]
Benzophenone-triphenylamineBTRed-shifted vs. BP[11]Strongly enhanced vs. BP[11]Designed for LED curing; can act as a monocomponent Type II initiator.[11]

Note: Quantitative values for ε and direct polymerization rates are highly dependent on the specific monomer system, co-initiator, and irradiation conditions (light source, intensity). The data presented provides a qualitative and comparative overview based on available literature.

Table 2: Photoinitiation Efficiency and Key Characteristics

PhotoinitiatorTypeRelative EfficiencyOxygen InhibitionKey Advantage
Benzophenone (BP)Type IIBaselineSusceptible[6]Cost-effective, widely studied.[6]
Polymeric BPs (PBM, PBS)Type IIHigher than BP[12]SusceptibleReduced migration and volatility.[9][12]
Dodecyl-benzophenone (DBP)Type IIHigher than BP at low loadings[10]SusceptibleGood efficiency and compatibility.[10]
Benzophenone-hybrids (BT, BC)Type IIHigh[11]SusceptibleHigh efficiency for LED curing, some with monocomponent behavior.[11]

Mechanism of Photoinitiation

The operational mechanism is a defining characteristic of benzophenone-based photoinitiators. The process, depicted below, involves several key steps from light absorption to the generation of polymer-initiating radicals.

G PI_ground Benzophenone (PI) (Ground State) PI_singlet PI* (Excited Singlet State) PI_ground->PI_singlet 1. Absorption UV UV Light (hν) PI_triplet PI** (Excited Triplet State) PI_singlet->PI_triplet 2. Intersystem      Crossing (ISC) Co_initiator Co-initiator (R₃N) Ketyl_Radical Ketyl Radical (PI-H•) PI_triplet->Ketyl_Radical 3. Hydrogen      Abstraction Aminoalkyl_Radical Aminoalkyl Radical (R₂N-C•HR') Co_initiator->Aminoalkyl_Radical 4. Hydrogen      Donation Polymer Polymer Chain Aminoalkyl_Radical->Polymer 5. Initiation &      Propagation Monomer Monomer Monomer->Aminoalkyl_Radical

Caption: General mechanism of Type II photoinitiation by benzophenones.

Experimental Protocols

The comparative performance of photoinitiators is assessed through various analytical techniques. Below are detailed methodologies for key experiments cited in the evaluation of benzophenone derivatives.

UV-Visible Spectroscopy

This technique is used to determine the light absorption characteristics of the photoinitiator, which is fundamental to its operation.

  • Objective: To determine the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε).

  • Methodology:

    • A dilute solution of the photoinitiator is prepared in a suitable non-absorbing solvent (e.g., acetonitrile, methanol).

    • The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 200-450 nm) using a spectrophotometer.[9]

    • The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.[9]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is employed to monitor the heat flow associated with the photopolymerization reaction in real-time, providing data on reaction kinetics.[2][12]

  • Objective: To determine the rate of polymerization and the total heat of reaction (enthalpy).

  • Methodology:

    • Sample Preparation: A formulation is prepared containing the monomer (e.g., tripropylene glycol diacrylate - TPGDA), the benzophenone photoinitiator, and a co-initiator (e.g., triethanolamine).[10][12]

    • Analysis: A small, precise amount of the sample is placed in an open aluminum DSC pan. The sample is placed in the DSC cell under an inert atmosphere (e.g., nitrogen).

    • The sample is irradiated with a UV light source of a specific wavelength and intensity.

    • Data Analysis: The heat flow (in mW) is recorded as a function of time. The peak of the exotherm corresponds to the maximum polymerization rate, and the area under the curve is proportional to the total monomer conversion.[5]

Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

This method allows for the real-time monitoring of the disappearance of monomer functional groups, providing precise data on the rate of polymerization and the final monomer conversion.[13]

  • Objective: To generate polymerization profiles (percent conversion vs. time).

  • Methodology:

    • Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or polypropylene films).

    • Analysis: The sample is placed in the FTIR spectrometer and irradiated with a UV source.

    • The IR spectrum is recorded at short intervals (e.g., every second).

    • Data Analysis: The decrease in the peak area of an absorption band corresponding to the reactive monomer group (e.g., the acrylate C=C twist at ~810 cm⁻¹) is monitored over time.[14][15] The degree of conversion is calculated by comparing the peak area at time 't' to the initial peak area before irradiation.[14]

G cluster_prep 1. Formulation cluster_analysis 2. Analysis cluster_eval 3. Evaluation A Monomer/ Oligomer D Sample Preparation A->D B Photoinitiator (BP Derivative) B->D C Co-initiator (Amine) C->D E UV Irradiation D->E F Real-Time Monitoring (Photo-DSC or RT-FTIR) E->F G Data Analysis: - Polymerization Rate - Final Conversion F->G H Performance Comparison G->H

Caption: Typical experimental workflow for evaluating photoinitiator performance.

Conclusion

The selection of a benzophenone-based photoinitiator requires a careful balance of photochemical properties, initiation efficiency, cost, and application-specific requirements like migration potential and yellowing. While the parent benzophenone remains a cost-effective and widely used option, its derivatives offer significant advantages.[2][6] Macromolecular and polymeric benzophenones provide a crucial solution for applications where low migration is paramount, such as in food packaging and biomedical materials.[9] Furthermore, newer, structurally complex derivatives demonstrate enhanced molar extinction coefficients and red-shifted absorption, making them highly efficient and suitable for modern LED curing technologies.[11] By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can systematically evaluate and select the most suitable substituted benzophenone to optimize their photopolymerization processes and final material properties.[7]

References

A Comparative Guide to 4,4'-Diphenoxybenzophenone and Other Aromatic Ketones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 4,4'-diphenoxybenzophenone against other common aromatic ketones, offering researchers, scientists, and drug development professionals a valuable resource for material selection and experimental design. Aromatic ketones are a pivotal class of compounds, integral to advancements in polymer science, pharmaceutical development, and photochemistry. This document presents a side-by-side analysis of their physical, chemical, and biological properties, supported by experimental data and detailed protocols.

Executive Summary

This compound is a key monomer in the synthesis of high-performance polyetheretherketone (PEEK) and related polymers, prized for their exceptional thermal stability and chemical resistance. When compared to other aromatic ketones such as the parent benzophenone and its hydroxylated derivatives, this compound offers distinct advantages in polymer applications. However, in the realm of photochemistry and biological activity, substituted benzophenones like 4,4'-dihydroxybenzophenone exhibit more pronounced effects, including potential endocrine-disrupting activities and cytotoxicity, which are subjects of ongoing research. This guide will delve into these comparisons with a focus on quantitative data.

Physicochemical Properties: A Comparative Overview

The structural differences among aromatic ketones directly influence their physical and chemical characteristics. The addition of phenoxy groups in this compound, for instance, significantly increases its molecular weight and melting point compared to the unsubstituted benzophenone.

PropertyThis compoundBenzophenone4,4'-Dihydroxybenzophenone
Molecular Formula C₂₅H₁₈O₃C₁₃H₁₀OC₁₃H₁₀O₃
Molecular Weight ( g/mol ) 366.41182.22214.22
Melting Point (°C) 148-15048.5213-215[1]
Appearance Off-white crystalline powderWhite solidOff-white to beige fine crystalline powder
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents0.45 g/L in water

Photophysical Properties

ParameterBenzophenone4,4'-Dihydroxybenzophenone
Absorption Max (λ_max, nm) ~252, ~330-350 (n→π*) in non-polar solvents~290 in various solvents
Fluorescence Very weak or non-fluorescent at room temperatureFluorescence is quenched in protic solvents
Intersystem Crossing (ISC) Highly efficient (Φ_ISC ≈ 1)Expected to be efficient

Thermal Stability

A key application of this compound is in the synthesis of high-performance polymers. The thermal stability of the resulting polymers is a critical performance metric. Copolymers synthesized using this compound exhibit high glass transition temperatures (Tg) and melting temperatures (Tm), indicating excellent thermal stability suitable for demanding applications. For instance, copolymers of polyether ether ketone ketone (PEEKK) and polyether ketone ether ketone ketone (PEKEKK) synthesized with this compound have glass transition temperatures in the range of 161-173°C and melting temperatures between 320-369°C.[2]

Polymers derived from other aromatic ketones, such as those using 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), also show excellent thermal stability, with decomposition temperatures often exceeding 500°C. The choice of the specific aromatic ketone monomer allows for the fine-tuning of the thermal properties of the resulting polymer.

Biological Activity and Cytotoxicity: A Comparative Insight

The biological activity of aromatic ketones is a field of active research, particularly concerning their potential as therapeutic agents and their toxicological profiles. While data on this compound is limited, studies on other benzophenone derivatives provide valuable insights into their potential biological effects.

CompoundCell LineAssayIC₅₀ Value
BenzophenoneMDA-MB-231 (Breast Cancer)Cytotoxicity12.09 µM[3]
BenzophenoneT47-D (Breast Cancer)Cytotoxicity26.49 µM[3]
BenzophenonePC3 (Prostate Cancer)Cytotoxicity18.23 µM[3]
4,4'-DihydroxybenzophenoneChlorella vulgarisAcute Toxicity (96h-EC₅₀)183.60 mg/L
4,4'-DihydroxybenzophenoneDaphnia magnaAcute Toxicity (48h-LC₅₀)12.50 mg/L

It is important to note that the cytotoxicity of these compounds can vary significantly depending on the cell line and the experimental conditions.

Signaling Pathway Modulation

Aromatic ketones have been shown to interact with various cellular signaling pathways. For instance, some natural product-derived aromatic compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of the MAPK pathway is implicated in carcinogenesis. The diagram below illustrates a simplified representation of the MAPK/ERK pathway, a potential target for aromatic ketone-based therapeutic agents.

MAPK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Activates cellular_response Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response Regulate aromatic_ketone Aromatic Ketones (Potential Inhibitors) aromatic_ketone->raf Inhibit synthesis_workflow start Start Materials: - Diphenyl ether - Phosgene (or equivalent) reaction Friedel-Crafts Acylation Catalyst: AlCl₃ start->reaction workup Reaction Quench & Workup reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product: This compound purification->product

References

Validating the Structure of 4,4'-Diphenoxybenzophenone: A Comparative Guide to NMR and HRMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of the validation of the 4,4'-diphenoxybenzophenone structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), supported by experimental data and protocols.

The structural integrity of a molecule is paramount to its function and safety. In the realm of drug discovery and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. Therefore, orthogonal analytical techniques are employed to provide a comprehensive and confident structural assignment. This guide focuses on two of the most powerful and commonly used techniques for the structural elucidation of organic molecules: NMR spectroscopy (¹H and ¹³C) and HRMS.

Spectroscopic and Spectrometric Data for this compound

The following tables summarize the key analytical data obtained for this compound.

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
Specific peak list not available in search results. A spectrum is noted as available on PubChem, acquired on a Bruker AM-270.

Table 3: HRMS Data of this compound

ParameterValue
Molecular FormulaC₂₅H₁₈O₃
Calculated Exact Mass366.1256 g/mol [1]
Measured Exact MassData not available in search results
Mass AnalyzerData not available in search results

Comparative Analysis with Structurally Similar Compounds

To provide context for the expected spectral data of this compound, the following tables present data for the structurally related compounds, 4,4'-dimethoxybenzophenone and 4,4'-dihydroxybenzophenone. These comparisons can aid in the preliminary assessment of the synthesized target molecule.

Table 4: ¹H and ¹³C NMR Data for 4,4'-Dimethoxybenzophenone

NucleusChemical Shift (δ) ppm
¹H NMR7.78 (d, 4H), 6.97 (d, 4H), 3.89 (s, 6H)[2]
¹³C NMR194.6, 162.9, 132.3, 130.8, 113.5, 55.5[2]

Table 5: ¹H NMR Data for 4,4'-Dihydroxybenzophenone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.29s2H-OH
7.60m4HAromatic
6.87m4HAromatic

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable data.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, providing information about the chemical environment, connectivity, and number of different types of protons and carbons.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-10 seconds. Longer delays are crucial for quantitative analysis of quaternary carbons.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick and list the peaks for both ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Instrumentation: An HRMS instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition Parameters (Typical for ESI-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound.

  • Mass Range: A range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Capillary Voltage: 3-5 kV.

  • Fragmentor Voltage: Adjusted to minimize in-source fragmentation.

  • Gas Temperature and Flow: Optimized for efficient desolvation.

  • Data Acquisition: Acquire data in high-resolution mode.

Data Processing:

  • Process the raw data to obtain the mass spectrum.

  • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Determine the accurate mass of this peak.

  • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a specified mass tolerance (typically < 5 ppm).

  • Compare the calculated molecular formula with the expected formula of this compound (C₂₅H₁₈O₃).

Structural Validation Workflow

The logical flow of experiments for structural validation is crucial for an efficient and definitive analysis.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC_MP TLC and Melting Point Purification->TLC_MP H_NMR ¹H NMR Spectroscopy TLC_MP->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR H_NMR_Analysis Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity H_NMR->H_NMR_Analysis HRMS High-Resolution Mass Spectrometry C_NMR->HRMS C_NMR_Analysis Analyze ¹³C NMR: - Number of Signals - Chemical Shift C_NMR->C_NMR_Analysis HRMS_Analysis Analyze HRMS: - Determine Exact Mass - Confirm Molecular Formula HRMS->HRMS_Analysis Structure_Elucidation Combine all data to elucidate and confirm the structure of This compound H_NMR_Analysis->Structure_Elucidation C_NMR_Analysis->Structure_Elucidation HRMS_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Alternative and Complementary Analytical Techniques

While NMR and HRMS are primary tools, other techniques can provide valuable complementary information for structural elucidation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected around 1650 cm⁻¹, and C-O-C stretching vibrations for the ether linkages would appear in the 1250-1000 cm⁻¹ region.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework, especially for complex molecules.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

By integrating data from these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structure of this compound, ensuring the integrity of their subsequent scientific investigations.

References

Performance Showdown: A Comparative Guide to Polymers Synthesized with Different Benzophenone Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymer backbone and functional monomers is critical in designing materials with tailored properties. Benzophenone-containing polymers, known for their exceptional thermal stability, mechanical strength, and photoreactive capabilities, are a versatile class of materials. This guide provides a comprehensive comparison of the performance of various polymers—polyimides, polyamides, poly(ether ether ketone)s (PEEKs), and photocurable polymers—synthesized using different benzophenone-based monomers. Experimental data on thermal, mechanical, and optical properties, as well as photocrosslinking efficiency, are presented to facilitate informed material selection.

Key Performance Metrics: A Side-by-Side Comparison

The incorporation of different benzophenone monomers into polymer chains significantly influences their macroscopic properties. The following tables summarize key performance data from various studies, offering a comparative overview.

Thermal and Mechanical Properties of Benzophenone-Containing Polyimides

Polyimides are renowned for their high thermal stability and robust mechanical properties. The choice of benzophenone dianhydride and diamine monomers allows for fine-tuning of these characteristics.

Polymer System (Dianhydride-Diamine)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
BTDA - 6F-APB2655301107.52.5[1]
BTDA - DDM2755101208.02.8[1]
BTDA - ODA2605251159.02.6[1]
BPADA - BZ229358100-1204-7-[2]
BPADA - FDN245377100-1204-7-[2]
BPADA - APS233342100-1204-7-[2]

BTDA: 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride; BPADA: 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride); 6F-APB: 2,2-bis(4-aminophenyl)hexafluoropropane; DDM: 4,4'-Diaminodiphenylmethane; ODA: 4,4'-Oxydianiline; BZ, FDN, APS are different diamines as described in the reference.

Thermal Properties of Benzophenone-Containing PEEK Analogues

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its excellent mechanical and chemical resistance. Introducing different difluorobenzophenone isomers can alter its thermal behavior and solubility.

Polymer System (% 3,5-DFBP / 2,4-DFBP in PEEK)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Weight Loss Temp. (Td5) (°C)Reference
PEEK (0% isomeric DFBP)143343>500[3][4]
100% 3,5-DFBP PEEK Analogue86-129252-254330-500[3][4]
100% 2,4-DFBP PEEK Analogue113-152Amorphous-[3]
30% o-PEEK Copolymer-Semi-crystalline-[4]

DFBP: Difluorobenzophenone; o-PEEK refers to PEEK synthesized with 2,4-difluorobenzophenone.

Optical Properties of Benzophenone-Containing Polyimides

The optical properties of polyimides, such as transparency and refractive index, are crucial for applications in electronics and photonics. The structure of the benzophenone monomer plays a significant role in determining these characteristics.

Polymer System (Dianhydride-Diamine)Cut-off Wavelength (λcut-off) (nm)Transmittance at 450 nm (%)Refractive Index (at visible wavelengths)Reference
BTDA-based Polyimides357-39129.2-89.7-[5]
FPI-7 (BTDA-TMMDA/MABTFMB)~365--[6]
BPADA/22TFMB->80>1.65 at 400 nm[7]
BPADA/BisAPAF->80>1.65 at 400 nm[7]

FPI-7 is a specific fluorinated polyimide from the reference.

Photocrosslinking Efficiency of Polymers with Benzophenone Moieties

Benzophenone is a well-known photoinitiator, and its incorporation into polymer chains allows for UV-induced crosslinking. The efficiency of this process is dependent on the polymer structure, benzophenone concentration, and irradiation conditions.

Polymer SystemBenzophenone Content (mol%)Irradiation Wavelength (nm)Gel Content (%)Reference
P(495-BP5)536575 (at 0.5 J/cm²)[8]
P(495-BP5)53658 (at 6 J/cm²)[8]
P(265-332.5-BP2.5)2.5254~47[8]
P(266.7-333.3) (no BP)025419[8]

P(495-BP5) and P(265-332.5-BP2.5) are poly(oxonorbornene) and poly(alkenyl norbornene) copolymers, respectively, with varying amounts of benzophenone (BP) monomer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of benzophenone-containing polymers.

Synthesis of Benzophenone-Containing Polyimides

A common method for synthesizing polyimides is a two-step polycondensation reaction.

  • Poly(amic acid) Synthesis: An equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. To this solution, an equimolar amount of an aromatic dianhydride (e.g., 3,3',4,4'-benzophenonetetracarboxylic dianhydride, BTDA) is added in portions. The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is then cast onto a glass substrate to form a film. The film is subsequently thermally cured by heating in stages, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, to induce cyclodehydration and form the final polyimide film.

Synthesis of PEEK Analogues via Nucleophilic Aromatic Substitution

PEEK and its analogues are typically synthesized via a nucleophilic aromatic substitution reaction.

  • Monomer Reaction: A difluorobenzophenone monomer (e.g., 4,4'-difluorobenzophenone or its isomers) is reacted with a bisphenol (e.g., hydroquinone) in a high-boiling polar aprotic solvent like diphenyl sulfone.

  • Polycondensation: The reaction is carried out at elevated temperatures (typically above 300 °C) in the presence of a weak base, such as potassium carbonate, to facilitate the polycondensation. The resulting polymer is then isolated by precipitation in a non-solvent and purified.

Characterization of Polymer Properties
  • Thermal Analysis: Glass transition temperature (Tg) and melting temperature (Tm) are determined using Differential Scanning Calorimetry (DSC). Thermal stability (decomposition temperature, Td) is evaluated by Thermogravimetric Analysis (TGA).

  • Mechanical Testing: Tensile strength, elongation at break, and tensile modulus are measured using a universal testing machine according to ASTM standards.

  • Optical Properties: UV-Vis spectroscopy is used to determine the optical transparency and cut-off wavelength of polymer films. The refractive index is measured using an ellipsometer or a refractometer.

  • Photocrosslinking Analysis: The extent of crosslinking is quantified by measuring the gel content. A crosslinked polymer film is weighed and then immersed in a suitable solvent for an extended period to extract the soluble (un-crosslinked) fraction. The remaining insoluble gel is dried and weighed. The gel content is calculated as the weight percentage of the insoluble gel relative to the initial film weight.

Visualizing the Processes: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and reaction mechanisms.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation (Drying, Purification) Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer_Prep->Polymerization Isolation Polymer Isolation (Precipitation, Filtration) Polymerization->Isolation Purification Purification (Washing, Drying) Isolation->Purification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile Test) Purification->Mechanical Optical Optical Analysis (UV-Vis, Ellipsometry) Purification->Optical

Figure 1: General workflow for the synthesis and characterization of benzophenone-containing polymers.

Photocrosslinking_Mechanism BP_ground Benzophenone (BP) Ground State (S0) BP_excited BP Excited State (Triplet, T1) BP_ground->BP_excited UV light (hν) Radical_Pair Radical Pair BP_excited->Radical_Pair H-abstraction Polymer_H Polymer Chain with C-H bond Polymer_H->Radical_Pair Crosslinked_Polymer Crosslinked Polymer Radical_Pair->Crosslinked_Polymer Radical Combination

Figure 2: Simplified mechanism of UV-induced photocrosslinking initiated by a benzophenone moiety.

This guide provides a foundational understanding of the performance variations in polymers synthesized with different benzophenone monomers. For specific applications, it is recommended to consult the primary literature for more in-depth data and experimental details. The provided information aims to assist researchers in navigating the vast landscape of benzophenone-containing polymers and making informed decisions for their material design and development endeavors.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Benzophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of benzophenone, a compound widely used in sunscreens, personal care products, and as a photoinitiator in UV-cured inks, is critical for product quality control, safety assessment, and environmental monitoring. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative analysis of three common analytical techniques for benzophenone quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods yield equivalent and reliable results for the same analyte.[1] This process is crucial in the pharmaceutical industry to ensure data integrity and consistency across different laboratories and analytical platforms.[1]

Logical Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

cluster_planning Planning & Preparation cluster_execution Method Execution & Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Candidate Methods define_scope->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples method1 Analyze Samples with Method 1 prepare_samples->method1 method2 Analyze Samples with Method 2 prepare_samples->method2 compare_results Compare Quantitative Results method1->compare_results method2->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalence Assess Equivalence Against Criteria statistical_analysis->assess_equivalence documentation Document Cross-Validation Results assess_equivalence->documentation conclusion Draw Conclusion on Method Interchangeability documentation->conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV, GC-MS, and LC-MS/MS for the quantification of benzophenone depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

Performance Characteristics Comparison

cluster_methods Analytical Methods cluster_params Performance Parameters HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good MatrixEffect Matrix Effect HPLC->MatrixEffect Low to Moderate SamplePrep Sample Preparation HPLC->SamplePrep Relatively Simple GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity Very Good GCMS->MatrixEffect Moderate to High GCMS->SamplePrep Derivatization may be needed LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Excellent LCMSMS->MatrixEffect Potentially High LCMSMS->SamplePrep Can be complex

Caption: Comparison of key performance characteristics for benzophenone analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods for benzophenone quantification based on published data.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **≥ 0.998[2]> 0.984[3]> 0.99[4]
Limit of Detection (LOD) 2.0 ng/mL[5]13 - 24 ng/mL (SIM)[3]0.001 - 0.23 µg/L[6][7]
Limit of Quantification (LOQ) 0.005 µg/mL[8]1 - 50 µg/kg[9]10.0 - 50.0 ng/L[4]
Accuracy (% Recovery) 98.63 - 102.05%[2]Not explicitly stated80 - 115%[4]
Precision (% RSD) Intra-day: ≤1.00, Inter-day: ≤1.53[8]< 6.3%[3]< 11.03%[4]

Experimental Protocols

HPLC-UV Method

This method is suitable for the routine analysis of benzophenone in cosmetic formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v), with pH adjusted to 3.2 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 315 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.

GC-MS Method

This method offers higher selectivity and is suitable for complex matrices where co-eluting peaks might interfere with UV detection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of benzophenone from other matrix components.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[3]

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate benzophenone from the sample matrix. Derivatization is generally not required for benzophenone.

LC-MS/MS Method

This is the most sensitive and selective method, ideal for trace-level quantification of benzophenone in challenging matrices like biological fluids or environmental samples.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[10]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[10]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for benzophenone to ensure high selectivity and sensitivity.

  • Sample Preparation: Sample preparation can range from simple dilution ("dilute-and-shoot") to more complex procedures like solid-phase extraction (SPE)[4][11] or dispersive liquid-liquid microextraction (DLLME)[12] to remove matrix interferences and pre-concentrate the analyte.

Conclusion

The choice of an analytical method for benzophenone quantification should be based on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quality control in less complex matrices. GC-MS provides enhanced selectivity and is suitable for more complex samples. LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level analysis in challenging matrices. A thorough cross-validation should be performed when switching between these methods to ensure the consistency and reliability of the analytical data.

References

A Comparative Guide to the Influence of Substituents on Benzophenone Photoreactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoreactivity of substituted benzophenones, a class of compounds pivotal in photochemistry, materials science, and medicinal chemistry.[1] Understanding how aromatic ring substituents modulate the photophysical and photochemical properties of the benzophenone scaffold is critical for designing novel photosensitizers, photoinitiators, and phototherapeutics.[2][3] This document summarizes key experimental data, details relevant experimental protocols, and illustrates the underlying photochemical pathways to support research and development efforts.

Core Photochemical Principles of Benzophenone

The photochemistry of benzophenone and its derivatives is governed by the electronic transitions within the carbonyl group and its interaction with the phenyl rings.[3] Upon absorption of ultraviolet (UV) light, the molecule is excited from its ground state (S₀) to an excited singlet state (S₁), primarily through an n→π* transition involving a non-bonding electron of the carbonyl oxygen.[3]

A hallmark of benzophenone is its highly efficient intersystem crossing (ISC) from the short-lived singlet state (S₁) to a longer-lived triplet state (T₁), with a quantum yield approaching unity.[3] This rapid ISC is facilitated by the small energy gap between the S₁(n,π) and a higher-lying T₂(π,π) state, a phenomenon described by El-Sayed's rule. The subsequent relaxation to the lowest triplet state, T₁(n,π), yields the primary photoactive species responsible for benzophenone's rich photochemistry.[3] The dominant photoreaction for the T₁(n,π) state is hydrogen abstraction from a suitable donor to form a ketyl radical.[2][4]

The Impact of Aromatic Substituents

The nature and position of substituents on the phenyl rings significantly alter the photoreactivity of benzophenone.[5][6] These effects can be broadly categorized as electronic and steric. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the energies of the n,π* and π,π* states, influencing the absorption spectrum, the character of the lowest triplet state, and the kinetics of photochemical reactions.[7][8]

The rate coefficients of photoreduction reactions show a remarkable dependence on ring substitution.[5][6] This is largely due to changes in the activation energy of the process, which correlates with the stability of the resulting ketyl radicals.[5][6] The Hammett linear free energy relationship has been successfully applied to quantify these substituent effects on the rates of photochemical reactions and the fragmentation of ionized benzophenones in mass spectrometry.[9][10]

Data Presentation: Photophysical and Photochemical Parameters of Substituted Benzophenones

The following table summarizes key quantitative data for a selection of substituted benzophenones to facilitate a comparative analysis.

CompoundSubstituent(s)λmax (nm) in AcetonitrileTriplet Energy (ET) (kcal/mol)Intersystem Crossing Quantum Yield (ΦISC)Photoreduction Rate Constant (kH) (M⁻¹s⁻¹) with 2-propanolReference(s)
BenzophenoneUnsubstituted~33569~11.2 x 10⁶[5],[3],[11]
4,4'-Dimethoxybenzophenone4,4'-di-OCH₃~31071.5-1.2 x 10⁵[5],[6]
4,4'-Bis(trifluoromethyl)benzophenone4,4'-di-CF₃~34068.5-1.1 x 10⁷[5],[6]
3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone3,3',5,5'-tetra-CF₃~34568.0-5.5 x 10⁷[5],[6]
4-Hydroxybenzophenone4-OH~305---[7]
4-Aminobenzophenone4-NH₂~310---[12]
4-Chlorobenzophenone4-Cl~340---[12]
4-Methylbenzophenone4-CH₃~340---[12]
4-Nitrobenzophenone4-NO₂~340---[12]

Experimental Protocols

The characterization of substituted benzophenone photoreactivity relies on a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the ground-state absorption characteristics of the molecules.

  • Objective: To determine the wavelengths of maximum absorption (λmax) and molar absorption coefficients (ε).[3]

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.[3][13]

  • Methodology:

    • Sample Preparation: Solutions of the benzophenone derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M.[13]

    • Measurement: The absorption spectrum is recorded using a 1 cm path length quartz cuvette, with the pure solvent as a reference.[13]

    • Data Analysis: The λmax is identified from the spectrum, and the molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl).[13]

Phosphorescence Spectroscopy

This method is used to determine the energy of the lowest triplet state (T₁).

  • Objective: To measure the phosphorescence emission spectrum to determine the triplet energy (E_T).

  • Instrumentation: A spectrofluorometer with a phosphorescence mode, often requiring a cooled sample holder.[13]

  • Methodology:

    • Sample Preparation: The sample is dissolved in a solvent that forms a rigid glass at low temperatures.

    • Measurement: The sample is cooled to 77 K in a liquid nitrogen dewar to minimize non-radiative decay.[13] The emission is recorded after a time delay following excitation to isolate the long-lived phosphorescence from the short-lived fluorescence.[13]

    • Data Analysis: The highest energy (shortest wavelength) peak of the phosphorescence spectrum is used to estimate the energy of the T₁ state.

Laser Flash Photolysis (Transient Absorption Spectroscopy)

This is a powerful technique to directly observe and characterize short-lived transient species like triplet states and ketyl radicals.[5][14][15]

  • Objective: To obtain the absorption spectrum of the triplet state, measure its lifetime (τ_T), and determine the rate constants of its reactions.[3]

  • Instrumentation: A nanosecond or femtosecond laser for excitation (pump beam) and a broad-spectrum light source (probe beam) with a fast detector (e.g., PMT or ICCD).[14][16]

  • Methodology:

    • Excitation: The sample is excited with a short laser pulse at a wavelength where the ground state absorbs.[11]

    • Probing: The change in absorbance of the sample is monitored over time at various wavelengths using the probe beam.[11]

    • Data Acquisition: Time-resolved absorption spectra are constructed by recording the change in absorbance at different time delays after the laser flash.[11][14]

  • Data Analysis: The decay kinetics of the triplet state and the formation kinetics of radical intermediates are analyzed to extract lifetimes and reaction rate constants.[5][6]

Mandatory Visualizations

Photochemical_Pathway S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) n,π S0->S1 Absorption (hν) T1 T₁ (Excited Triplet State) n,π S1->T1 Intersystem Crossing (ISC) Φ ≈ 1 T1->S0 Phosphorescence Radicals Ketyl Radical + Substrate Radical T1->Radicals Hydrogen Abstraction from R-H Products Photoproducts (e.g., Benzopinacol) Radicals->Products Dimerization

Caption: General photochemical pathway of benzophenone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_comp Comparative Analysis prep Prepare solutions of substituted benzophenones at known concentrations uv_vis UV-Visible Spectroscopy (Ground-State Absorption) prep->uv_vis lfp Laser Flash Photolysis (Transient Absorption) prep->lfp phosphor Phosphorescence (Triplet Energy) prep->phosphor params Determine λmax, ε, ET, τT, kH uv_vis->params lfp->params phosphor->params compare Compare Photoreactivity (Hammett Plots, etc.) params->compare

Caption: Experimental workflow for studying benzophenone photoreactivity.

References

A Comparative Analysis of the UV Absorption Characteristics of Novel Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the UV absorption properties of newly synthesized benzophenone derivatives against established commercial UV filters. The information presented is intended to assist researchers in the evaluation and selection of promising candidates for further development as novel sunscreen agents. This document summarizes key performance characteristics, outlines detailed experimental protocols for relevant assays, and visualizes experimental workflows.

Key Performance Characteristics

The efficacy of a UV absorber is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which indicates the strength of light absorption at that wavelength. The following table summarizes the available UV absorption data for a selection of novel and commercially available benzophenone derivatives.

CompoundCategoryλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
Novel Benzophenone Derivatives
BP-3 phenylamineNovelUVA rangeData not available in cited sourcesEthanol
BP-3 methoxy-phenylamineNovelUVA rangeData not available in cited sourcesEthanol
BP-3 carbazoleNovelUVA/UVBData not available in cited sourcesEthanol
BP-3 carbonateNovelNo UVAData not available in cited sourcesEthanol
UV-DTHMNovel2681.6 x 10⁴Not specified
3306.3 x 10³
Commercial Benzophenone Derivatives
Benzophenone (BP)Standard~350100Methanol
Benzophenone-1 (BP-1)StandardNot specifiedData not available in cited sourcesMethanol
Benzophenone-2 (BP-2)StandardNot specifiedData not available in cited sourcesNot specified
Benzophenone-3 (BP-3)Standard28715,100Methanol
3259,500
Benzophenone-6 (BP-6)StandardNot specifiedData not available in cited sourcesNot specified
Benzophenone-7 (BP-7)StandardNot specifiedData not available in cited sourcesNot specified
Benzophenone-12 (BP-12)StandardNot specifiedData not available in cited sourcesNot specified

Note: The UV absorption characteristics of benzophenone derivatives can be influenced by the solvent used. The data presented here is based on the solvents specified in the cited sources.

Experimental Protocols

Accurate and reproducible experimental data is crucial for the comparative assessment of UV absorbers. The following sections provide detailed methodologies for key experiments.

UV-Visible Spectrophotometry

This protocol outlines the procedure for determining the UV absorption spectrum, including the maximum absorption wavelength (λmax) and molar extinction coefficient (ε), of a benzophenone derivative.[1]

Objective: To quantify the UV absorption properties of a compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., ethanol, methanol, cyclohexane)

  • Benzophenone derivative sample

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the benzophenone derivative.

    • Dissolve the compound in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions.

    • Place the cuvette in the spectrophotometer and perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the absorption spectrum of one of the solutions, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance (A) at λmax for each of the standard solutions.

    • Plot a calibration curve of absorbance (A) versus concentration (c).

    • According to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette, typically 1 cm), the slope of the linear portion of the calibration curve will be the molar extinction coefficient (ε).

Photostability Assay

This protocol provides a general method for assessing the photostability of a UV absorber upon exposure to UV radiation, based on ICH Q1B guidelines.[2][3][4]

Objective: To evaluate the degradation of a benzophenone derivative after exposure to a controlled dose of UV radiation.

Materials:

  • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-ultraviolet (UVA) light.[2][4]

  • Calibrated radiometer/lux meter.

  • Quartz plates or suitable transparent containers.

  • UV-Vis Spectrophotometer.

  • Solvent used for UV-Vis analysis.

  • Benzophenone derivative sample.

  • Dark control samples wrapped in aluminum foil.[2]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the benzophenone derivative in a suitable solvent at a known concentration.

    • Apply a thin, uniform film of the solution onto a quartz plate and allow the solvent to evaporate. Alternatively, the solution can be placed in a transparent container.

  • Initial Measurement:

    • Measure the initial UV absorption spectrum of the sample before UV exposure using a UV-Vis spectrophotometer. This will serve as the baseline (T₀).

  • UV Exposure:

    • Place the samples in the photostability chamber.

    • Prepare identical "dark control" samples by wrapping them in aluminum foil to shield them from light. Place them in the chamber alongside the test samples.[2]

    • Expose the samples to a controlled dose of light. According to ICH Q1B guidelines, the total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[4] The light source should have an output similar to the D65/ID65 emission standard or a combination of cool white fluorescent and near-UV lamps.[2]

  • Post-Exposure Measurement:

    • At specified time intervals, remove a sample and its corresponding dark control from the chamber.

    • Re-dissolve the sample from the quartz plate in a known volume of solvent (if applicable).

    • Measure the UV absorption spectrum of the exposed sample and the dark control.

  • Data Analysis:

    • Compare the absorption spectrum of the exposed sample to its initial spectrum (T₀) and to the spectrum of the dark control.

    • Calculate the percentage of degradation by monitoring the decrease in absorbance at the λmax.

    • A compound is considered photostable if the decrease in absorbance after UV exposure is minimal.

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This in vitro assay is used to assess the phototoxic potential of a substance.[5][6][7]

Objective: To determine if a benzophenone derivative becomes cytotoxic in the presence of UVA light.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line.[6]

  • 96-well cell culture plates.

  • Cell culture medium (e.g., DMEM).

  • Neutral Red solution.

  • UVA light source with a calibrated irradiometer.

  • Test substance (benzophenone derivative) dissolved in a suitable solvent.

  • Positive control (e.g., chlorpromazine) and solvent control.

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates and incubate for 24 hours to allow for the formation of a monolayer.

  • Treatment:

    • Prepare serial dilutions of the test substance and the positive control.

    • Remove the culture medium from the cells and add the different concentrations of the test substance or controls to both plates.

  • UVA Exposure:

    • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[5]

    • Keep the second plate in the dark as a non-irradiated control.[5]

  • Incubation: After irradiation, wash the cells and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake:

    • After incubation, add Neutral Red solution to all wells and incubate for 3 hours.

    • During this time, viable cells will take up the dye into their lysosomes.

  • Dye Extraction and Measurement:

    • Wash the cells and then add a destaining solution to extract the dye from the cells.

    • Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm.

  • Data Analysis:

    • Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates relative to the solvent controls.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) for both conditions.

    • The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values with and without UVA irradiation. A PIF value above a certain threshold indicates phototoxic potential.

Reactive Oxygen Species (ROS) Assay

This assay is used to evaluate the photoreactivity of a chemical by measuring the generation of reactive oxygen species upon exposure to light.[8][9][10]

Objective: To determine if a benzophenone derivative generates ROS upon UV irradiation.

Materials:

  • ROS assay kit (containing a fluorescent probe like DCF-DA).[11]

  • 96-well plates (black plates for fluorescence measurements).

  • Fluorescence microplate reader.

  • UVA light source.

  • Test substance dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (a known photosensitizer).

Procedure:

  • Probe Loading:

    • Prepare a solution of the fluorescent probe in a suitable buffer.

    • Add the probe solution to the wells of a 96-well plate.

  • Treatment: Add different concentrations of the test substance and controls to the wells containing the probe.

  • UVA Exposure:

    • Expose the plate to a controlled dose of UVA light.

    • Keep a duplicate plate in the dark.

  • Fluorescence Measurement:

    • Immediately after irradiation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).[11]

  • Data Analysis:

    • Compare the fluorescence intensity of the irradiated samples to the non-irradiated samples and the controls.

    • An increase in fluorescence in the irradiated samples indicates the generation of ROS and suggests that the compound is photoreactive.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

UV_Vis_Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_solution Prepare Stock & Standard Solutions baseline Baseline Correction (Solvent Blank) prep_solution->baseline measure Measure Absorbance of Standard Solutions baseline->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot calculate Determine λmax and Calculate ε plot->calculate Photostability_Assay_Workflow start Prepare Sample and Dark Control initial_measurement Initial UV-Vis Spectrum (T₀) start->initial_measurement uv_exposure Expose to UV Radiation in Photostability Chamber initial_measurement->uv_exposure post_measurement Post-Exposure UV-Vis Spectrum uv_exposure->post_measurement analysis Compare Spectra and Calculate Degradation post_measurement->analysis end Assess Photostability analysis->end Signaling_Pathway_Phototoxicity cluster_stimulus External Stimulus cluster_cellular_response Cellular Response UV_Light UV Light Excited_State Excited State Molecule UV_Light->Excited_State Benzophenone Benzophenone Derivative Benzophenone->Excited_State ROS_Generation Reactive Oxygen Species (ROS) Generation Excited_State->ROS_Generation Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage Cytotoxicity Cytotoxicity (Phototoxicity) Cellular_Damage->Cytotoxicity

References

literature review of synthesis methods for substituted benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Benzophenones

Substituted benzophenones are a critical class of compounds, forming the structural core of numerous biologically active molecules and serving as versatile intermediates in organic synthesis. The choice of synthetic strategy is crucial, influencing yield, purity, scalability, and overall efficiency. This guide provides a detailed comparison of the primary methods for synthesizing substituted benzophenones, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable approach.

Key Synthesis Methodologies

The most prominent methods for the synthesis of substituted benzophenones include Friedel-Crafts acylation, the Grignard reaction, oxidation of diphenylmethanes, and modern palladium-catalyzed coupling reactions. Each method presents a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, and reaction conditions.

Friedel-Crafts Acylation

This classic method involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] It is a well-established and often high-yielding reaction for certain substrates.[1]

Advantages:

  • Well-established methodology.[1]

  • Readily available starting materials.[1]

  • Can provide high yields.[1]

Disadvantages:

  • Often requires harsh reaction conditions.[1]

  • Limited to electron-rich arenes.[1]

  • Can exhibit poor regioselectivity with some substrates.[1]

  • Requires stoichiometric amounts of Lewis acid, leading to significant waste.[1]

  • The product ketone is less reactive than the starting material, which advantageously prevents polysubstitution.[2]

Grignard Reaction

The Grignard reaction offers an effective route for carbon-carbon bond formation by reacting an organomagnesium halide (Grignard reagent) with a benzoyl derivative.[1] This method is particularly useful for the synthesis of sterically hindered benzophenones.[1]

Advantages:

  • Effective for forming C-C bonds.[1]

  • Suitable for synthesizing sterically hindered benzophenones.[1]

Disadvantages:

  • Highly sensitive to moisture and protic functional groups.[1][3]

  • Can lead to the formation of tertiary alcohol byproducts.[1][4]

  • Biphenyl can be a major impurity from the coupling of unreacted bromobenzene and the Grignard reagent.[5]

Oxidation of Diphenylmethanes

This approach provides a more direct route to benzophenones through the oxidation of the corresponding diphenylmethane.[6] Various oxidizing agents can be employed, offering a range of reaction conditions.[6][7]

Advantages:

  • Direct conversion of a readily available precursor.

  • Greener options are available depending on the oxidizing system.[6]

Disadvantages:

  • Some oxidizing agents, like chromic acid, are toxic and require careful handling.[6][7]

  • The reaction conditions can sometimes be harsh, involving high temperatures.[6]

Palladium-Catalyzed Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for benzophenone synthesis.[1][8] These methods often offer milder reaction conditions and greater functional group tolerance.[9]

Advantages:

  • High yields and good functional group tolerance.[1][9]

  • Milder reaction conditions compared to classical methods.[9]

  • Broad substrate scope.[8]

Disadvantages:

  • The cost and toxicity of the palladium catalyst can be a concern.

  • Carbonylative coupling reactions may involve the use of toxic and flammable carbon monoxide gas.[8]

Comparative Data of Synthesis Methods

Synthesis MethodTypical Yields (%)Reaction ConditionsStarting Materials
Friedel-Crafts Acylation 50-97[1]Lewis acid (e.g., AlCl₃, FeCl₃), often harsh conditions.[1]Arene and Benzoyl Chloride/Anhydride.[6]
Grignard Reaction 65-90[1]Anhydrous conditions, stoichiometric Grignard reagent.[1]Organohalide and Benzoyl Derivative.
Oxidation of Diphenylmethane 62-99[6]Various oxidizing agents (e.g., Chromic Acid, MnO₂, Co/MCM-41/H₂O₂).[6]Diphenylmethane.[6]
Suzuki-Miyaura Coupling 70-95[1]Palladium catalyst, base, and often a phosphine ligand.[9]Aryl Halide and Arylboronic Acid.[10]
Hydrolysis of Dichlorodiphenylmethane 80-89[6]Water (Hydrolysis) / AlCl₃ (for dichlorination).[6]Dichlorodiphenylmethane (from Benzene and CCl₄).[6]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation
  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, place the Lewis acid (e.g., aluminum chloride).

  • Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane).

  • Reactant Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., benzoyl chloride).

  • Aromatic Compound Addition: Subsequently, add the aromatic substrate dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[6]

  • Extraction: Extract the product with a suitable organic solvent.[6]

  • Purification: Wash the organic layer with a dilute base solution and then with water until neutral. Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.[6]

General Procedure for the Grignard Reaction
  • Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere, react magnesium turnings with an aryl halide (e.g., bromobenzene) in anhydrous ether to form the Grignard reagent.[11]

  • Addition to Benzophenone Precursor: In a separate dried flask, dissolve the benzophenone precursor (e.g., benzoyl chloride or an ester) in anhydrous ether.

  • Reaction: Slowly add the Grignard reagent to the solution of the benzophenone precursor at a controlled temperature.[5]

  • Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting benzophenone, often by column chromatography, to separate it from byproducts like tertiary alcohols.[5]

General Procedure for Oxidation of Diphenylmethane
  • Reaction Setup: Charge a reactor with diphenylmethane and a catalytic amount of an oxidizing catalyst (e.g., copper naphthenate).[6]

  • Oxidation: Heat the mixture to the desired temperature (e.g., 180-220°C) and introduce the oxidant (e.g., air or oxygen).[6]

  • Water Removal: If necessary, use a solvent like benzene or toluene to azeotropically remove the water formed during the reaction.[6]

  • Workup: After the reaction is complete, cool the mixture.

  • Purification: The crude product can be purified by vacuum distillation, saponification, and fractionation to yield pure benzophenone.[6]

Visualizing the Synthetic Pathways

To better understand the workflow and decision-making process in selecting a synthesis method, the following diagrams illustrate the logical relationships and experimental workflows.

Friedel_Crafts_Acylation_Workflow start Start reactants Arene + Benzoyl Chloride start->reactants reaction_step Electrophilic Aromatic Substitution reactants->reaction_step catalyst Lewis Acid (AlCl3) catalyst->reaction_step intermediate Sigma Complex (Arenium Ion) reaction_step->intermediate workup Aqueous Workup (HCl/Ice) intermediate->workup product Substituted Benzophenone workup->product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard_Reaction_Workflow start Start grignard_prep Aryl Halide + Mg (Anhydrous Ether) start->grignard_prep grignard_reagent Grignard Reagent (Aryl-MgX) grignard_prep->grignard_reagent addition Nucleophilic Addition grignard_reagent->addition ester Benzoyl Derivative (e.g., Ester) ester->addition alkoxide Alkoxide Intermediate addition->alkoxide workup Acidic Workup alkoxide->workup product Substituted Benzophenone workup->product

Caption: Workflow for Grignard Reaction Synthesis.

Oxidation_Workflow start Start diphenylmethane Substituted Diphenylmethane start->diphenylmethane oxidation_step Oxidation diphenylmethane->oxidation_step oxidant Oxidizing Agent (e.g., CrO3, O2/Catalyst) oxidant->oxidation_step product Substituted Benzophenone oxidation_step->product Suzuki_Coupling_Workflow start Start reactants Aryl Halide + Arylboronic Acid start->reactants coupling Suzuki-Miyaura Coupling reactants->coupling catalyst Palladium Catalyst + Base catalyst->coupling product Substituted Benzophenone coupling->product

References

Safety Operating Guide

Proper Disposal of 4,4'-Diphenoxybenzophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Diphenoxybenzophenone, a compound for which specific disposal protocols may not be readily available. The following procedures are based on best practices for analogous benzophenone derivatives and general hazardous waste management principles.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to understand its potential hazards. While specific toxicity data for this compound is limited, data from structurally similar benzophenones indicate that it should be handled as a hazardous substance.

Key Hazard Considerations (based on related compounds):

  • Skin and Eye Irritation: Benzophenone derivatives can cause skin and eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.[1]

  • Aquatic Toxicity: Some benzophenone derivatives are toxic to aquatic life with long-lasting effects.[4][5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[2]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If handling fine powders or there is a risk of generating dust, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations.[6][7][8] The following is a general procedure for its disposal as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • Segregate it from non-hazardous waste and other incompatible chemical waste streams.

  • Waste Collection and Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be in good condition and compatible with the chemical.

    • For solid waste, use a securely sealed container to prevent dust from becoming airborne.

    • For solutions, use a leak-proof container with a secure cap.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution).

      • The hazard characteristics (e.g., "Irritant," "Environmental Hazard").

      • The date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from sources of ignition.[1][2]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][9]

    • Provide them with the Safety Data Sheet (SDS) for a similar compound if one for this compound is not available, along with any other relevant information.

    • Never dispose of this compound down the drain or in the regular trash. [1][2][10]

III. Quantitative Hazard Data for Structurally Similar Benzophenones

The following table summarizes available hazard information for compounds structurally related to this compound. This data should be used to inform the risk assessment and handling procedures.

CompoundCAS NumberHazard StatementsAcute Toxicity (Aquatic)
4,4'-Dimethoxybenzophenone 90-96-0Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3]No data available.
4,4'-Difluorobenzophenone 345-92-6Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Toxic to aquatic life with long lasting effects.[4]No data available.
4,4'-Dihydroxybenzophenone 611-99-4Causes skin irritation.48h-LC50 (Daphnia magna): 12.50 mg/L[11]

IV. Experimental Protocols Cited

The acute toxicity data for 4,4'-Dihydroxybenzophenone was determined using the Daphnia magna acute immobilization test, a standard ecotoxicological assay. In this test, juvenile Daphnia are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization (an inability to swim) in 50% of the test organisms is determined as the LC50 (Lethal Concentration 50%).

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Start: Have this compound Waste B Assess Hazards (Treat as Hazardous) A->B C Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Segregate Waste C->D E Collect in Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Disposal Contractor F->G H Arrange for Pickup and Proper Disposal G->H I End: Waste Properly Disposed H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for 4,4'-Diphenoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific Safety Data Sheet (SDS) for 4,4'-Diphenoxybenzophenone was not located. The following guidance is synthesized from the SDSs of structurally analogous benzophenone derivatives, including 4,4'-Dimethoxybenzophenone, 4,4'-Dihydroxybenzophenone, and 4,4'-Difluorobenzophenone. Researchers should handle this compound with the assumption that it presents similar hazards.

This document provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals handling this compound. The focus is on immediate, procedural guidance to ensure safe operational use and disposal.

Personal Protective Equipment (PPE)

Consistent with good laboratory practice and the hazard profiles of similar compounds, the following PPE is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of dust particles.

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used if there is a splash hazard.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use. A lab coat or impervious clothing is required.[1][2][4]
Respiratory Protection For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU) particulate respirator is recommended.[1][5] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator may be necessary.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[1][2]

  • Use a fume hood or other local exhaust ventilation where dust may be generated.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Safe Handling Procedures:

  • Avoid all personal contact, including the inhalation of dust.[4]

  • Wash hands thoroughly after handling and before breaks.[1][3]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Keep the container tightly closed when not in use.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

Waste Handling:

  • Collect waste material in suitable, closed containers for disposal.[1][3]

  • Avoid creating dust during cleanup.[1][3]

  • Do not allow the chemical to enter drains or waterways.[1][2][5]

Disposal Method:

  • Dispose of surplus and non-recyclable materials through a licensed disposal company.[1][3]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated packaging should be disposed of as unused product.[1]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase assess_task Assess Task and Potential for Exposure review_sds Review Safety Data Sheet (or Analogous Data) assess_task->review_sds Consult select_ppe Select Appropriate PPE Based on Assessment review_sds->select_ppe Inform don_ppe Don PPE Correctly select_ppe->don_ppe Proceed to handle_chemical Handle this compound don_ppe->handle_chemical Begin Task doff_ppe Doff PPE Correctly handle_chemical->doff_ppe Task Complete dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe After Removal wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands Final Step

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diphenoxybenzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Diphenoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.